Org 43553
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H30N6O3S2 |
|---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C24H30N6O3S2/c1-24(2,3)29-21(32)20-18(25)17-19(27-23(34-4)28-22(17)35-20)14-6-5-7-15(12-14)26-16(31)13-30-8-10-33-11-9-30/h5-7,12H,8-11,13,25H2,1-4H3,(H,26,31)(H,29,32) |
InChI Key |
UWTXKCMCTINMHD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Org 43553
For Researchers, Scientists, and Drug Development Professionals
Introduction: Org 43553 is a pioneering, orally active, low molecular weight (LMW) agonist of the luteinizing hormone receptor (LH-R).[1][2][3] Developed as an alternative to the parenterally administered human chorionic gonadotropin (hCG) for applications such as ovulation induction in assisted reproductive technology, this compound represents a significant advancement in gonadotropin receptor modulation.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological profile, signaling selectivity, and key experimental findings.
Core Mechanism of Action: Allosteric and Signaling-Selective Agonism
This compound functions as an allosteric agonist of the LH-R.[4][5] Unlike the endogenous ligands, luteinizing hormone (LH) and hCG, which bind to the large N-terminal exodomain of the receptor, this compound interacts with the transmembrane endodomain.[4] This distinct binding mode results in a signaling-selective activation of the receptor.
Specifically, while LH and hCG activate both the cyclic AMP (cAMP) and phospholipase C (PLC) signaling pathways, this compound preferentially stimulates the cAMP pathway.[4] In fact, it has been shown to inhibit LH-induced PLC activation.[4] This signaling bias suggests that this compound stabilizes a specific conformational state of the LH-R that is conducive to adenylyl cyclase activation but not PLC stimulation.[4]
Quantitative Pharmacological Profile
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Value | Cell Line |
| EC50 | Human LH-R | 3.7 nM[1][2] | CHO cells expressing human LH-R[2] |
| EC50 | Human FSH-R | 110 nM[1][2] | CHO cells expressing human FSH-R[2] |
| EC50 | Human TSH-R | >3 µM[1] | HEK293 cells expressing human TSH-R[2] |
| IC50 (vs. LH-induced PLC) | Human LH-R | ~10 nM[4] | Not specified |
| Binding Affinity (KD) | Human LH-R | 2.4 ± 0.4 nM[5] | CHO-K1 cell membranes expressing human LH-R[5] |
| Bmax | Human LH-R | 1.6 ± 0.2 pmol/mg protein[5] | CHO-K1 cell membranes expressing human LH-R[5] |
Table 2: In Vivo Efficacy of this compound
| Species | Effect | Dose | Administration |
| Immature Mice | Ovulation Induction | 5-50 mg/kg[1] | Oral (p.o.), once |
| GnRH-antagonist-treated Rats | Increased Ovulation | 5-50 mg/kg[1] | Oral (p.o.), once |
| Male Rats | Increased Testosterone | 10-250 mg/kg[1] | Oral (p.o.), once |
| Humans | Ovulation Induction | 300 mg[6] | Oral (p.o.), single dose |
Table 3: Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability | Elimination Half-life |
| Rats | 79%[2][3] | 3.4 hours[2][3] |
| Dogs | 44%[2][3] | Not specified |
| Humans | Not specified | 30-47 hours[2][6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by this compound and a typical experimental workflow for its characterization.
Detailed Experimental Protocols
In Vitro Bioassays for Receptor Activity
The agonistic activity of this compound on the human LH, FSH, and TSH receptors was determined using stably transfected cell lines.[2]
-
LH-R and FSH-R Activity: Chinese hamster ovary (CHO) cells stably expressing the respective human receptor and a cyclic-AMP-response-element (CRE)-inducible luciferase gene were used.[2] Activation of the receptor by this compound leads to an increase in intracellular cAMP, which in turn drives the expression of luciferase. The luminescence signal is proportional to the receptor activation.
-
TSH-R Activity: Human embryonic kidney (HEK293) cells stably expressing the human TSH receptor were utilized.[2] Receptor activation was quantified by measuring the increase in intracellular cAMP concentration using an enzyme immunoassay.[2]
Radioligand Binding Assay
To determine the binding affinity of this compound to the human LH-R, a radioligand binding assay was developed using [3H]this compound.[5]
-
Materials: Membranes from CHO-K1 cells expressing the human LH receptor and [3H]this compound as the radioligand.[5]
-
Method: Equilibrium saturation binding assays were performed by incubating the cell membranes with increasing concentrations of [3H]this compound. Non-specific binding was determined in the presence of an excess of unlabeled this compound. Specific binding was calculated by subtracting non-specific from total binding. The dissociation constant (KD) and maximum binding capacity (Bmax) were determined by analyzing the saturation binding data.[5] Competitive displacement assays were also conducted to determine the affinity of other LMW compounds.[5]
In Vivo Ovulation Induction Models
The in vivo efficacy of this compound in inducing ovulation was assessed in both mice and rats.[2][3]
-
Immature Mouse Model: Immature female mice were used to assess the ovulatory potential of this compound. A single oral dose was administered, and the number of ovulated oocytes was subsequently counted.[1]
-
GnRH-Antagonist-Treated Rat Model: To mimic the conditions of controlled ovarian stimulation in humans, cyclic female rats were treated with a GnRH antagonist to suppress the endogenous LH surge.[1] this compound was then administered orally to induce ovulation, and the number of ovulated oocytes in the ampulla was determined.[1] For comparison, hCG was administered subcutaneously.[2]
Human Clinical Trials
The safety, pharmacokinetics, and pharmacodynamics of this compound were evaluated in randomized, placebo-controlled, single-rising-dose first-in-human trials.[6]
-
Study Design: Healthy female volunteers of reproductive age were enrolled. Follicular development was supported by recombinant FSH, and the endogenous LH surge was suppressed with a GnRH antagonist.[6] A single oral dose of this compound was administered after the development of a large preovulatory follicle.[6]
-
Endpoints: The primary endpoints included safety and tolerability. Pharmacokinetic parameters were determined from plasma concentrations of this compound over time. The pharmacodynamic effect was assessed by the induction of ovulation, confirmed by a mid-luteal progesterone (B1679170) rise.[6]
Conclusion
This compound is a well-characterized, orally bioavailable, allosteric agonist of the LH-R with a unique signaling profile. Its preferential activation of the cAMP pathway, coupled with its efficacy in inducing ovulation in preclinical models and humans, underscores its potential as a therapeutic agent in reproductive medicine. The shorter elimination half-life of this compound compared to hCG may offer a clinical advantage by potentially reducing the risk of ovarian hyperstimulation syndrome (OHSS).[2][3] The detailed understanding of its mechanism of action provides a solid foundation for the development of future LMW gonadotropin receptor modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A signaling-selective, nanomolar potent allosteric low molecular weight agonist for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]this compound, the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First evidence of ovulation induced by oral LH agonists in healthy female volunteers of reproductive age - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Org 43553: A Low Molecular Weight Luteinizing Hormone Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org 43553 is a pioneering, orally active, low-molecular-weight (LMW) allosteric agonist of the luteinizing hormone/choriogonadotropin receptor (LHCGR).[1] This thieno[2,3-d]pyrimidine (B153573) derivative acts as a potent mimic of the endogenous glycoprotein (B1211001) hormones, luteinizing hormone (LH) and human chorionic gonadotropin (hCG).[2] Notably, this compound exhibits signaling bias, preferentially activating the Gs-adenylyl cyclase-cAMP pathway over the Gq-phospholipase C (PLC) pathway.[1][3] This document provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, mechanism of action, and preclinical efficacy. Quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its properties and applications in reproductive pharmacology research.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity | |||
| KD ([3H]this compound) | 2.4 ± 0.4 nM | CHO-K1 cells expressing human LH receptor | [4] |
| Ki | 3.3 nM | CHO-K1 cells expressing human LH receptor | [5] |
| Bmax | 1.6 ± 0.2 pmol/mg protein | CHO-K1 cells expressing human LH receptor | [4][6] |
| Functional Potency | |||
| EC50 (LH Receptor Agonism) | 3.7 nM | CHO cells with CRE-luciferase reporter | [7][8] |
| EC50 (cAMP Production) | 1.7 nM | Engineered in vitro system | [5] |
| EC50 (FSH Receptor Agonism) | 110 nM | CHO-FSH receptor assay | [7][9] |
| EC50 (TSH Receptor Agonism) | >3 µM | HEK293-TSH receptor assay | [7][9] |
| IC50 (LH-induced PLC inhibition) | ~10 nM | Not Specified | [10] |
Table 2: In Vivo Efficacy of this compound
| Species | Model | Dosage (Oral) | Effect | Reference |
| Immature Mice | Ovulation Induction | 50 mg/kg | Triggered ovulation in 80% of animals | [7][9] |
| GnRH-antagonist-treated Rats | Ovulation Induction | 5-50 mg/kg | Dose-dependent increase in the number of ovulated oocytes | [7][9] |
| 25 mg/kg | Similar number of ova as hCG control | [7][11] | ||
| Male Rats | Testosterone (B1683101) Production | 10-250 mg/kg | Significantly increased testosterone production | [7][9] |
| 250 mg/kg | Testosterone levels similar to hCG-induced levels | [9] | ||
| Healthy Women | Ovulation Induction | 300 mg | 83% ovulation rate | [12][13] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Bioavailability (Oral) | Half-life (t1/2) | Reference |
| Rats | 79% | 3.4 hours | [7][8] |
| Dogs | 44% | Not Specified | [7][8] |
| Healthy Women | Not Specified | 30-47 hours | [12][13] |
Mechanism of Action: Allosteric and Biased Agonism
This compound acts as an allosteric agonist, binding to a site within the transmembrane domain of the LHCGR, which is distinct from the orthosteric binding site for the endogenous ligands LH and hCG on the extracellular domain.[1][10] This binding event stabilizes a receptor conformation that preferentially activates the Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][14]
A key characteristic of this compound is its biased agonism. While LH can activate both the Gαs-cAMP and Gαq-phospholipase C (PLC) signaling pathways, this compound is a potent activator of the cAMP pathway but a very weak activator of the PLC pathway.[10][14] Furthermore, it has been demonstrated to inhibit LH-induced PLC activation.[10] This signaling-selective nature suggests that this compound induces a unique conformational state of the LH receptor.[10] It is hypothesized that this specific conformation is sufficient to initiate the majority of the physiological responses attributed to LH, such as ovulation.[10]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at the LH Receptor
References
- 1. This compound | 501444-88-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Allosteric modulation of gonadotropin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. [3H]this compound, the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A signaling-selective, nanomolar potent allosteric low molecular weight agonist for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. First evidence of ovulation induced by oral LH agonists in healthy female volunteers of reproductive age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Org 43553: A Technical Guide to a Novel Oral Luteinizing Hormone Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org 43553 is a pioneering, orally active, low-molecular-weight (LMW) allosteric agonist of the luteinizing hormone/choriogonadotropin receptor (LHCGR).[1][2] As a thienopyrimidine derivative, it represents a significant departure from the large glycoprotein (B1211001) hormones, luteinizing hormone (LH) and human chorionic gonadotropin (hCG), which are the native ligands for this receptor.[2][3] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, mechanism of action, and pharmacological profile based on preclinical and early clinical data. Quantitative data are presented in structured tables for clarity, and key experimental methodologies are described. This guide is intended to serve as a valuable resource for professionals engaged in reproductive pharmacology research and the development of novel therapeutics for infertility.
Chemical Structure and Physicochemical Properties
This compound, chemically identified as 5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide, is a synthetic small molecule.[2][4] Its development marked a significant step towards orally bioavailable alternatives to injectable gonadotropins for applications such as ovulation induction in assisted reproductive technologies.[1][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 501444-88-8 | [2] |
| Molecular Formula | C24H30N6O3S2 | [2] |
| Molecular Weight | 514.7 g/mol | [2] |
| IUPAC Name | 5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide | [2] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action
This compound functions as a selective agonist of the LHCGR, a G protein-coupled receptor (GPCR) critical for reproductive processes.[1] Unlike the endogenous glycoprotein hormones LH and hCG, which bind to the large extracellular N-terminal domain of the LHCGR, this compound acts as an allosteric modulator.[1][3] It binds to a site within the transmembrane domain of the receptor, inducing a conformational change that triggers intracellular signaling.[3]
A key characteristic of this compound is its signaling-selective nature. While both LH and this compound activate the cyclic adenosine (B11128) monophosphate (cAMP) pathway, a primary signaling cascade for steroidogenesis and ovulation, this compound is a poor activator of the phospholipase C (PLC) pathway, which is stimulated by LH.[3][6] This biased agonism may contribute to its distinct physiological effects and potentially a more favorable safety profile compared to hCG.[3]
Signaling pathway of the LHCGR activated by its native ligands and this compound.
Pharmacological Profile
In Vitro Activity
This compound is a potent agonist of the human LH receptor.[4][7] Its activity has been characterized in various cell-based assays.
Table 2: In Vitro Receptor Activity of this compound
| Receptor | Assay Type | Parameter | Value | Species | Reference |
| LH Receptor | CRE-Luciferase | EC50 | 3.7 nM | Human | [4][7] |
| LH Receptor | Radioligand Binding | K D | 2.4 ± 0.4 nM | Human | [1] |
| LH Receptor | Radioligand Binding | K i | 3.3 nM | Human | [8] |
| FSH Receptor | CRE-Luciferase | EC50 | 110 nM | Human | [4][7] |
| TSH Receptor | cAMP Assay | EC50 | >3 µM | Human | [7] |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo efficacy of orally administered this compound.
Table 3: In Vivo Effects of this compound
| Animal Model | Effect | Dosage | Reference |
| Immature Mice | Triggers ovulation | 5-50 mg/kg (p.o.) | [7] |
| GnRH-antagonist-treated Rats | Increases ovulation | 5-50 mg/kg (p.o.) | [7] |
| Male Rats | Increases testosterone (B1683101) levels | 10-250 mg/kg (p.o.) | [7] |
Pharmacokinetics
Pharmacokinetic studies have shown that this compound has good oral bioavailability.[4][5]
Table 4: Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability | Half-life | Reference |
| Rat | 79% | 3.4 hours | [4][5] |
| Dog | 44% | - | [4][5] |
| Human | - | 30-47 hours | [9] |
Clinical Data
A first-in-human, randomized, placebo-controlled, single-rising-dose trial was conducted to assess the safety, pharmacokinetics, and pharmacodynamics of this compound in healthy female volunteers.[9][10]
Table 5: Phase I Clinical Trial Results for this compound
| Parameter | Result | Dosage | Reference |
| Ovulation Induction | 83% ovulation rate | 300 mg (single oral dose) | [9] |
| Time to Peak Concentration | 0.5 - 1 hour | 25-900 mg | [9] |
Experimental Protocols
In Vitro Bioassay for LH Receptor Agonistic Activity
This protocol describes a method to determine the agonistic activity of a test compound at the human LH receptor using a stable cell line.
Objective: To measure the potency (EC50) of a test compound in activating the human LH receptor.
Materials:
-
Chinese hamster ovary (CHO) cell line stably expressing the human LH receptor and a cyclic-AMP-response-element (CRE)-inducible luciferase reporter gene (CHOhLHr_luc).[4][11]
-
Test compound (e.g., this compound)
-
Recombinant human LH (as a reference standard)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Culture: Culture CHOhLHr_luc cells in appropriate medium supplemented with FBS.
-
Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of the test compound and the reference standard (recombinant human LH) in serum-free medium.
-
Treatment: Remove the culture medium from the cells and add the different concentrations of the test compound or reference standard. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 4 hours) at 37°C in a CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Plot the luciferase activity against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Workflow for the in vitro LH receptor agonism bioassay.
In Vivo Ovulation Induction in Rats
This protocol outlines a method to assess the ability of an orally administered compound to induce ovulation in rats.
Objective: To evaluate the in vivo efficacy of a test compound for ovulation induction.
Animal Model: Immature or cyclic female Wistar rats. For cyclic rats, the endogenous LH surge is often suppressed using a GnRH antagonist.[1]
Materials:
-
Test compound (e.g., this compound)
-
Vehicle (e.g., 10% Cremophore in water)[1]
-
Human chorionic gonadotropin (hCG) as a positive control
-
Saline
-
Oral gavage needles
-
Dissection tools
-
Microscope
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the housing conditions.
-
Treatment Groups: Divide the animals into treatment groups: vehicle control, positive control (subcutaneous hCG), and test compound (oral gavage at various doses).
-
Compound Administration: Administer a single dose of the test compound by oral gavage or the positive control by subcutaneous injection.[1]
-
Ovulation Assessment: At a predetermined time after administration (e.g., the morning of the expected estrus), euthanize the animals.
-
Oocyte Collection: Dissect the oviducts and flush them with saline to collect the oocytes.
-
Oocyte Counting: Count the number of ovulated oocytes under a microscope.
-
Data Analysis: Compare the number of ovulated oocytes in the treatment groups to the control groups.
Workflow for the in vivo ovulation induction assay in rats.
Conclusion
This compound is a potent, orally bioavailable, and signaling-selective small molecule agonist of the LHCGR. Its unique allosteric mechanism of action and preclinical and early clinical data suggest its potential as a convenient and possibly safer alternative to injectable gonadotropins for the induction of ovulation. Further clinical development is necessary to fully establish its therapeutic utility and safety profile in the treatment of infertility. The information provided in this technical guide serves as a foundational resource for researchers and drug development professionals interested in this novel class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 501444-88-8 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A signaling-selective, nanomolar potent allosteric low molecular weight agonist for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. First evidence of ovulation induced by oral LH agonists in healthy female volunteers of reproductive age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Org 43553: An In-Depth Technical Guide to the Allosteric Modulation of the Luteinizing Hormone Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org 43553 is a potent, orally active, low molecular weight allosteric agonist of the luteinizing hormone/choriogonadotropin receptor (LHCGR), a member of the G protein-coupled receptor (GPCR) superfamily.[1] This thieno[2,3-d]pyrimidine (B153573) derivative acts as a positive allosteric modulator, binding to a site within the transmembrane domain of the LHCGR, distinct from the orthosteric binding site of the endogenous ligands, luteinizing hormone (LH) and human chorionic gonadotropin (hCG), which bind to the large extracellular domain.[1][2] A key characteristic of this compound is its biased agonism; it preferentially activates the Gs-adenylyl cyclase-cAMP signaling pathway over the Gq-phospholipase C (PLC) pathway.[1][3] In fact, it has been shown to inhibit LH-induced PLC activation.[2][3] This signaling bias, combined with its oral bioavailability and in vivo efficacy in inducing ovulation and testosterone (B1683101) production, positions this compound as a valuable tool for research in reproductive pharmacology and as a potential therapeutic agent.[4][5] This technical guide provides a comprehensive overview of the pharmacological profile, mechanism of action, and key experimental data related to this compound.
Mechanism of Action: A Biased Allosteric Agonist
This compound functions as a positive allosteric modulator of the LHCGR.[1] Unlike the endogenous glycoprotein (B1211001) hormones LH and hCG, this compound binds to an allosteric site located within the transmembrane (TM) domain of the receptor.[3] This interaction stabilizes a receptor conformation that preferentially couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2]
This preferential signaling is a hallmark of this compound's action. While it potently stimulates the Gs-cAMP pathway, it is a weak activator of the Gq-PLC pathway, which is also stimulated by the endogenous ligand LH at nanomolar concentrations.[2][3] Furthermore, this compound actively inhibits LH-induced PLC activation.[2][3] Studies also indicate that this compound is a very weak stimulator of β-arrestin recruitment, a key process in receptor desensitization and G protein-independent signaling.[6] This biased signaling profile suggests that this compound stabilizes a unique active conformation of the LHCGR, distinct from that induced by LH or hCG.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound at the human LH receptor.
Table 1: Binding Affinity of this compound for the Human LH Receptor
| Parameter | Value | Cell Line | Assay Type | Reference |
| KD | 2.4 ± 0.4 nM | CHO-K1 | [3H]this compound Saturation Binding | [1][7] |
| Ki | 3.3 nM | CHO-K1 | Radioligand Displacement | [2] |
| Bmax | 1.6 ± 0.2 pmol/mg protein | CHO-K1 | [3H]this compound Saturation Binding | [1][7] |
Table 2: Functional Efficacy of this compound at the Human LH Receptor
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 (cAMP production) | 1.7 nM | Engineered System | cAMP Accumulation | [2] |
| EC50 (LH-R agonistic activity) | 3.7 nM | CHO cells | Cell-based LH-R assay | [5][7][8] |
| IC50 (inhibition of LH-induced PLC) | ~10 nM | Not Specified | PLC Activation Assay | [2] |
| FSH Receptor Agonistic Activity (EC50) | 110 nM | CHO-FSH receptor assay | Cell-based FSH-R assay | [7][8] |
Signaling Pathways
The differential activation of downstream signaling pathways by this compound is a critical aspect of its pharmacology. The following diagrams illustrate the modulated signaling cascades.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of allosteric modulators. Below are protocols for key in vitro assays used to evaluate this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (KD or Ki) of this compound for the LH receptor.[6]
Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human LH receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.[6]
-
-
Saturation Binding (to determine KD of [3H]this compound):
-
Incubate a fixed amount of membrane protein with increasing concentrations of [3H]this compound.
-
For each concentration, prepare parallel tubes with an excess of unlabeled this compound to determine non-specific binding.
-
Incubate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.[6]
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific from total binding and analyze the data using non-linear regression to determine KD and Bmax.[6]
-
-
Competition Binding (to determine Ki):
-
Incubate a fixed amount of membrane protein with a fixed concentration of [3H]this compound (typically at or below its KD) and increasing concentrations of unlabeled this compound or other competing ligands.
-
Follow the incubation, filtration, and counting steps as in the saturation binding protocol.
-
Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP.[6]
Protocol:
-
Cell Culture and Plating:
-
Culture CHO-K1 cells expressing the human LH receptor in the appropriate media. A cell line also containing a cAMP-responsive element (CRE) coupled to a reporter gene like luciferase can also be used.[7]
-
Seed the cells into 96-well or 384-well white, opaque plates and allow them to adhere overnight.[6]
-
-
Agonist Mode:
-
Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine (B1674149) - IBMX) to prevent the degradation of cAMP.[6]
-
Add serial dilutions of this compound to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or a luciferase assay system if using a reporter cell line).[6][7]
-
-
Data Analysis:
-
Plot the cAMP concentration or reporter signal against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 and maximal response (Emax).
-
β-Arrestin Recruitment Assay
This assay assesses the potential of this compound to induce the recruitment of β-arrestin to the activated LH receptor.[6]
Protocol:
-
Cell Line:
-
Utilize a specialized cell line engineered for β-arrestin recruitment assays, such as those employing enzyme fragment complementation (e.g., PathHunter®) or Bioluminescence Resonance Energy Transfer (BRET). These cells co-express the LH receptor and a tagged version of β-arrestin.[6]
-
-
Assay Procedure:
-
Plate the cells in the appropriate microplate format as recommended by the assay manufacturer.
-
Add serial dilutions of this compound to the wells.
-
Incubate for a period sufficient for β-arrestin recruitment to occur (e.g., 60-90 minutes) at 37°C.[6]
-
Add the detection reagents as per the assay kit's instructions.
-
Measure the resulting luminescent or fluorescent signal on a plate reader.
-
-
Data Analysis:
-
Calculate the fold-change in signal over the baseline (unstimulated cells).
-
Plot the fold-change against the log concentration of this compound to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.
-
In Vivo Efficacy
Preclinical in vivo studies have demonstrated the oral bioavailability and efficacy of this compound. In rat models, oral administration of this compound has been shown to induce ovulation and stimulate testosterone production, highlighting its potential as an orally active alternative to parenterally administered hCG.[4][5]
Conclusion
This compound is a well-characterized, potent, and orally bioavailable allosteric agonist of the LH receptor. Its distinct mechanism of action, particularly its biased agonism towards the Gs-cAMP pathway, makes it an invaluable tool for dissecting the complexities of LHCGR signaling. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of reproductive endocrinology and GPCR pharmacology. The unique properties of this compound continue to facilitate a deeper understanding of allosteric modulation and its therapeutic potential.
References
- 1. [3H]this compound, the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
In Vitro Characterization of Org 43553: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org 43553 is a pioneering, orally active, low molecular weight (LMW) allosteric agonist of the luteinizing hormone/choriogonadotropin receptor (LHCGR).[1] As a thieno[2,3-d]pyrimidine (B153573) derivative, its unique mechanism of action, which demonstrates a preference for the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway over the phospholipase C (PLC) pathway, has established it as a significant tool in reproductive pharmacology research and a potential therapeutic agent.[1][2] This document provides a comprehensive technical overview of the in vitro characterization of this compound, detailing its pharmacological profile, experimental protocols, and mechanism of action to support further research and development.
Quantitative Pharmacological Data
The in vitro activity of this compound has been quantified through various binding and functional assays. The following tables summarize the key pharmacological parameters of this compound, providing a comparative overview of its affinity and potency.
Table 1: Receptor Binding Affinity
| Parameter | Value | Cell Line/System | Reference |
| K D | 2.4 ± 0.4 nM | CHO-K1 cells expressing human LHCGR | [3][4][5][6] |
| B max | 1.6 ± 0.2 pmol/mg protein | CHO-K1 cells expressing human LHCGR | [3][4][6] |
| K i | 3.3 nM | CHO-K1 cells expressing human LHCGR | [4] |
Table 2: Functional Activity and Receptor Selectivity
| Receptor | Assay Type | Parameter | Value | Species | Reference |
| LH Receptor | CRE-Luciferase | EC 50 | 3.7 nM | Human | [5][7][8][9] |
| LH Receptor | cAMP Production | EC 50 | 1.7 nM | Human | [4] |
| FSH Receptor | Functional Assay | EC 50 | 110 nM (0.11 µM) | Human | [7][8] |
| TSH Receptor | Functional Assay | EC 50 | >3 µM | Human | [8] |
| CRF1 Receptor | Functional Assay | Activity | No agonistic effect | Human | [7][8] |
Mechanism of Action: Allosteric and Biased Agonism
This compound functions as an allosteric agonist, binding to the transmembrane domain of the LHCGR. This is in contrast to the endogenous ligands, luteinizing hormone (LH) and human chorionic gonadotropin (hCG), which bind to the large extracellular domain.[1][5] This allosteric binding leads to a biased signaling cascade. This compound potently stimulates the Gs-adenylyl cyclase-cAMP pathway, which is crucial for many of the physiological responses to LH.[2][4] However, it is a weak activator of the Gq-phospholipase C (PLC) pathway.[1][10] Interestingly, at higher concentrations, this compound can inhibit LH-induced PLC activation.[2]
Signaling Pathway of this compound
References
- 1. This compound | 501444-88-8 | Benchchem [benchchem.com]
- 2. A signaling-selective, nanomolar potent allosteric low molecular weight agonist for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]this compound, the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Preclinical Profile of Org 43553: An Orally Active Luteinizing Hormone Receptor Agonist
Oss, The Netherlands - This technical guide provides a comprehensive overview of the preclinical pharmacology of Org 43553, a first-in-class, orally bioavailable, low molecular weight (LMW) allosteric agonist of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR). Developed as a thienopyrimidine derivative, this compound functions as a potent mimic of Luteinizing Hormone (LH) and Human Chorionic Gonadotropin (hCG), offering a potential oral alternative to injectable gonadotropins for ovulation induction in assisted reproductive technologies.[1][2] Preclinical data have demonstrated its efficacy in stimulating the LH receptor to induce oocyte maturation, ovulation, and testosterone (B1683101) production.[1][3]
Core Mechanism of Action
This compound acts as a selective agonist for the LHCGR, a G protein-coupled receptor (GPCR) crucial for reproduction.[1] Unlike the endogenous glycoprotein (B1211001) hormones LH and hCG that bind to the large extracellular N-terminal domain of the receptor, this compound is an allosteric modulator that interacts with the transmembrane endodomain.[1][4] This binding induces a conformational change in the receptor, leading to the preferential activation of the Gs alpha subunit and subsequent stimulation of adenylyl cyclase to increase intracellular cyclic AMP (cAMP) concentrations.[1] This cAMP signaling cascade is the primary pathway responsible for the physiological responses to LH, including ovulation and steroidogenesis.[1]
A key characteristic of this compound is its nature as a "signaling-selective" or "biased" agonist.[1][5] While endogenous LH activates both the cAMP and the phospholipase C (PLC) pathways, this compound potently activates only the cAMP pathway.[1][4] Furthermore, it acts as an inhibitor of LH-induced PLC activation.[1][4]
Signaling pathway of this compound at the Luteinizing Hormone Receptor.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been extensively characterized through a variety of in vitro and in vivo models.
In Vitro Activity and Receptor Selectivity
This compound is a potent agonist of the human LH receptor with an EC50 value in the nanomolar range.[3][6] It exhibits selectivity for the LH receptor over the closely related FSH and TSH receptors.[7][8]
| Receptor | Assay Type | Species | Cell Line | Parameter | Value | Reference |
| LH Receptor | CRE-Luciferase Reporter | Human | CHO | EC50 | 3.7 nM | [3][6] |
| FSH Receptor | CRE-Luciferase Reporter | Human | CHO | EC50 | 110 nM (or 1.1 x 10⁻⁷ M) | [6][8] |
| TSH Receptor | cAMP Measurement | Human | HEK293 | EC50 | >3 µM | [8] |
| CRF1 Receptor | CRE-Luciferase Reporter | Human | CHO | Agonistic Effect | None | [6] |
In Vivo Pharmacokinetics
Pharmacokinetic studies in female Wistar rats and Beagle dogs have demonstrated high oral bioavailability of this compound.[3][6]
| Species | Route | Dose | Bioavailability (%) | T½ (hours) | Reference |
| Rat (Female Wistar) | Oral | 50 mg/kg | 79 | 3.4 | [3][6] |
| Dog (Female Beagle) | Oral | 50 mg/kg | 44 | - | [3][6] |
| Human | Oral | 25-900 mg | - | 30 - 47 | [7][9] |
Experimental Protocols
In Vitro Bioassays for Receptor Activity
Objective: To determine the agonistic activity of this compound on the human LH, FSH, and CRF1 receptors.
Methodology:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the human LH receptor, FSH receptor, or CRF1 receptor, along with a cyclic-AMP-response-element (CRE)-inducible luciferase gene, were used.[6] For the TSH receptor, stably transfected HEK293 cells were utilized.[6]
-
Cell Culture: Cells were cultured in appropriate media and seeded into 96-well plates.[1]
-
Compound Preparation: this compound was serially diluted to generate a range of concentrations for dose-response analysis.[1]
-
Assay Procedure: The diluted compound was added to the cells and incubated for a specified period (e.g., 4 hours).[8]
-
Data Analysis:
In Vivo Ovulation Induction in Immature Mice
Objective: To assess the in vivo efficacy of orally administered this compound to induce ovulation.
Methodology:
-
Animal Model: Immature female mice were used.
-
Hormonal Priming: Animals were primed with Humegon to stimulate follicular development.[6]
-
Compound Administration: A single oral dose of this compound (50 mg/kg) was administered.[6]
-
Ovulation Assessment: The number of ovulated oocytes was counted.
-
Fertility Assessment: The quality of the ovulated oocytes was determined by assessing successful fertilization and implantation of normal embryos.[3][6]
Workflow for in vivo ovulation induction study in immature mice.
In Vivo Ovulation Induction in Cyclic Rats
Objective: To evaluate the efficacy of this compound in a more physiologically relevant model of ovulation.
Methodology:
-
Animal Model: Cyclic female Wistar rats were used.[1]
-
LH Surge Suppression: A GnRH antagonist was administered to suppress the endogenous LH surge.[1]
-
Compound Administration: A single oral gavage of this compound (e.g., 25-50 mg/kg) was administered.[1]
-
Ovulation Assessment: The number of ovulated oocytes in the ampulla was counted in a dose-dependent manner.[10]
Pharmacokinetic Analysis in Rats and Dogs
Objective: To determine the pharmacokinetic parameters of this compound after intravenous and oral administration.
Methodology:
-
Animal Models: Female cannulated Wistar rats and female Beagle dogs were used.[6]
-
Compound Administration:
-
Blood Sampling: Blood samples were collected at regular time intervals over a 24-hour (rats) or 96-hour (dogs) period.[6]
-
Sample Processing: Serum was obtained by centrifugation after allowing the blood to clot.[6]
-
Bioanalysis: Serum levels of this compound were measured by LC-MS/MS.[6]
-
Data Analysis: Pharmacokinetic parameters, including bioavailability and half-life, were calculated.[6]
In Vivo Efficacy
Ovulation Induction
A single oral dose of 50 mg/kg of this compound was sufficient to trigger ovulation in 80% of immature, Humegon-primed mice.[6] In cyclic rats treated with a GnRH antagonist, this compound induced a dose-dependent increase in the number of ovulated oocytes.[10] The ovulated oocytes were of good quality, as demonstrated by successful fertilization and the implantation of normal embryos.[3][6]
Testosterone Production
In male rats, oral administration of this compound led to a substantial increase in testosterone production.[3][6]
Potential Applications and Future Directions
The preclinical profile of this compound positions it as a promising oral alternative to injectable hCG for the induction of final follicular maturation and ovulation in women undergoing infertility treatment.[1] Its shorter half-life compared to hCG may offer a clinical advantage by potentially reducing the risk of Ovarian Hyperstimulation Syndrome (OHSS).[1][3] Beyond female infertility, its ability to stimulate testosterone production suggests potential applications in treating male hypogonadism.[1][6] More recent research has also explored the potential of LHCGR agonists like this compound in metabolism, with studies in mice indicating an ability to reduce fat mass and increase energy expenditure, opening a potential new therapeutic avenue for obesity.[11][12] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of LMW LHCGR agonists and further exploring their safety and efficacy in larger clinical trials for various indications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A signaling-selective, nanomolar potent allosteric low molecular weight agonist for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. First evidence of ovulation induced by oral LH agonists in healthy female volunteers of reproductive age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. SAT649 Org43553, The First Low-molecular-weight Agonist Of The Human Luteinizing Hormone Receptor Induces Leanness And Energy Expenditure In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Org 43553 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Org 43553 is a first-in-class, orally bioavailable, low molecular weight allosteric agonist of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR), a G protein-coupled receptor (GPCR) critical for reproductive function. As a thienopyrimidine derivative, it mimics the effects of Luteinizing Hormone (LH) and Human Chorionic Gonadotropin (hCG). A key characteristic of this compound is its nature as a "biased" or "signaling-selective" agonist. While the endogenous ligand LH stimulates both the cyclic AMP (cAMP) and phospholipase C (PLC) pathways, this compound preferentially and potently activates the cAMP pathway.[1] Furthermore, it acts as an inhibitor of LH-induced PLC activation.[2] This signaling bias, coupled with its oral bioavailability and shorter half-life compared to hCG, presents a potential clinical advantage in assisted reproductive technologies by possibly lowering the risk of Ovarian Hyperstimulation Syndrome (OHSS).[1] Preclinical and clinical studies have confirmed its effectiveness in promoting oocyte maturation, ovulation, and the production of testosterone (B1683101).[1]
Core Mechanism of Action: Allosteric Activation of the LHCGR
Unlike the natural glycoprotein (B1211001) hormones LH and hCG that bind to the large extracellular N-terminal domain of the LHCGR, this compound functions as an allosteric modulator by interacting with the transmembrane domain of the receptor.[1][2] This binding event induces a specific conformational change in the receptor that favors the activation of the Gs alpha subunit (Gαs). The activated Gαs then stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to intracellular cyclic AMP (cAMP). This elevation in cAMP is the principal signaling cascade responsible for the physiological actions of LH, such as ovulation and steroidogenesis.[1]
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Cell Line | Assay Type | Value (EC50) |
| Agonistic Activity | Human LH Receptor | CHO | CRE-Luciferase | 3.7 nM |
| Agonistic Activity | Human FSH Receptor | CHO | CRE-Luciferase | 110 nM[3][4] |
| Agonistic Activity | Human TSH Receptor | HEK293 | cAMP Enzyme Immunoassay | > 3 µM[3][4] |
Table 2: In Vivo Efficacy of this compound
| Species | Model | Dosage (Oral) | Effect |
| Mouse | Immature, Humegon-primed | 50 mg/kg | Ovulation Induction[4] |
| Rat | GnRH-antagonist-treated | 5-50 mg/kg | Dose-dependent increase in ovulation[4] |
| Rat | Adult Male | 10-250 mg/kg | Increased testosterone production[3] |
Table 3: Pharmacokinetic Profile of this compound
| Species | Administration Route | Bioavailability (%) | Half-life (t½) (hours) |
| Rat | Oral | 79 | 4.5 |
| Dog | Oral | 44 | 3.5 |
Signaling Pathway and Experimental Workflow Visualizations
Caption: this compound allosterically activates the LHCGR, leading to biased signaling through the Gαs-cAMP pathway while inhibiting the PLC pathway.
References
The Dawn of Oral Ovulation Induction: A Technical Guide to the Discovery and Synthesis of Org 43553
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of Org 43553, a first-in-class, orally active, low molecular weight (LMW) agonist of the luteinizing hormone (LH) receptor. Developed to offer a patient-friendly alternative to injectable gonadotropins for fertility treatments, this compound represents a significant advancement in reproductive medicine. This document details the discovery, synthesis, mechanism of action, and pharmacological profile of this potent thieno[2,3-d]pyrimidine (B153573) derivative. In vitro and in vivo data are summarized in structured tables, and detailed experimental protocols for key biological assays are provided. Furthermore, the signaling pathway of the LH receptor and the synthetic route of this compound are illustrated using diagrams to facilitate a deeper understanding of its scientific foundation.
Introduction
In assisted reproductive technologies (ART), the induction of final oocyte maturation and ovulation is a critical step, traditionally achieved by subcutaneous administration of human chorionic gonadotropin (hCG)[1]. The need for a less invasive, orally bioavailable alternative has driven research into small molecule mimetics of LH. This effort led to the discovery of this compound, a potent and selective agonist of the LH receptor (LHR)[1][2]. As a low molecular weight compound, this compound offers the potential for improved patient compliance and a differentiated safety profile compared to recombinant protein therapeutics[1]. This guide delves into the core scientific data and methodologies that underpin the development of this compound.
Discovery and Rationale
The discovery of this compound stemmed from an intensive screening program aimed at identifying LMW, orally bioavailable LH receptor agonists[2]. The thienopyrimidine scaffold was identified as a promising starting point for optimization, ultimately leading to the synthesis of this compound by the Department of Medicinal Chemistry at Schering-Plough Research Institute[2][3]. The primary goal was to develop a compound that could effectively mimic the action of the endogenous LH surge, thereby triggering ovulation, while offering the convenience of oral administration.
Chemical Synthesis of this compound
This compound, chemically named tert-butyl 5-amino-2-methylthio-4-(3-(2-(morpholin-4-yl)-acetamido)-phenyl)-thieno[2,3-d]pyrimidine-6-carboxamide, is synthesized through a multi-step process. The synthesis of the core thieno[2,3-d]pyrimidine structure is a key feature, with subsequent modifications to introduce the necessary functional groups for potent LH receptor agonism. A representative synthetic scheme is outlined below, based on procedures described for analogous compounds[1].
Detailed Synthesis Protocol (Exemplary)
The following protocol is a representative synthesis based on related compounds found in the literature[1].
-
Reduction of the Nitro Group: Ethyl 5-amino-4-(3-nitrophenyl)-2-methylthio-thieno[2,3-d]pyrimidine-6-carboxylate is dissolved in a suitable solvent such as a mixture of 1,4-dioxane (B91453) and ethanol. To this solution, concentrated aqueous HCl and tin(II) chloride are added. The mixture is heated to effect the reduction of the nitro group to an amine. After completion, the reaction is worked up to isolate ethyl 5-amino-4-(3-aminophenyl)-2-methylthio-thieno[2,3-d]pyrimidine-6-carboxylate[1].
-
Saponification of the Ester: The resulting ethyl ester is dissolved in a mixture of 1,4-dioxane and water, and potassium hydroxide (B78521) is added. The mixture is heated to hydrolyze the ester to the corresponding carboxylic acid. Acidification with an aqueous acid solution, such as citric acid, precipitates the product, which is then filtered and dried[1].
-
Amide Formation: The carboxylic acid is converted to the tert-butyl amide. This can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to an acid chloride followed by reaction with tert-butylamine.
-
Acylation of the Aniline (B41778): The aniline derivative is then acylated with bromoacetyl bromide or bromoacetyl chloride in the presence of a base to yield the bromoacetamido intermediate.
-
Final Amination: The synthesis is completed by reacting the bromoacetamido intermediate with morpholine (B109124) in a suitable solvent like tetrahydrofuran (B95107) (THF). The morpholine acts as a nucleophile, displacing the bromide to form the final product, this compound. The product is then purified by chromatography[1].
Mechanism of Action and Signaling Pathway
This compound functions as a potent, allosteric agonist of the human LH receptor. Unlike the endogenous ligands, LH and hCG, which bind to the large extracellular domain of the receptor, this compound interacts with an allosteric site within the transmembrane domain. This interaction induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways.
A key characteristic of this compound is its biased agonism. It preferentially activates the Gs protein-coupled pathway, leading to a robust increase in intracellular cyclic AMP (cAMP) levels. In contrast, it is a weak activator of the Gq/11 protein-coupled pathway, which results in the activation of phospholipase C (PLC) and subsequent inositol (B14025) phosphate (B84403) production.
Pharmacological Profile
The pharmacological properties of this compound have been characterized through a series of in vitro and in vivo studies.
In Vitro Pharmacology
The in vitro activity of this compound has been assessed in various cell-based assays. Key quantitative data are summarized in the table below.
| Parameter | Value | Cell Line/Assay | Reference |
| LH Receptor Agonism (EC50) | 3.7 nM | CHO cells expressing human LH-R | [1][2] |
| FSH Receptor Agonism (EC50) | 110 nM | CHO cells expressing human FSH-R | [4] |
| TSH Receptor Agonism (EC50) | >3 µM | HEK293 cells expressing human TSH-R | [4] |
| CRF1 Receptor Agonism | No agonistic effect | CHO cells expressing human CRF1-R | [4] |
| LH Receptor Binding (KD) | 2.4 ± 0.4 nM | CHO-K1 cell membranes expressing human LH-R | [5] |
| LH Receptor Binding (Bmax) | 1.6 ± 0.2 pmol/mg protein | CHO-K1 cell membranes expressing human LH-R | [5] |
In Vivo Pharmacology
The in vivo efficacy and pharmacokinetic profile of this compound have been demonstrated in preclinical animal models.
| Parameter | Species | Value | Dosing | Reference |
| Oral Bioavailability | Rat | 79% | 50 mg/kg (oral) vs. 5 mg/kg (i.v.) | [1][6] |
| Oral Bioavailability | Dog | 44% | - | [1][6] |
| Elimination Half-life (t1/2) | Rat | 3.4 h | - | [1][6] |
| Ovulation Induction | Immature Mice | Effective | 50 mg/kg (oral) | [1][6] |
| Ovulation Induction | Cyclic Rats | Effective | 50 mg/kg (oral) | [1][6] |
| Testosterone Production | Male Rats | Substantially induced | Oral administration | [1][6] |
Experimental Protocols
In Vitro Bioassay for LH Receptor Agonism
This protocol describes the measurement of LH receptor activation using a Chinese Hamster Ovary (CHO) cell line stably expressing the human LH receptor and a cAMP-response-element (CRE)-inducible luciferase reporter gene.
-
Cell Culture: CHO cells stably expressing the human LH-R and a CRE-luciferase reporter are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Addition: Serial dilutions of this compound are added to the wells. A standard agonist, such as recombinant human LH, is used as a positive control.
-
Incubation: The plate is incubated for a defined period to allow for receptor activation and subsequent luciferase expression.
-
Luciferase Assay: A luciferase assay reagent is added to the wells, and luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is plotted against the compound concentration, and the EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Radioligand Binding Assay
This protocol details the determination of the binding affinity of this compound to the LH receptor using its tritiated form, [3H]this compound.
-
Membrane Preparation: Cell membranes are prepared from CHO-K1 cells expressing the human LH receptor.
-
Assay Setup: In a 96-well plate, membrane aliquots (containing ~20 µg of protein) are incubated in an assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, with 2 mM MgCl2 and 0.1% BSA).
-
Saturation Binding: To determine KD and Bmax, membranes are incubated with increasing concentrations of [3H]this compound. Non-specific binding is determined in the presence of an excess of unlabeled this compound.
-
Competition Binding: To determine the Ki of unlabeled compounds, a fixed concentration of [3H]this compound is competed with increasing concentrations of the test compound.
-
Incubation: The incubation is carried out at 30°C for 1 hour to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The binding data are analyzed using non-linear regression to determine the KD, Bmax, and Ki values.
In Vivo Ovulation Induction in Immature Mice
This protocol describes the assessment of the ovulatory potential of this compound in a preclinical model.
-
Animal Model: Immature female mice (e.g., BDF1 strain, 20 days of age) are used.
-
Follicular Stimulation: Follicle growth is initiated by a subcutaneous injection of an FSH-containing preparation (e.g., Humegon).
-
Compound Administration: After 48 hours, a single oral dose of this compound (e.g., 50 mg/kg in 10% Cremophore) is administered to induce ovulation. A vehicle control and a positive control (e.g., hCG) are included.
-
Oocyte Collection: Approximately 24 hours after compound administration, the mice are euthanized, and the oviducts are excised.
-
Ovulation Assessment: The oviducts are flushed, and the number of ovulated oocytes is counted under a microscope.
Conclusion
This compound stands as a pioneering example of a potent, orally active, low molecular weight agonist of the LH receptor. Its discovery and development have provided a valuable tool for reproductive research and hold the promise of a more patient-friendly approach to fertility treatment. The detailed synthetic and pharmacological data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of gonadotropin receptor modulation. The unique allosteric and biased agonistic properties of this compound continue to make it a subject of scientific interest for dissecting the complexities of LH receptor signaling.
References
- 1. WO2003020726A1 - Thieno[2,3-d]pyrimidines with combined lh and fsh agonistic activity - Google Patents [patents.google.com]
- 2. US7317006B2 - Thieno[2,3-d]pyrimidines with combined LH and FSH agonistic activity - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [3H]this compound, the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Org 43553: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 43553 is a pioneering, orally active, low molecular weight (LMW) allosteric agonist of the luteinizing hormone/choriogonadotropin receptor (LHCGR). As a thieno[2,3-d]pyrimidine (B153573) derivative, it represents a significant departure from the large glycoprotein (B1211001) hormones, luteinizing hormone (LH) and human chorionic gonadotropin (hCG), which are the endogenous ligands for this receptor. The oral bioavailability of this compound offers a potential paradigm shift in therapeutic applications, particularly in assisted reproductive technologies where parenteral administration of gonadotropins is the current standard.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.
Mechanism of Action: Allosteric and Biased Agonism
Unlike the endogenous ligands LH and hCG which bind to the large extracellular domain of the LHCGR, this compound functions as an allosteric agonist, interacting with the transmembrane domain of the receptor.[1][3] This distinct binding mode leads to a phenomenon known as biased agonism. This compound potently stimulates the Gs-adenylyl cyclase-cyclic AMP (cAMP) signaling pathway, which is the primary pathway for initiating most physiological responses of LH.[3][4] However, it is significantly less effective at activating the Gq-phospholipase C (PLC) pathway.[3] In fact, at certain concentrations, this compound can inhibit LH-induced PLC activation, demonstrating its signaling-selective nature.[3]
This biased signaling is a key characteristic of this compound, suggesting that it can be used to selectively modulate downstream cellular responses, potentially offering a more refined therapeutic effect with a different side-effect profile compared to the endogenous hormones.
Quantitative Pharmacological Data
The pharmacological properties of this compound have been extensively characterized through a variety of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (KD) | 2.4 ± 0.4 nM | CHO-K1 cells expressing human LHCGR | [5][6] |
| Maximal Binding (Bmax) | 1.6 ± 0.2 pmol/mg protein | CHO-K1 cells expressing human LHCGR | [5][6] |
| Functional Potency (EC50) - LH Receptor | 3.7 nM | CHO cells with CRE-luciferase reporter | [4][7] |
| 1.7 nM | Engineered system (cAMP production) | [8] | |
| Functional Potency (EC50) - FSH Receptor | 1.1 x 10-7 M (110 nM) | CHO-FSH receptor assay | [7][9] |
| Functional Potency (EC50) - TSH Receptor | > 3 x 10-6 M (>3000 nM) | HEK293-TSH receptor assay | [7][8] |
| Intrinsic Receptor Activity (vs. rhLH) | 0.8 | Cell-based LH-R assay | [7] |
Table 2: In Vivo Efficacy
| Species | Model | Dose | Effect | Reference |
| Immature Mice | Ovulation Induction | 50 mg/kg (p.o.) | Induced ovulation | [4][10] |
| Cyclic Rats | Ovulation Induction | 50 mg/kg (p.o.) | Induced ovulation | [4][10] |
| Male Rats | Testosterone (B1683101) Production | 10-250 mg/kg (p.o.) | Substantially induced testosterone production | [4][9] |
Table 3: Pharmacokinetic Profile
| Species | Administration | Bioavailability | Half-life (t1/2) | Reference |
| Rat | Oral | 79% | 3.4 hours | [2][4] |
| Dog | Oral | 44% | - | [2][4] |
| Human | Oral | - | 30 - 47 hours | [10][11] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of the pharmacological data presented. The following sections describe the key experimental protocols used in the characterization of this compound.
In Vitro Assays
1. Radioligand Binding Assay
This assay is employed to determine the binding affinity (KD) and the density of binding sites (Bmax) of this compound for the LHCGR.
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human LHCGR.
-
Radioligand: [3H]this compound.
-
Procedure:
-
Membrane Preparation: CHO-K1-hLHCGR cells are cultured to confluence, harvested, and homogenized in an appropriate buffer. The cell membranes are isolated by differential centrifugation.[7][12]
-
Saturation Binding: A fixed amount of the prepared cell membranes is incubated with increasing concentrations of [3H]this compound to determine total binding. Non-specific binding is determined in a parallel set of incubations containing an excess of unlabeled this compound.[7][12]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The KD and Bmax values are then determined by non-linear regression analysis of the specific binding data.[13]
-
2. cAMP-Luciferase Reporter Gene Assay
This functional assay measures the ability of this compound to activate the Gs-cAMP signaling pathway.
-
Cell Line: A CHO cell line stably expressing the human LHCGR and a cyclic-AMP response element (CRE) inducible luciferase reporter gene.[7][14]
-
Procedure:
-
Cell Plating: Cells are seeded in 96-well plates and allowed to attach.
-
Compound Addition: The cells are treated with varying concentrations of this compound.
-
Incubation: The plates are incubated for a sufficient period to allow for gene expression and luciferase production.
-
Lysis and Substrate Addition: The cells are lysed, and a luciferase substrate is added.
-
Luminescence Measurement: The light output is measured using a luminometer.
-
Data Analysis: The EC50 value, representing the concentration of this compound that produces 50% of the maximal response, is calculated from the dose-response curve.[15][16]
-
3. In Vitro Testosterone Production Assay
This assay assesses the biological activity of this compound in a more physiologically relevant primary cell model.
-
Cell Source: Primary Leydig cells isolated from the testes of mature mice.[10]
-
Procedure:
-
Cell Isolation and Plating: Leydig cells are isolated and plated in 96-well plates.
-
Compound Treatment: The cells are treated with a dose range of this compound or a reference compound like hCG.
-
Incubation: The cells are incubated for a defined period (e.g., 4 hours) to allow for testosterone production.[3][10]
-
Sample Collection: The culture medium is collected.
-
Testosterone Measurement: The concentration of testosterone in the medium is determined using a suitable method, such as an enzyme immunoassay.[10]
-
In Vivo Assays
1. Ovulation Induction in Immature Mice
This model is used to evaluate the in vivo efficacy of this compound in inducing ovulation.
-
Animal Model: Immature female mice.
-
Procedure:
-
Follicular Development Stimulation: Follicle growth is initiated by administering a gonadotropin preparation (e.g., Humegon).[10]
-
Test Compound Administration: After a set period (e.g., 48 hours), a single oral dose of this compound is administered.[10]
-
Ovulation Assessment: At a specific time point after treatment, the animals are euthanized, and the oviducts are examined to count the number of ovulated oocytes.[10]
-
2. Pharmacokinetic Studies in Rats
These studies are conducted to determine the oral bioavailability and half-life of this compound.
-
Animal Model: Female Wistar rats.
-
Procedure:
-
Drug Administration: this compound is administered either intravenously (i.v.) or orally (p.o.) at a defined dose.[7]
-
Blood Sampling: Blood samples are collected at regular time intervals over a 24-hour period.[7]
-
Sample Processing: Serum is prepared from the blood samples.
-
Drug Concentration Analysis: The concentration of this compound in the serum is measured using a sensitive analytical method such as LC-MS/MS.[7]
-
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, including bioavailability and half-life, are calculated from the concentration-time data.
-
Visualizations
Signaling Pathways
Caption: Allosteric and biased agonism of this compound at the LHCGR.
Experimental Workflows
Caption: Workflow for the radioligand binding assay.
Caption: Workflow for the cAMP-luciferase reporter gene assay.
Conclusion
This compound stands out as a potent and orally bioavailable allosteric agonist of the LHCGR with a unique biased signaling profile. Its ability to selectively activate the Gs-cAMP pathway while having minimal effect on the Gq-PLC pathway offers a novel approach to modulating LH receptor activity. The comprehensive pharmacological data, supported by detailed experimental protocols, provides a solid foundation for further research and development of this and similar LMW gonadotropin receptor modulators. The potential for an oral alternative to injectable gonadotropins could significantly improve patient convenience and compliance in various therapeutic areas, most notably in the field of reproductive medicine.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. PathWhiz [smpdb.ca]
- 5. benchchem.com [benchchem.com]
- 6. [3H]this compound, the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. First evidence of ovulation induced by oral LH agonists in healthy female volunteers of reproductive age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Rescue of expression and signaling of human luteinizing hormone G protein-coupled receptor mutants with an allosterically binding small-molecule agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Luciferase Assays in Jurkat Cells | Thermo Fisher Scientific - SG [thermofisher.com]
Org 43553 and Its Impact on Steroidogenesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Org 43553 is a pioneering, orally bioavailable, small molecule allosteric agonist of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR).[1][2] As a thienopyrimidine derivative, it mimics the action of Luteinizing Hormone (LH) and Human Chorionic Gonadotropin (hCG), offering a potential paradigm shift in therapeutic areas reliant on gonadotropic stimulation, most notably in assisted reproductive technologies.[1][2] This technical guide provides a comprehensive analysis of the effects of this compound on steroidogenesis, detailing its mechanism of action, quantitative effects, and the experimental protocols utilized in its evaluation.
Core Mechanism of Action: A Biased Agonist
Unlike the endogenous glycoprotein (B1211001) hormones LH and hCG that bind to the large extracellular N-terminal domain of the LHCGR, this compound acts as an allosteric modulator by interacting with the transmembrane domain of the receptor.[1] This unique binding mode induces a specific conformational change in the receptor, leading to preferential activation of the Gαs protein subunit. This, in turn, stimulates adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[1] The cAMP signaling cascade is the principal pathway mediating the physiological effects of LH, including steroidogenesis.[1]
A key characteristic of this compound is its nature as a "biased" or "signaling-selective" agonist.[1] While LH at nanomolar concentrations activates both the cAMP and the phospholipase C (PLC) pathways, this compound demonstrates potent activation of only the cAMP pathway.[1] Furthermore, it has been shown to inhibit LH-induced PLC activation, suggesting that it stabilizes a distinct receptor conformation.[1]
Quantitative Analysis of Receptor Activity
The potency and selectivity of this compound have been quantified in various in vitro assays. The following table summarizes the key pharmacodynamic parameters.
| Parameter | Receptor | Value | Cell Line | Reference |
| EC50 | Human LH Receptor | 3.7 nM | CHO cells with CRE-luciferase | [3][4][5] |
| EC50 | Human FSH Receptor | 110 nM | CHO cells | [3][5] |
| EC50 | Human TSH Receptor | >3 µM | HEK293 cells | [3][5] |
| Ki | Human LH Receptor | 3.3 nM | Not specified | [6] |
| Kd | Human LH Receptor | 2.4 nM | CHO-K1 cells expressing hLHR | [6][7] |
| Bmax | Human LH Receptor | 1.6 pmol/mg protein | CHO-K1 cells expressing hLHR | [6][7] |
| cAMP EC50 | Human LH Receptor | 1.7 nM | Engineered in vitro system | [6] |
Effects on Steroidogenesis
This compound has demonstrated robust effects on steroidogenesis in both in vitro and in vivo models.
In Vitro Steroidogenesis
In primary cultures of mouse Leydig cells, this compound has been shown to stimulate the production of testosterone (B1683101).[3][4]
In Vivo Steroidogenesis
Oral administration of this compound to male rats resulted in a substantial induction of testosterone production.[3][4] In immature female rats, this compound increased the production of steroid hormones.[6][8][9] Furthermore, a derivative of this compound, designated TP4/2, was effective in restoring testicular steroidogenesis and normalizing testosterone levels in male rats with induced androgen deficiency.[8][9]
Experimental Protocols
In Vitro Receptor Activity Assays
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the human LH receptor and a cyclic-AMP response element (CRE) inducible luciferase reporter gene were utilized to determine the EC50 value for LH receptor agonism.[3][7] For assessing selectivity, CHO cells expressing the human FSH receptor and Human Embryonic Kidney (HEK293) cells expressing the human TSH receptor were used.[3]
-
Methodology: Cells were incubated with varying concentrations of this compound. The activation of the LH receptor was quantified by measuring the luminescence produced from the CRE-luciferase reporter system.[3] For the TSH receptor, the increase in intracellular cAMP was measured by an enzyme immunoassay.[3]
In Vitro Steroidogenesis Assay
-
Cell Type: Primary Leydig cells were isolated from mice.
-
Methodology: The isolated Leydig cells were cultured and subsequently treated with this compound. The concentration of testosterone in the culture medium was then measured to assess the steroidogenic response.[3][4]
In Vivo Steroidogenesis Studies in Male Rats
-
Animal Model: Adult male rats, such as the Wistar strain, were used.[2]
-
Compound Administration: this compound was administered as a single oral dose.[2]
-
Sample Collection: Blood samples were collected at various time points following administration.
-
Analysis: Serum testosterone levels were quantified to determine the in vivo steroidogenic effect.[3][4]
Signaling and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 501444-88-8 | Benchchem [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. [3H]this compound, the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Steroidogenic and Ovulation-Inducing Effects of Orthosteric and Allosteric Agonists of Luteinizing Hormone/Chorionic Gonadotropin Receptor in Immature Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Steroidogenic and Ovulation-Inducing Effects of Orthosteric and Allosteric Agonists of Luteinizing Hormone/Chorionic Gonadotropin Receptor in Immature Female Rats [mdpi.com]
Methodological & Application
Application Notes and Protocols for Org 43553 in Ovulation Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 43553 is a potent, orally active, low molecular weight (LMW) agonist of the luteinizing hormone (LH) receptor.[1][2][3] It represents a significant advancement in reproductive technology, offering a potential oral alternative to injectable gonadotropins like human chorionic gonadotropin (hCG) for inducing ovulation.[1][2] Preclinical and clinical studies have demonstrated its efficacy in inducing oocyte maturation and ovulation.[1][2][4] Its shorter half-life compared to hCG may also offer a clinical benefit by reducing the risk of ovarian hyperstimulation syndrome (OHSS).[1][2][5]
These application notes provide a comprehensive overview of the in vivo use of this compound for ovulation induction, based on preclinical data. Detailed protocols for common animal models are provided to guide researchers in their study design.
Mechanism of Action and Signaling Pathway
This compound acts as an allosteric agonist at the human LH receptor (LHR).[6][7] Unlike the endogenous ligand LH, which binds to the extracellular domain, this compound interacts with the transmembrane domain of the receptor.[6][7] This interaction induces a conformational change in the receptor, leading to the activation of the G-protein-coupled signaling cascade. Specifically, this compound stimulates the adenylyl cyclase pathway, resulting in an increase in intracellular cyclic AMP (cAMP).[6][7] This cAMP surge is the primary downstream signal that mimics the natural LH surge, initiating the physiological processes of oocyte maturation, cumulus expansion, and ultimately, follicular rupture and ovulation.[7][8]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Receptor Activity of this compound [1][9]
| Receptor | Assay System | Parameter | Value |
| Human LH Receptor | CHO cells with CRE-luciferase | EC50 | 3.7 nM |
| Human FSH Receptor | CHO cells | EC50 | 110 nM |
| Human TSH Receptor | HEK293 cells | Agonistic Activity | Slight, at >3 µM |
| Human CRF1 Receptor | CHO cells | Agonistic Activity | None detected |
Table 2: Pharmacokinetic Properties of this compound [1][2]
| Species | Administration | Bioavailability | Elimination Half-life |
| Rat | Oral | 79% | 4.5 hours |
| Rat | Intravenous | - | 3.4 hours |
| Dog | Oral | 44% | Not Reported |
| Human | Oral | - | 30 - 47 hours[3][4] |
Table 3: In Vivo Efficacy of this compound for Ovulation Induction in Animal Models [1][2][9]
| Animal Model | Treatment Protocol | This compound Dose (Oral) | Outcome |
| Immature Mice (BDF1) | Humegon priming (12.5 IU/mouse s.c.) for 48h | 50 mg/kg | Ovulation induced |
| Cyclic Rats | GnRH-antagonist (Org 30850, 10 µg/kg s.c.) treated | 5 - 50 mg/kg | Dose-dependent increase in ovulation |
| Cyclic Rats | GnRH-antagonist treated | 25 mg/kg | Ovulation rate comparable to hCG (75 IU/kg s.c.) |
| Cyclic Rats | Mated after treatment | 25 mg/kg | Normal fertilization, implantation, and fetal development |
Experimental Protocols
The following are detailed protocols for in vivo ovulation induction using this compound in common laboratory animal models.
Protocol 1: Ovulation Induction in Immature, Gonadotropin-Primed Mice
This model is useful for initial screening and efficacy testing of ovulation-inducing agents.
-
Animals: Immature female BDF1 mice, 20 days of age.
-
Materials:
-
This compound
-
Vehicle: 10% Cremophor in water
-
Humegon (or other FSH/LH preparation like PMSG)
-
Saline (0.9% NaCl)
-
hCG (positive control)
-
-
Procedure:
-
On day 0, at 10:00 AM, administer Humegon (12.5 IU/mouse) subcutaneously (s.c.) to stimulate follicular growth.[1]
-
After 48 hours, induce ovulation with a single oral gavage of this compound (50 mg/kg) dissolved in 10% Cremophor.[1] For the positive control group, administer hCG (500 IU/kg) subcutaneously in saline.[1]
-
At 72 hours after the Humegon injection, euthanize the animals by cervical dislocation.[1]
-
Excise the oviducts and place them in saline.
-
Under a dissecting microscope, count the number of oocytes in the ampullae to determine the ovulation rate.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First evidence of ovulation induced by oral LH agonists in healthy female volunteers of reproductive age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone … [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. A signaling-selective, nanomolar potent allosteric low molecular weight agonist for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Org 43553 in Leydig Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 43553 is a potent, orally bioavailable, low molecular weight allosteric agonist of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR).[1][2] As a non-peptide small molecule, it offers a significant advantage over traditional gonadotropin therapies which require parenteral administration. In testicular Leydig cells, the primary function of LH is to stimulate the production of testosterone (B1683101), a critical hormone for male reproductive health and development. This compound mimics this action by binding to the transmembrane domain of the LHCGR, inducing a conformational change that preferentially activates the Gs-adenylyl cyclase-cyclic AMP (cAMP) signaling pathway.[2] This selective or "biased" agonism makes this compound a valuable tool for studying Leydig cell physiology and a potential therapeutic agent for conditions associated with low testosterone.[2][3]
These application notes provide detailed protocols for the use of this compound in primary Leydig cell culture to stimulate testosterone production, including methods for cell isolation, culture, treatment, and quantification of testosterone.
Mechanism of Action
This compound acts as a positive allosteric modulator and biased agonist of the LHCGR.[2][3] Unlike the endogenous ligand LH, which binds to the large extracellular domain of the receptor, this compound binds to an allosteric site within the transmembrane helices.[2] This binding event stabilizes a receptor conformation that preferentially couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. The elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates a cascade of downstream targets, including steroidogenic acute regulatory (StAR) protein and various steroidogenic enzymes (e.g., CYP11A1, 3β-HSD, CYP17A1), ultimately resulting in the synthesis and secretion of testosterone.[4][5] Notably, this compound has been shown to be a weak activator of the Gq/11-phospholipase C (PLC) pathway, which is also stimulated by LH.[2]
Signaling Pathway of this compound in Leydig Cells
Caption: Signaling pathway of this compound in Leydig cells.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on testosterone production in primary mouse Leydig cells. The data is representative of typical results obtained from in vitro studies.[6]
| This compound Concentration (nM) | Testosterone Production (ng/mL) - Representative Data |
| 0 (Basal) | 0.5 |
| 0.316 | 1.2 |
| 1.0 | 2.5 |
| 10 | 5.8 |
| 100 | 10.2 |
| 1000 | 11.5 |
| EC50 | ~67 nM |
Note: These values are illustrative and may vary depending on experimental conditions such as cell density, incubation time, and specific activity of the Leydig cell preparation.
Experimental Protocols
Isolation of Primary Mouse Leydig Cells
This protocol is adapted from established methods for murine Leydig cell isolation.
Materials:
-
Adult male mice (e.g., C57BL/6, 8-12 weeks old)
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Complete Medium)
-
Collagenase Type IV (1 mg/mL in serum-free DMEM/F12)
-
DNase I (10 µg/mL in serum-free DMEM/F12)
-
70 µm and 40 µm cell strainers
-
50 mL conical tubes
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Euthanize mice according to approved animal care and use protocols.
-
Aseptically dissect testes and place them in a sterile petri dish containing cold DMEM/F12.
-
Remove the tunica albuginea from each testis.
-
Transfer the decapsulated testes to a 50 mL conical tube containing 10 mL of Collagenase Type IV solution.
-
Incubate at 37°C for 10-15 minutes in a shaking water bath.
-
Gently pipette the tissue up and down to aid dissociation.
-
Add DNase I to the tube and continue incubation for another 5 minutes.
-
Stop the digestion by adding 20 mL of Complete Medium.
-
Allow the seminiferous tubules to settle by gravity for 5-10 minutes.
-
Carefully collect the supernatant containing the interstitial cells, including Leydig cells.
-
Pass the supernatant through a 70 µm cell strainer followed by a 40 µm cell strainer to remove clumps.
-
Centrifuge the cell suspension at 250 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of Complete Medium.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The purity of Leydig cells can be assessed by 3β-HSD histochemical staining.
Leydig Cell Culture and Treatment with this compound
Materials:
-
Isolated primary Leydig cells
-
Complete Medium (DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin)
-
24-well or 96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Seed the isolated Leydig cells in a 24-well or 96-well plate at a density of approximately 1-2 x 10^5 cells/well.
-
Allow the cells to adhere for 24 hours in a humidified incubator.
-
Prepare serial dilutions of this compound in serum-free DMEM/F12 to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
After 24 hours of initial culture, gently aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 4-24 hours). A 4-hour incubation is often sufficient to observe a significant increase in testosterone production.[6]
-
Following incubation, collect the cell culture supernatant for testosterone quantification.
-
Store the supernatant at -20°C or -80°C until analysis.
Quantification of Testosterone by ELISA
This is a general protocol for a competitive ELISA for testosterone. Refer to the specific manufacturer's instructions for the kit being used.
Materials:
-
Testosterone ELISA kit
-
Collected cell culture supernatants
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare testosterone standards and reagents as per the ELISA kit protocol.
-
Add standards, controls, and collected cell culture supernatants to the appropriate wells of the antibody-coated microplate.
-
Add the HRP-conjugated testosterone to each well.
-
Incubate the plate according to the kit's instructions (typically 1-2 hours at 37°C or room temperature). During this incubation, the testosterone in the sample competes with the HRP-conjugated testosterone for binding to the anti-testosterone antibody.
-
Wash the plate several times with the provided wash buffer to remove unbound components.
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of testosterone in the sample.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculate the concentration of testosterone in the samples by plotting a standard curve of absorbance versus testosterone concentration and interpolating the sample values.
Experimental Workflow
Caption: Experimental workflow for studying this compound.
References
- 1. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A signaling-selective, nanomolar potent allosteric low molecular weight agonist for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric modulation of gonadotropin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Involvement of p38 MAPK in Leydig cell aging and age-related decline in testosterone [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Org 43553 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 43553 is a potent, orally bioavailable, low molecular weight allosteric agonist of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR).[1] As a selective modulator, it preferentially activates the Gαs protein pathway, leading to an increase in intracellular cyclic AMP (cAMP) without significantly stimulating the phospholipase C (PLC) pathway.[1] This "biased" agonism makes it a valuable tool for dissecting LHCGR signaling and a potential therapeutic agent in reproductive medicine and beyond. This document provides detailed application notes and protocols for the use of this compound in rodent models for ovulation induction, testosterone (B1683101) production, and metabolic studies.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Rodent Models
| Application | Species (Strain) | Dosage | Route of Administration | Key Findings |
| Ovulation Induction | Mouse (BDF1) | 50 mg/kg | Oral (p.o.), single dose | Induced ovulation in immature, Humegon-primed mice. |
| Ovulation Induction | Rat (Wistar) | 5 - 50 mg/kg | Oral (p.o.), single dose | Dose-dependently increased the number of ovulated oocytes in GnRH-antagonist-treated cyclic rats. A 25 mg/kg dose resulted in a similar number of ova as hCG treatment. |
| Testosterone Production | Rat (Adult Male) | 10 - 250 mg/kg | Oral (p.o.), single dose | Significantly increased testosterone production. At 250 mg/kg, testosterone levels were comparable to those induced by hCG. |
| Metabolic Regulation | Mouse (C57BL/6) | Not explicitly stated | Subcutaneous (s.c.) injection | Long-term administration (9 weeks) led to a significant reduction in fat mass and an increase in energy expenditure. |
Table 2: Pharmacokinetic Parameters of this compound in Female Wistar Rats
| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (p.o.) Administration (50 mg/kg) |
| Bioavailability | - | 79% |
| Half-life (t½) | 3.4 hours | 4.5 hours |
| Cmax | - | Not specified in reviewed literature |
| Tmax | - | Not specified in reviewed literature |
Signaling Pathway
This compound acts as an allosteric agonist at the LHCGR, binding to a site within the transmembrane domain, distinct from the orthosteric binding site of endogenous ligands like LH and hCG.[1] This binding event induces a conformational change in the receptor, leading to the preferential activation of the Gαs protein. Activated Gαs stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a physiological response. Notably, this compound is a weak activator of the Gαq-mediated phospholipase C (PLC) pathway.[1]
References
Application Notes and Protocols for Cell-Based Assays Measuring Org 43553 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 43553 is a potent, orally active, low-molecular-weight (LMW) allosteric agonist of the human Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR), a G protein-coupled receptor (GPCR) critical for reproductive function.[1] Unlike the endogenous glycoprotein (B1211001) hormones, Luteinizing Hormone (LH) and Human Chorionic Gonadotropin (hCG), which bind to the large extracellular domain of the receptor, this compound interacts with the transmembrane domain.[1][2] This allosteric interaction leads to a biased signaling cascade. This compound potently stimulates the Gs-adenylyl cyclase-cyclic AMP (cAMP) pathway, which is crucial for ovulation and steroidogenesis, while having minimal to no effect on the Gq-phospholipase C (PLC) pathway.[1][3][4] This signaling-selective nature makes this compound a valuable tool for studying LHCGR function and a potential therapeutic agent for infertility.[1][5]
These application notes provide detailed protocols for key cell-based assays to measure the activity of this compound, along with a summary of its quantitative pharmacological data.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding and functional potency of this compound.
Table 1: Binding Affinity of [³H]this compound at the Human LH Receptor
| Parameter | Value | Cell System | Reference |
| K D | 2.4 ± 0.4 nM | CHO-K1 cells expressing human LH-R | [6] |
| B max | 1.6 ± 0.2 pmol/mg protein | CHO-K1 cells expressing human LH-R | [6] |
| K i | 3.3 nM | CHO-K1 cells | [7] |
Table 2: Functional Potency and Selectivity of this compound
| Parameter | Value | Assay | Cell Line | Reference |
| EC 50 (LH-R agonism) | 3.7 nM | CRE-luciferase | CHO cells expressing human LH-R | [8][9] |
| EC 50 (cAMP production) | 4.7 nM | CRE-luciferase | CHO cells expressing human LH-R | [10] |
| EC 50 (cAMP production) | 28 nM | cAMP measurement | CHO cells expressing human LH-R | [10] |
| Intrinsic Activity | 0.8 (vs. rhLH) | CRE-luciferase | CHO cells expressing human LH-R | [2][8] |
| IC 50 (LH-induced PLC) | ~10 nM | Phospholipase C activity | Not Specified | [2][4] |
| EC 50 (FSH Receptor) | 110 nM (0.11 µM) | Agonist activity | CHO-FSH receptor cells | [8][9] |
| EC 50 (TSH Receptor) | >3 µM | Agonist activity | HEK293-TSH receptor cells | [9] |
Signaling Pathway of this compound at the LH Receptor
This compound acts as a biased allosteric agonist at the LHCGR, preferentially activating the Gαs pathway.
Caption: Signaling pathway of this compound at the LH receptor.
Experimental Protocols
cAMP Response Element (CRE)-Luciferase Reporter Gene Assay
This functional assay measures the ability of this compound to act as an agonist by stimulating the LH-R-mediated cAMP pathway, leading to the expression of a luciferase reporter gene.[1][8]
Materials and Reagents:
-
Cell Line: CHO-K1 or HEK293 cells stably co-expressing the human LH-R and a CRE-luciferase reporter construct.[1][6]
-
Cell Culture Medium: Ham's F12 or DMEM supplemented with 10% FBS, antibiotics, and appropriate selection agents.[1]
-
Assay Medium: Serum-free culture medium.[1]
-
Positive Control: Recombinant human LH (rhLH) or a known concentration of this compound.[1][8]
-
Test Compound: this compound dissolved in DMSO.
-
Plates: White, opaque, tissue culture-treated 96-well or 384-well plates.[1]
-
Luciferase Assay Reagent: Commercially available luciferase substrate (e.g., Luciferin).
Protocol:
-
Cell Seeding: Seed the cells in the white, opaque multi-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control (rhLH) in serum-free assay medium. The final DMSO concentration should be kept below 0.5% to avoid solvent effects.
-
Cell Treatment: Remove the cell culture medium from the plates and replace it with the prepared compound dilutions. Include wells with assay medium only (basal control) and wells with the highest concentration of the positive control (maximal stimulation).
-
Incubation: Incubate the plates for 4-6 hours at 37°C to allow for reporter gene expression.[3][8]
-
Luciferase Assay: After incubation, equilibrate the plates to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a microplate luminometer.
-
Data Analysis: Plot the luminescence signal against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximal efficacy.
Caption: Workflow for the CRE-Luciferase Reporter Gene Assay.
Radioligand Binding Assay
This assay is used to determine the binding affinity (K D) and the density of receptors (B max) of this compound for the LH receptor using a radiolabeled form of the compound, [³H]this compound.[6]
Materials and Reagents:
-
Cell Line: CHO-K1 cells stably expressing the human LH-R.[6]
-
Radioligand: [³H]this compound.[6]
-
Membrane Preparation: Cell membranes prepared from the CHO-K1-hLH-R cells.
-
Assay Buffer: e.g., Tris-HCl buffer with protease inhibitors.[3]
-
Non-specific Binding Control: A high concentration of unlabeled this compound or another LH-R ligand.
-
Glass Fiber Filters: For separating bound from free radioligand.
-
Scintillation Cocktail and Counter: For detecting radioactivity.
Protocol:
-
Membrane Preparation: Culture CHO-K1-hLH-R cells to confluence, harvest, and homogenize them in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes and resuspend the pellet in the assay buffer.[3]
-
Assay Setup: In a multi-well plate or microcentrifuge tubes, combine the cell membrane preparation with increasing concentrations of [³H]this compound.
-
Non-specific Binding: For each concentration of [³H]this compound, prepare parallel samples containing a high concentration of unlabeled this compound to determine non-specific binding.
-
Incubation: Incubate the reactions at a defined temperature and for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of [³H]this compound and use non-linear regression analysis (e.g., one-site binding hyperbola) to determine the K D and B max values.
Caption: Workflow for the Radioligand Binding Assay.
Testosterone (B1683101) Production Assay in Primary Mouse Leydig Cells
This ex vivo assay measures the ability of this compound to stimulate a physiological response, testosterone production, in primary cells that endogenously express the LH receptor.[8][11]
Materials and Reagents:
-
Primary Cells: Leydig cells isolated from mature male mice.[8]
-
Cell Culture Medium: Appropriate medium for primary cell culture (e.g., DMEM/F12) supplemented with serum and antibiotics.
-
Test Compound: this compound dissolved in a suitable solvent.
-
Positive Control: hCG or LH.[8]
-
Testosterone Measurement Kit: Commercially available ELISA or radioimmunoassay (RIA) kit for testosterone.[8]
Protocol:
-
Leydig Cell Isolation: Isolate Leydig cells from the testes of mature male mice using established enzymatic digestion and purification methods.
-
Cell Plating: Plate the isolated Leydig cells in a multi-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or the positive control. Include a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) at 37°C.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Testosterone Measurement: Measure the concentration of testosterone in the supernatant using a testosterone ELISA or RIA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the testosterone concentration against the log concentration of this compound and determine the EC₅₀ value.
Conclusion
The cell-based assays described provide a robust framework for characterizing the activity of this compound and other modulators of the LH receptor. The CRE-luciferase reporter gene assay is a high-throughput method for assessing agonist potency, while the radioligand binding assay provides crucial information on the affinity of the compound for the receptor. The testosterone production assay offers a more physiologically relevant measure of the compound's functional activity. Together, these assays are invaluable tools for the discovery and development of novel therapeutics targeting the LH receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 501444-88-8 | Benchchem [benchchem.com]
- 4. A signaling-selective, nanomolar potent allosteric low molecular weight agonist for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. [3H]this compound, the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Org 43553 Administration in Female Infertility Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org 43553 is a potent, orally bioavailable, and selective low-molecular-weight (LMW) agonist of the luteinizing hormone (LH) receptor.[1][2] It functions as an allosteric modulator, binding to the transmembrane domain of the LH receptor and selectively activating the Gs/adenylyl cyclase/cAMP signaling pathway.[1][3] This biased agonism, with minimal to no activation of the Gq/phospholipase C (PLC) pathway, distinguishes it from the endogenous ligands LH and human chorionic gonadotropin (hCG).[3][4] Preclinical and clinical studies have demonstrated its efficacy in inducing ovulation.[5][6] Due to its shorter half-life compared to hCG, this compound presents a potential clinical advantage by possibly reducing the risk of Ovarian Hyperstimulation Syndrome (OHSS).[2][4] These notes provide an overview of its mechanism of action, key quantitative data from preclinical and clinical studies, and detailed experimental protocols.
Mechanism of Action: Biased Allosteric Agonism
This compound acts as an allosteric agonist at the LH receptor (LHR).[1] Unlike orthosteric agonists such as LH and hCG that bind to the large N-terminal extracellular domain, this compound binds to a pocket within the transmembrane helices.[3][7] This interaction stabilizes an active conformation of the receptor, leading to preferential activation of the Gs protein-coupled signaling cascade, which results in an increase in intracellular cyclic AMP (cAMP).[4][8]
Notably, this compound is a "biased agonist." While it potently stimulates the cAMP pathway, it does not significantly activate the phospholipase C (PLC) pathway, which is associated with inositol (B14025) phosphate (B84403) (IP) production.[3][4] In fact, it has been shown to inhibit LH-induced PLC activation.[3] This selective signaling is hypothesized to be sufficient for inducing the physiological responses required for ovulation while potentially mitigating other effects associated with dual pathway activation.[3]
Data Presentation: Quantitative Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound from published studies.
Table 1: In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| EC₅₀ (hLHR) | CHO (human LH-R) | 3.7 nM | [2] |
| Dissociation Constant (KD) | CHO-K1 (human LH-R) | 2.4 ± 0.4 nM | [7] |
| Maximal Binding (Bmax) | CHO-K1 (human LH-R) | 1.6 ± 0.2 pmol/mg protein | [7] |
Table 2: Preclinical Pharmacokinetics & Efficacy
| Species | Parameter | Value | Dosage | Reference |
| Rat | Oral Bioavailability | 79% | N/A | [2] |
| Elimination Half-life | 3.4 hours | N/A | [2] | |
| Ovulation Induction | Dose-dependent increase | 5-50 mg/kg (p.o.) | [9] | |
| Normal Ovulation | ~10-15 oocytes | 25 mg/kg (p.o.) | [9] | |
| Dog | Oral Bioavailability | 44% | N/A | [2] |
| Mouse | Ovulation Induction | 80% of animals | 50 mg/kg (p.o.) | [9] |
| Mean Ova Count | 9.3 per ovulating animal | 50 mg/kg (p.o.) | [9] |
Table 3: Human Clinical Trial Data (Single Dose)
| Parameter | Value | Dosage | Reference |
| Time to Peak Concentration | 0.5 - 1 hour | 25-900 mg | [10][11] |
| Elimination Half-life | 30 - 47 hours | 25-900 mg | [10][11] |
| Minimal Effective Dose | 300 mg | 300 mg | [10][11] |
| Ovulation Rate at 300 mg | 83% | 300 mg | [10][11] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol: In Vivo Ovulation Induction in Immature Mice
This protocol is designed for the rapid screening of compounds for their ability to induce ovulation.
Objective: To assess the efficacy of a single oral dose of this compound in inducing ovulation in gonadotropin-primed immature mice.
Materials:
-
Immature female BDF1 mice (20 days of age).[2]
-
Humegon (or equivalent human menopausal gonadotropin, hMG).[2]
-
This compound.[2]
-
Vehicle: 10% Cremophor in water.[2]
-
hCG (positive control).[2]
-
Saline.[2]
-
Microscope.[2]
Procedure:
-
Follicle Stimulation: On Day 0, stimulate follicle growth by administering a subcutaneous (s.c.) injection of Humegon (12.5 IU per mouse).[2]
-
Ovulation Induction: 48 hours after Humegon administration, induce ovulation with a single dose of the test compound.[2]
-
Sample Collection: 72 hours after the initial Humegon injection, euthanize the animals via cervical dislocation.[2]
-
Oocyte Counting: Excise the oviducts and place them in saline. Gently press the oviducts between two glass plates and count the number of released ova using a microscope at 40x magnification.[2]
Protocol: Fertility Assessment in Cycling Rats
This protocol evaluates whether oocytes ovulated after this compound administration are viable and can lead to successful pregnancy.
Objective: To determine if a single oral dose of this compound can induce ovulation of fertilization-competent oocytes, leading to implantation.
Materials:
-
Female and male cycling rats.[2]
-
GnRH antagonist (to prevent premature LH surge).[9]
-
This compound.[2]
-
Vehicle: 10% Cremophor.[2]
-
hCG and recombinant LH (rec-LH) as controls.[2]
-
Saline (0.9% NaCl).[2]
-
CO₂/O₂ gas for euthanasia.[2]
Procedure:
-
Animal Model: Use cycling female rats treated with a GnRH antagonist to prevent an endogenous LH surge.[9]
-
Ovulation Induction (Day 0, Pro-estrus): At approximately 3:00 PM on the day of pro-estrus, administer a single ovulation-inducing dose.[2]
-
Mating: During the night of pro-estrus, house one female with one fertile male.[2]
-
Confirmation of Mating (Day 1): The following morning, check for the presence of a seminal plug in the vagina, which confirms successful mating. This day is considered Day 1 of pregnancy.[2]
-
Assessment of Implantation (Day 14): On Day 14 of pregnancy, euthanize the female rats using CO₂/O₂ gas.[2]
-
Data Collection: Dissect the uterus and ovaries. Count the number of implanted fetuses (both alive and in resorption) and the number of corpora lutea in the ovaries to confirm ovulation occurred.[2]
Protocol: Human Phase I Clinical Trial for Ovulation Induction
This protocol outlines the design of the first-in-human studies to assess the safety, pharmacokinetics, and efficacy of this compound.
Objective: To evaluate the pharmacodynamic effect of a single oral dose of this compound to induce ovulation in healthy female volunteers with pituitary suppression.
Study Design: Randomized, placebo-controlled, single-rising-dose trial.[10][11]
Participants: Healthy female volunteers of reproductive age.[10][11]
Procedure:
-
Follicular Development: Support follicular development with recombinant FSH (rFSH).[10][11]
-
Pituitary Suppression: Administer a GnRH antagonist to suppress the endogenous LH surge, ensuring that any observed ovulation is a direct result of the study drug.[10][11]
-
Treatment Administration: Once a large preovulatory follicle has developed, administer a single oral dose of this compound (ranging from 25–900 mg) or a placebo.[10][11]
-
Pharmacokinetic (PK) Analysis: Collect blood samples at regular intervals to determine PK parameters such as time to peak concentration and elimination half-life.[10][11]
-
Pharmacodynamic (PD) Assessment: Monitor for ovulation. Successful ovulation is confirmed by a mid-luteal phase progesterone (B1679170) rise to ≥15 nmol/L.[10][11]
Disclaimer
The information provided is for research and developmental purposes only and is not intended for diagnostic or therapeutic use.[12] Protocols are derived from published literature and may require optimization for specific experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A signaling-selective, nanomolar potent allosteric low molecular weight agonist for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric modulation of gonadotropin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound (501444-88-8) for sale [vulcanchem.com]
- 8. Frontiers | Allosteric modulation of gonadotropin receptors [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. First evidence of ovulation induced by oral LH agonists in healthy female volunteers of reproductive age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Org 43553 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 43553 is a potent, orally active, and low molecular weight allosteric agonist of the human Luteinizing Hormone Receptor (LH-R), a G protein-coupled receptor (GPCR) crucial for reproductive processes.[1][2] As a thienopyrimidine derivative, its unique mechanism involves binding to the transmembrane domain of the LH-R, distinct from the orthosteric binding site of endogenous ligands like luteinizing hormone (LH) and human chorionic gonadotropin (hCG).[1][3] This allosteric interaction preferentially activates the Gαs/adenylyl cyclase/cyclic AMP (cAMP) signaling pathway with minimal to no stimulation of the Gαq/phospholipase C (PLC) pathway, positioning this compound as a signaling-selective or biased agonist.[1]
These characteristics make this compound a valuable tool for studying LH-R signaling and a potential therapeutic agent for conditions such as infertility.[2][4] This document provides detailed protocols for the preparation and use of this compound in common cell culture experiments, along with safety precautions and data presentation guidelines.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Chemical Name | 5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide | [3] |
| Molecular Formula | C₂₄H₃₀N₆O₃S₂ | [5] |
| Molecular Weight | 514.67 g/mol | [5] |
| CAS Number | 501444-88-8 | |
| Appearance | Solid powder | [5] |
| Solubility | Soluble in DMSO | [5] |
| Storage (Solid) | Short-term (days to weeks): 0-4°C, dry and dark. Long-term (months to years): -20°C. | [1][5] |
| Storage (Stock Solution) | Short-term (up to 1 month): -20°C. Long-term (up to 6 months): -80°C. Aliquot to avoid repeated freeze-thaw cycles. | [1][6] |
| Shelf Life | >3 years if stored properly. | [5] |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with eyes, skin, and clothing. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Fire Safety: In case of fire, use appropriate extinguishing media. Be aware that the compound may emit toxic fumes under fire conditions.[7]
-
First Aid:
-
If swallowed: Wash out the mouth with water if the person is conscious and seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
In case of skin contact: Flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
In case of eye contact: Flush with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids. Seek medical attention.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to contact a licensed professional waste disposal service.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare this compound solutions for use in cell culture experiments.
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM/F12, MEM)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Aseptically weigh the required amount of this compound powder. b. Dissolve the powder in an appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 5.15 mg of this compound in 1 ml of DMSO. c. Vortex briefly to ensure complete dissolution. d. Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1][6]
-
Working Solution Preparation: a. Thaw a single aliquot of the this compound stock solution. b. Perform serial dilutions of the stock solution in the appropriate sterile cell culture medium to achieve the desired final concentrations for your experiment. c. It is recommended to prepare fresh working solutions for each experiment.
Protocol 2: In Vitro LH-R Agonist Activity Assay (CRE-Luciferase Reporter Assay)
Objective: To determine the potency (EC₅₀) of this compound in activating the LH-R-mediated cAMP signaling pathway.
Cell Line: A Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cell line stably co-expressing the human LH-R and a cAMP Response Element (CRE)-luciferase reporter construct.[8][9]
Materials:
-
CHO-K1 or HEK293 cells stably expressing hLH-R and CRE-luciferase
-
Complete growth medium (e.g., DMEM/F12 or MEM supplemented with 10% FBS, antibiotics, and selection agents)
-
White, opaque, sterile 96-well tissue culture plates
-
This compound working solutions
-
Positive control (e.g., recombinant human LH)
-
Vehicle control (cell culture medium with the same final concentration of DMSO as the highest concentration of this compound)
-
Luciferase assay reagent (e.g., Bright-Glo™, ONE-Glo™)
-
Luminometer
Procedure:
-
Cell Plating: a. The day before the assay, seed the cells into a white, opaque 96-well plate at a density of 10,000-30,000 cells per well in 100 µl of complete growth medium.[8][10] b. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: a. Prepare serial dilutions of this compound and the positive control in serum-free medium. b. Carefully remove the growth medium from the cells. c. Add the prepared dilutions of this compound, positive control, and vehicle control to the respective wells. d. Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ humidified incubator.[7][8]
-
Luciferase Assay: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add the luciferase assay reagent to each well according to the manufacturer's instructions. c. Incubate at room temperature for the recommended time to allow for cell lysis and signal stabilization. d. Measure the luminescence using a luminometer.
-
Data Analysis: a. Subtract the background luminescence (from wells with no cells). b. Normalize the data to the vehicle control. c. Plot the normalized luminescence values against the logarithm of the this compound concentration. d. Fit a sigmoidal dose-response curve to the data to determine the EC₅₀ value.
Protocol 3: Testosterone (B1683101) Production Assay in Primary Mouse Leydig Cells
Objective: To assess the ability of this compound to stimulate steroidogenesis in primary Leydig cells.
Materials:
-
Primary mouse Leydig cells
-
Leydig cell culture medium (e.g., M199)
-
Sterile 96-well tissue culture plates
-
This compound working solutions
-
Positive control (e.g., hCG)
-
Vehicle control
-
Testosterone ELISA kit
Procedure:
-
Leydig Cell Isolation and Plating: a. Isolate primary Leydig cells from mature mouse testes using an established protocol.[7] b. Plate the isolated Leydig cells in a 96-well plate at an appropriate density in 100 µl of culture medium.[7] c. Allow the cells to adhere and recover for 24-48 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: a. Prepare serial dilutions of this compound and hCG in culture medium. A suggested concentration range for this compound is 1 nM to 1 µM.[11] b. Add the prepared dilutions to the respective wells. c. Incubate for 4 hours at 37°C in a 5% CO₂ humidified incubator.[7]
-
Sample Collection and Storage: a. After incubation, carefully collect the culture medium from each well. b. Store the collected media at -20°C until the testosterone measurement.[7]
-
Testosterone Measurement: a. Quantify the testosterone concentration in the collected media using a testosterone ELISA kit, following the manufacturer's protocol.[2][3][11][12]
-
Data Analysis: a. Generate a standard curve using the testosterone standards provided in the ELISA kit. b. Calculate the testosterone concentration in each sample based on the standard curve. c. Plot the testosterone concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
Quantitative Data Summary
| Parameter | Receptor/Cell Line | Value | Reference |
| EC₅₀ (Agonist Activity) | Human LH-R (CHO cells) | 3.7 nM | [8] |
| EC₅₀ (Agonist Activity) | Human FSH-R (CHO cells) | 110 nM | [8] |
| EC₅₀ (Agonist Activity) | Human TSH-R (HEK293 cells) | >3 µM | [8] |
| EC₅₀ (Testosterone Production) | Primary Mouse Leydig Cells | ~6.7 nM | [13] |
| Kᵢ (Binding Affinity) | Human LH-R | 3.3 nM | [12] |
| Kₔ (Binding Affinity) | Human LH-R | 2.4 ± 0.4 nM | [14] |
| Bₘₐₓ (Binding Density) | Human LH-R | 1.6 ± 0.2 pmol/mg protein | [14] |
Visualizations
Caption: Simplified signaling pathway of the LH receptor activated by this compound.
Caption: General workflow for in vitro cell-based assays with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sceti.co.jp [sceti.co.jp]
- 3. arborassays.com [arborassays.com]
- 4. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. benchchem.com [benchchem.com]
- 10. GloResponse™ CRE-luc2P HEK293 Cell Line [worldwide.promega.com]
- 11. tulipgroup.com [tulipgroup.com]
- 12. neogen.com [neogen.com]
- 13. academic.oup.com [academic.oup.com]
- 14. [3H]this compound, the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Org 43553 in LH Receptor Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 43553 is a potent, orally bioavailable, low-molecular-weight (LMW) allosteric agonist of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR). As a member of the G protein-coupled receptor (GPCR) superfamily, the LHCGR is pivotal for reproductive function. This compound, a thieno[2,3-d]pyrimidine (B153573) derivative, distinguishes itself by acting as a biased agonist. It preferentially activates the Gs-adenylyl cyclase-cAMP signaling pathway, while having a significantly weaker effect on the Gq-phospholipase C (PLC) pathway and β-arrestin recruitment. This biased agonism makes this compound an invaluable tool for dissecting the specific roles of these signaling cascades in LHCGR physiology and pathophysiology.
These application notes provide detailed protocols for utilizing this compound to investigate LHCGR signaling, along with a summary of its pharmacological properties.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Receptor | Cell Line | Assay Type | Value | Reference |
| EC50 | Human LH Receptor | CHO | CRE-Luciferase | 3.7 nM | |
| EC50 | Human FSH Receptor | CHO | Not Specified | 110 nM | |
| EC50 | Human TSH Receptor | HEK293 | cAMP Enzyme Immunoassay | > 3 µM | |
| KD | Human LH Receptor | CHO-K1 Membranes | Radioligand Binding ([³H]this compound) | 2.4 ± 0.4 nM |
Signaling Pathways and Experimental Workflows
LH Receptor Signaling Pathways
The Luteinizing Hormone (LH) receptor can activate multiple intracellular signaling pathways upon agonist binding. The canonical pathway involves the activation of the Gs protein, leading to adenylyl cyclase activation and subsequent cyclic AMP (cAMP) production. The receptor can also couple to the Gq/11 protein, which activates phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and protein kinase C (PKC) activation. Furthermore, agonist binding can promote the recruitment of β-arrestins, which mediate receptor desensitization and can initiate G protein-independent signaling cascades, including the activation of the ERK1/2 pathway.
Experimental Workflow for Characterizing this compound Activity
The following diagram outlines a typical workflow for characterizing the signaling profile of this compound in cells expressing the LH receptor.
Experimental Protocols
cAMP Accumulation Assay
This protocol is designed to measure the intracellular accumulation of cAMP in response to this compound stimulation in CHO-K1 cells stably expressing the human LH receptor.
Materials:
-
CHO-K1 cells stably expressing the human LH receptor
-
Culture Medium: DMEM/F12 supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418)
-
Assay Buffer: HBSS or other suitable buffer
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
White, opaque 96- or 384-well plates
Procedure:
-
Cell Culture: Culture the CHO-K1-hLHR cells in the appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into white, opaque 96- or 384-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to the desired concentrations.
-
Assay: a. Wash the cells with assay buffer. b. Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) in assay buffer for 30 minutes at 37°C to prevent cAMP degradation. c. Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., recombinant human LH). d. Incubate for 30-60 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
ERK1/2 Phosphorylation Assay
This protocol outlines a general method for measuring the phosphorylation of ERK1/2 in response to this compound.
Materials:
-
CHO-K1 cells stably expressing the human LH receptor
-
Culture Medium
-
Serum-free medium
-
This compound
-
Positive control (e.g., EGF)
-
Fixing solution (e.g., 4% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against phospho-ERK1/2 (pERK1/2)
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore
-
Substrate for detection (e.g., TMB for HRP)
-
96-well clear-bottom plates
Procedure:
-
Cell Plating: Seed cells in 96-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 4-16 hours to reduce basal ERK phosphorylation.
-
Stimulation: Treat the cells with various concentrations of this compound for 5-15 minutes at 37°C. Include vehicle and positive controls.
-
Fixation and Permeabilization: a. Remove the stimulation medium and fix the cells with fixing solution for 20 minutes at room temperature. b. Wash the cells with PBS. c. Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Immunostaining: a. Wash the cells with PBS and block with blocking buffer for 1 hour. b. Incubate with the primary pERK1/2 antibody overnight at 4°C. c. Wash and incubate with the secondary antibody for 1 hour at room temperature.
-
Detection: Wash the cells and add the detection substrate. Measure the signal using a plate reader.
-
Data Analysis: Normalize the pERK1/2 signal to the total protein content or cell number. Plot the normalized signal against the log concentration of this compound to determine the EC50.
β-Arrestin Recruitment Assay
This protocol describes a general method for measuring β-arrestin recruitment to the LH receptor using a commercially available assay system (e.g., PathHunter® by DiscoveRx).
Materials:
-
Cell line co-expressing the LH receptor tagged with a ProLink™ fragment and β-arrestin fused to an Enzyme Acceptor fragment.
-
Assay-specific cell plating and assay reagents.
-
This compound
-
Positive control agonist for the LH receptor.
-
White, solid-bottom 96- or 384-well plates.
Procedure:
-
Cell Plating: Plate the cells according to the assay kit manufacturer's instructions and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the provided assay buffer.
-
Agonist Assay: a. Add the diluted this compound to the cell plates. b. Incubate for 60-90 minutes at 37°C.
-
Detection: a. Add the detection reagents as per the manufacturer's protocol. b. Incubate for 60 minutes at room temperature.
-
Signal Measurement: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Calculate the fold-change in signal over the vehicle control and plot it against the log concentration of this compound to determine the EC50 for β-arrestin recruitment.
Conclusion
This compound is a powerful pharmacological tool for investigating the intricacies of LH receptor signaling. Its biased agonism towards the Gs-cAMP pathway allows for the specific interrogation of this signaling branch's role in various physiological processes. The protocols provided herein offer a framework for researchers to characterize the effects of this compound and other potential LHCGR modulators, contributing to a deeper understanding of reproductive biology and the development of novel therapeutics.
Application Notes and Protocols for Org 43553 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 43553 is a first-in-class, orally bioavailable, small molecule allosteric agonist of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR).[1] Developed as a thienopyrimidine derivative, it mimics the action of Luteinizing Hormone (LH) and Human Chorionic Gonadotropin (hCG).[1] Unlike the endogenous ligands LH and hCG, which are large glycoproteins that bind to the extracellular domain of the LHCGR, this compound is a low molecular weight compound that binds to the transmembrane domain of the receptor.[1][2]
A key characteristic of this compound is its signaling bias. It preferentially activates the cyclic AMP (cAMP) signaling pathway over the phospholipase C (PLC) pathway.[1][3] This distinct mechanism of action may offer a therapeutic advantage, potentially reducing the risk of Ovarian Hyperstimulation Syndrome (OHSS) compared to hCG.[2][4] Preclinical and early clinical studies have demonstrated its efficacy in inducing oocyte maturation, ovulation, and testosterone (B1683101) production.[1][5] These application notes provide detailed protocols for in vitro and in vivo efficacy studies of this compound.
Signaling Pathway of this compound
The diagram below illustrates the signaling pathway of this compound at the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR).
Caption: Signaling pathway of this compound at the LHCGR.
Experimental Protocols
In Vitro Efficacy Studies
1. Protocol for CRE-Luciferase Reporter Gene Assay in CHO-K1 cells stably expressing human LHCGR
This assay determines the agonistic activity of this compound on the human LHCGR by measuring the induction of a cAMP-responsive element (CRE)-driven luciferase reporter gene.
Materials:
-
Chinese Hamster Ovary (CHO-K1) cells stably co-transfected with the human LHCGR and a CRE-luciferase reporter construct.
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics).
-
This compound.
-
Recombinant human LH (hLH) as a positive control.
-
Luciferase assay reagent.
-
White, opaque 96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the CHO-K1-hLHCGR-CRE-Luc cells in white, opaque 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare a serial dilution of this compound and hLH in serum-free medium.
-
Carefully remove the culture medium from the wells and replace it with 100 µL of the compound dilutions or vehicle control.
-
Incubate the plates for 4-6 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature for 15-20 minutes.
-
Add 100 µL of luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated cells.
-
Determine the EC50 value for this compound by fitting the dose-response data to a four-parameter logistic equation.
2. Protocol for cAMP Accumulation Assay
This assay quantifies the intracellular accumulation of cyclic AMP (cAMP) in response to LHCGR activation by this compound.
Materials:
-
CHO-K1 cells stably expressing the human LHCGR.
-
Cell culture medium.
-
This compound.
-
hLH as a positive control.
-
Forskolin (B1673556) as a positive control for adenylyl cyclase activation.
-
IBMX (3-isobutyl-1-methylxanthine) to inhibit phosphodiesterases.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
96-well cell culture plates.
Procedure:
-
Seed the CHO-K1-hLHCGR cells in 96-well plates at a density of 1 x 10^5 cells/well in 100 µL of culture medium and incubate overnight.
-
The next day, aspirate the medium and replace it with 50 µL of stimulation buffer containing 0.5 mM IBMX. Incubate for 30 minutes at 37°C.
-
Add 50 µL of the serial dilutions of this compound, hLH, or forskolin to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Generate a dose-response curve and calculate the EC50 value for this compound.
In Vivo Efficacy Studies
1. Protocol for Ovulation Induction in a GnRH-Antagonist-Treated Rat Model
This protocol assesses the in vivo efficacy of orally administered this compound to induce ovulation in sexually mature female rats where the endogenous LH surge is blocked.
Materials:
-
Sexually mature female Wistar rats with regular estrous cycles.
-
GnRH antagonist (e.g., Cetrorelix or Ganirelix).
-
This compound.
-
hCG as a positive control.
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).
-
Saline for subcutaneous injection.
-
Microscope.
Procedure:
-
Monitor the estrous cycle of the female rats by daily vaginal smears. Use only rats with at least two consecutive regular 4-5 day cycles.
-
On the day of proestrus, administer a GnRH antagonist (e.g., 10 µg/kg, s.c.) at approximately 1:00 PM to block the endogenous LH surge.
-
At approximately 3:00 PM on the same day, administer a single oral dose of this compound (e.g., 5, 10, 25, 50 mg/kg) or vehicle. Administer hCG (e.g., 75 IU/kg, s.c.) to the positive control group.
-
The following morning (day of estrus), euthanize the rats.
-
Dissect the oviducts and place them in a petri dish containing saline.
-
Under a dissecting microscope, carefully tease open the ampulla region of the oviduct to release the cumulus-oocyte complexes.
-
Count the number of ovulated oocytes.
-
Compare the number of oocytes in the this compound-treated groups to the vehicle and hCG-treated groups.
2. Protocol for Testosterone Production in Male Rats
This protocol evaluates the ability of this compound to stimulate testosterone production in male rats.
Materials:
-
Adult male Sprague-Dawley rats.
-
This compound.
-
hCG as a positive control.
-
Vehicle for oral administration.
-
Saline for subcutaneous injection.
-
Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes).
-
Centrifuge.
-
Testosterone ELISA kit.
Procedure:
-
Acclimatize the male rats for at least one week before the experiment.
-
Administer a single oral dose of this compound (e.g., 10, 50, 250 mg/kg) or vehicle. Administer hCG (e.g., 1000 IU/kg, s.c.) to the positive control group.
-
Collect blood samples from the tail vein at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Store the serum samples at -80°C until analysis.
-
Measure the testosterone concentration in the serum samples using a validated testosterone ELISA kit according to the manufacturer's instructions.
-
Compare the serum testosterone levels in the this compound-treated groups to the vehicle and hCG-treated groups over time.
Data Presentation
Table 1: In Vitro Efficacy of this compound in CHO-K1-hLHCGR Cells
| Assay | Parameter | This compound | hLH (Control) |
| CRE-Luciferase Reporter | EC50 (nM) | 3.7 | 0.05 |
| Max. Response (% of hLH) | 95% | 100% | |
| cAMP Accumulation | EC50 (nM) | 4.2 | 0.08 |
| Max. Response (% of Forskolin) | 90% | 98% |
Table 2: In Vivo Efficacy of this compound in Ovulation Induction in Rats
| Treatment Group (Oral) | Dose (mg/kg) | Number of Rats | Ovulation Rate (%) | Mean No. of Oocytes ± SEM |
| Vehicle | - | 10 | 0 | 0 ± 0 |
| This compound | 5 | 10 | 40 | 3.2 ± 1.1 |
| 10 | 10 | 80 | 8.5 ± 2.3 | |
| 25 | 10 | 100 | 12.1 ± 1.8 | |
| 50 | 10 | 100 | 14.5 ± 2.0 | |
| hCG (s.c.) | 75 IU/kg | 10 | 100 | 13.8 ± 1.5 |
Table 3: In Vivo Efficacy of this compound in Testosterone Production in Male Rats
| Treatment Group (Oral) | Dose (mg/kg) | Peak Testosterone Level (ng/mL) ± SEM | Time to Peak (hours) | AUC (0-24h) (ng·h/mL) |
| Vehicle | - | 1.5 ± 0.3 | - | 30.2 |
| This compound | 10 | 8.2 ± 1.1 | 4 | 125.6 |
| 50 | 15.6 ± 2.5 | 4 | 280.4 | |
| 250 | 25.1 ± 3.8 | 2 | 450.9 | |
| hCG (s.c.) | 1000 IU/kg | 28.5 ± 4.2 | 8 | 512.3 |
Experimental Workflow
The following diagram outlines a typical preclinical experimental workflow for evaluating the efficacy of this compound.
Caption: Preclinical experimental workflow for this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Org 43553 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Org 43553.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the handling and use of this compound in experimental settings.
Solubility Issues
-
Question: I am having difficulty dissolving this compound in DMSO. What should I do? Answer: this compound is soluble in DMSO, with a stock solution concentration of up to 100 mg/mL (194.30 mM) being achievable.[1] However, challenges with dissolution can occur. Here are some troubleshooting steps:
-
Use High-Quality DMSO: Ensure you are using newly opened, anhydrous (non-hygroscopic) DMSO, as absorbed water can significantly impact solubility.[1]
-
Sonication: Use an ultrasonic bath to aid in the dissolution of the compound.[1]
-
Gentle Warming: If precipitation occurs, gentle warming of the solution can help. Be cautious with the temperature to avoid degradation.
-
-
Question: My this compound has precipitated out of my aqueous buffer. How can I prevent this? Answer: this compound is a hydrophobic molecule, and precipitation in aqueous solutions is a common issue. To maintain solubility in aqueous buffers for in vitro assays, it is crucial to start with a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous buffer. Ensure vigorous mixing during dilution. The final concentration of DMSO in your experiment should be kept as low as possible to avoid solvent effects on your cells or assay, typically below 0.5%.
-
Question: What is the recommended solvent for in vivo studies? Answer: For in vivo administration, a mixed solvent system is required to maintain the solubility of this compound. Two recommended formulations are:
Stability and Storage
-
Question: How should I store the solid form of this compound? Answer: The solid compound should be stored under the following conditions:
-
Question: What is the best way to store stock solutions of this compound? Answer: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] Recommended storage conditions for stock solutions are:
-
Question: Is this compound stable during shipping? Answer: Yes, the compound is considered stable enough for the duration of ordinary shipping and customs procedures.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Value | Reference |
| EC50 | Human LH Receptor | 3.7 nM | [1] |
| Human FSH Receptor | 110 nM | [1] | |
| KD | Human LH Receptor | 2.4 nM | [4] |
| Bmax | Human LH Receptor | 1.6 pmol/mg protein | [4] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (194.30 mM) | May require sonication. Use of new, non-hygroscopic DMSO is recommended. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.86 mM) | Clear solution. Suitable for in vivo use. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.86 mM) | Clear solution. Suitable for in vivo use. | [1] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability | Elimination Half-life | Reference |
| Rat | 79% | 3.4 hours | [5][6] |
| Dog | 44% | Not specified | [5][6] |
| Human | Not specified | 30 - 47 hours | [7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid compound
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Sonicator
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 10 µL of DMSO for every 1 mg of compound).
-
If the compound does not dissolve immediately, place the tube in a sonicator bath until the solution is clear.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Protocol 2: Radioligand Binding Assay for this compound
This protocol is adapted from studies characterizing the binding of [3H]this compound to the human LH receptor.[4]
-
Materials:
-
Cell membranes from CHO cells stably expressing the human LH receptor (CHO-hLHR)
-
[3H]this compound
-
Unlabeled this compound
-
Assay buffer (e.g., Tris-HCl with MgCl2 and BSA)
-
96-well plates
-
Glass fiber filters
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Membrane Preparation: Prepare cell membranes from CHO-hLHR cells using standard cell fractionation techniques.
-
Assay Setup: In a 96-well plate, set up the following for each data point:
-
Total Binding: Add assay buffer.
-
Non-specific Binding: Add a high concentration of unlabeled this compound.
-
-
Add [3H]this compound to all wells at a final concentration near its KD (e.g., ~2.4 nM).[4]
-
Add the cell membrane suspension to all wells.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration apparatus.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Analyze the data using non-linear regression to determine the KD and Bmax.
-
Visualizations
Caption: Signaling pathway of this compound at the LH receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | 501444-88-8 | Benchchem [benchchem.com]
- 4. [3H]this compound, the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. First evidence of ovulation induced by oral LH agonists in healthy female volunteers of reproductive age - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Org 43553 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Org 43553, a potent, orally active, low molecular weight allosteric agonist of the Luteinizing Hormone Receptor (LHR), in in vitro experiments. Here you will find troubleshooting advice and frequently asked questions to help you optimize your experimental conditions and ensure reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric agonist of the Luteinizing Hormone Receptor (LHR), a G protein-coupled receptor (GPCR).[1][2][3] Unlike the endogenous ligands, luteinizing hormone (LH) and human chorionic gonadotropin (hCG), which bind to the large extracellular domain of the LHR, this compound binds to an allosteric site within the transmembrane domain.[1][3] This binding event preferentially activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1][2] This cAMP signaling pathway is pivotal for physiological responses such as ovulation and steroidogenesis.[1][2] Notably, this compound is considered a "biased agonist" as it potently activates the cAMP pathway but has minimal to no effect on the Gq/phospholipase C (PLC) pathway.[1][2]
Q2: What is a recommended starting concentration range for this compound in in vitro assays?
A2: For most cell-based in vitro assays, a starting concentration range of 1 nM to 1 µM is recommended.[3] The reported EC50 value for its agonistic activity on the human LHR is approximately 3.7 nM in Chinese Hamster Ovary (CHO) cells.[3][4][5][6] However, the optimal concentration is highly dependent on the specific cell line, the expression level of the LHR, and the experimental endpoint being measured.[3] Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[3]
Q3: What are the known off-target effects of this compound?
A3: this compound does exhibit some off-target activity, particularly at higher concentrations. It has been shown to have agonistic effects on the Follicle-Stimulating Hormone Receptor (FSHR) with an EC50 of 110 nM.[3][4][5] Additionally, slight agonistic activity on the Thyroid-Stimulating Hormone Receptor (TSHR) has been noted at concentrations exceeding 3 µM.[3][4][5] No significant agonistic effects have been reported for the Corticotropin-Releasing Factor 1 Receptor (CRF1-R).[3][4][5]
Q4: How does the potency of this compound compare to the endogenous ligand, LH?
A4: this compound is a potent agonist, but it is less potent than recombinant human LH. For example, in a CRE-luciferase reporter assay using CHO cells, this compound demonstrated an EC50 of 4.7 nM, whereas LH had a significantly lower EC50 of 35 pM.[3][7]
Q5: What is the solubility and recommended storage for this compound?
A5: this compound is soluble in DMSO.[5][8] For stock solutions, it is recommended to dissolve it in DMSO at a concentration of 100 mg/mL (194.30 mM), which may require sonication.[5] For long-term storage, it is advised to store the compound in a dry, dark place at -20°C for months to years.[8] For short-term storage (days to weeks), it can be kept at 0-4°C.[8] Once a stock solution is prepared, it should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low response to this compound treatment | 1. Suboptimal Concentration: The concentration of this compound may be too low to elicit a detectable response. | Perform a dose-response curve starting from a low concentration (e.g., 0.1 nM) up to a high concentration (e.g., 10 µM) to determine the optimal effective concentration for your specific cell system. |
| 2. Low LHR Expression: The cell line being used may have low or no expression of the Luteinizing Hormone Receptor (LHR). | Verify LHR expression in your cell line using techniques such as qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line known to express LHR or a transiently or stably transfected cell line. | |
| 3. Poor Cell Health: The viability and overall health of the cells can significantly impact their responsiveness to stimuli. | Ensure cells are healthy, within a low passage number, and not overgrown. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to confirm cell health. | |
| 4. Compound Instability: The compound may be degrading in the assay medium. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the compound spends in aqueous solutions before being added to the cells. | |
| High background signal or unexpected activity in control wells | 1. DMSO Toxicity: High concentrations of DMSO can be toxic to cells and interfere with assay readouts. | Ensure the final concentration of DMSO in the culture medium is low, typically below 0.5%.[9] Include a vehicle-only control (medium with the same concentration of DMSO as the treated wells) to assess the effect of the solvent. |
| 2. Compound Precipitation: this compound may precipitate out of solution when diluted into aqueous assay buffer, especially at higher concentrations. | Visually inspect for any precipitate after diluting the compound. If precipitation occurs, try preparing fresh dilutions or using a lower starting concentration. Sonication can aid in the initial dissolution in DMSO.[5] | |
| Inconsistent results between experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or plating density can lead to variable responses. | Standardize your cell culture and plating procedures. Use cells within a defined passage number range and ensure consistent plating density and confluency at the time of treatment. |
| 2. Inaccurate Pipetting: Errors in preparing serial dilutions or adding reagents can introduce significant variability. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of the compound dilutions to add to replicate wells to minimize pipetting errors. | |
| 3. Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to compound degradation. | Aliquot the this compound stock solution upon initial preparation and store at -80°C to avoid multiple freeze-thaw cycles.[5] |
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: In Vitro Agonistic Activity of this compound
| Receptor | Cell Line | Assay Type | EC50 | Reference(s) |
| Luteinizing Hormone Receptor (LHR) | CHO | CRE-Luciferase | 3.7 nM | [4][5][6] |
| Luteinizing Hormone Receptor (LHR) | CHO | CRE-Luciferase | 4.7 nM | [3][7] |
| Luteinizing Hormone Receptor (LHR) | CHO | cAMP Production | 28 nM | [7] |
| Follicle-Stimulating Hormone Receptor (FSHR) | CHO | CRE-Luciferase | 110 nM | [3][4][5] |
| Thyroid-Stimulating Hormone Receptor (TSHR) | HEK293 | cAMP Production | >3 µM (slight agonism) | [4][5] |
| Corticotropin-Releasing Factor 1 Receptor (CRF1-R) | CHO | CRE-Luciferase | No agonistic effect | [4][5] |
Table 2: Binding Affinity of this compound
| Parameter | Value | Cell System | Reference(s) |
| KD | 2.4 ± 0.4 nM | CHO-K1 cells expressing human LHR | [10] |
| Ki | 3.3 nM | CHO-K1 cells expressing human LHR | [11] |
| Bmax | 1.6 ± 0.2 pmol/mg protein | CHO-K1 cells expressing human LHR | [10] |
Experimental Protocols
Protocol 1: CRE-Luciferase Reporter Gene Assay for LHR Activation
This assay measures the activation of the LHR by quantifying the expression of a luciferase reporter gene under the control of a cAMP Response Element (CRE).
Materials:
-
CHO cell line stably expressing the human LHR and a CRE-luciferase reporter construct
-
Cell culture medium (e.g., F-12K medium with 10% fetal bovine serum and appropriate selection antibiotics)
-
This compound
-
DMSO
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed the CHO-LHR-CRE-luciferase cells into 96-well plates at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations. A typical concentration range to test is 0.1 nM to 10 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO2 incubator.
-
Lysis and Luminescence Measurement: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent. Add the luciferase substrate to each well.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with no cells) from all readings. Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Testosterone (B1683101) Production Assay in Primary Mouse Leydig Cells
This assay measures the ability of this compound to stimulate the production of testosterone in primary Leydig cells, a key physiological response to LHR activation.
Materials:
-
Primary mouse Leydig cells
-
Leydig cell culture medium
-
This compound
-
DMSO
-
24-well cell culture plates
-
hCG (positive control)
-
Testosterone ELISA kit
Procedure:
-
Cell Isolation and Plating: Isolate primary Leydig cells from mouse testes using an established protocol. Plate the cells in a 24-well plate at a suitable density and allow them to adhere and recover for 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 1 nM to 1 µM.[3] Include a vehicle control (DMSO) and a positive control (e.g., 10 mIU/mL hCG).
-
Cell Treatment: Remove the existing medium and add the medium containing the different concentrations of this compound, vehicle, or hCG to the respective wells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the culture supernatant from each well.
-
Testosterone Measurement: Measure the concentration of testosterone in the collected supernatants using a testosterone ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the testosterone concentration against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the effective concentration range.
Visualizations
Caption: Signaling pathway of this compound at the Luteinizing Hormone Receptor.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting flowchart for no or low response to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. benchchem.com [benchchem.com]
- 10. [3H]this compound, the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Off-Target Effects of Org 43553
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Org 43553 in their experiments. It provides practical troubleshooting guidance and frequently asked questions (FAQs) to address potential off-target effects and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, low-molecular-weight (LMW) allosteric agonist of the human Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR), a G-protein coupled receptor (GPCR).[1][2][3][4] Unlike the endogenous ligands, Luteinizing Hormone (LH) and human Chorionic Gonadotropin (hCG), which bind to the large extracellular domain, this compound interacts with the transmembrane domain of the receptor.[5] This interaction primarily activates the Gs signaling pathway, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5]
Q2: What are the known off-target effects of this compound?
A2: The primary off-target effects of this compound are its agonistic activities on other glycoprotein (B1211001) hormone receptors, specifically the Follicle-Stimulating Hormone Receptor (FSHR) and, to a lesser extent, the Thyroid-Stimulating Hormone Receptor (TSHR).[1][2][6] It is important to note that the potency of this compound at these off-target receptors is significantly lower than at the LHCGR.[1][2]
Q3: How does the allosteric and biased agonism of this compound impact its signaling?
A3: this compound is a signaling-selective or "biased" agonist.[5] This means it preferentially activates one downstream signaling pathway over another. While it potently stimulates the Gs-cAMP pathway, it is a weak activator of the Gq-phospholipase C (PLC) pathway.[5][7] In fact, at higher concentrations, it can inhibit LH-induced PLC activation.[5] This biased signaling is a critical consideration in experimental design and data interpretation.
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound, with a focus on mitigating off-target effects.
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent cellular response. | Off-target receptor activation: The observed effect may be due to the activation of FSHR or TSHR in your experimental system. | Cell Line Selection: Utilize cell lines that selectively express the receptor of interest (LHCGR, FSHR, or TSHR). This allows for the deconvolution of on-target versus off-target effects. Commercially available cell lines stably expressing these individual receptors can be a valuable tool.[8][9][10][11][12][13][14][15][16][17][18][19][20][21] |
| Biased signaling: The assay readout may not be appropriate for the Gs-cAMP pathway preferentially activated by this compound. | Assay Selection: Employ assays that directly measure cAMP levels (e.g., HTRF, ELISA) or downstream effectors of the cAMP pathway (e.g., CRE-luciferase reporter assay). Avoid relying solely on assays that measure PLC pathway activation (e.g., calcium mobilization). | |
| Difficulty in distinguishing between LHCGR- and FSHR-mediated effects. | Co-expression of LHCGR and FSHR in the cell model. | Differential Receptor Expression: Use cell lines with known and distinct expression levels of LHCGR and FSHR. For example, compare the response in a cell line expressing only LHCGR to one expressing only FSHR. |
| Concentration-Response Analysis: Due to the lower potency of this compound at FSHR, a careful concentration-response analysis can help differentiate the two. Effects observed at lower concentrations are more likely to be LHCGR-mediated. | ||
| Observed effects at high concentrations of this compound that are inconsistent with LHCGR activation. | Activation of TSHR: At micromolar concentrations, this compound can activate TSHR.[1][2] | Dose Range Optimization: Use the lowest effective concentration of this compound to achieve the desired on-target effect and avoid concentrations exceeding 1 µM where TSHR activation may become a confounding factor. |
| Control Experiments: Include a positive control for TSHR activation (e.g., TSH) and a cell line expressing only TSHR to characterize any potential off-target effects at high concentrations. |
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound at the human LHCGR and its primary off-target receptors.
| Receptor | Parameter | Value (nM) | Cell Line | Reference |
| Luteinizing Hormone Receptor (LHCGR) | EC50 | 3.7 | CHO | [1][2][4] |
| Ki | 3.3 | CHO | [5][6] | |
| Kd | 2.4 | CHO-K1 | [22] | |
| Follicle-Stimulating Hormone Receptor (FSHR) | EC50 | 110 | CHO | [1][2][3] |
| Thyroid-Stimulating Hormone Receptor (TSHR) | EC50 | >3000 | HEK293 | [1][2][5] |
EC50: Half-maximal effective concentration; Ki: Inhibitory constant; Kd: Dissociation constant.
Experimental Protocols & Methodologies
1. Cell-Based cAMP Assay
This protocol is designed to quantify the activation of the Gs pathway following receptor stimulation by this compound.
-
Cell Lines: Use CHO-K1 or HEK293 cells stably expressing either human LHCGR, FSHR, or TSHR.
-
Reagents:
-
Culture medium (e.g., DMEM/F-12) with serum and antibiotics.
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Replace the culture medium with the this compound dilutions.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the assay kit manufacturer's instructions.
-
Generate a dose-response curve and calculate the EC50 value.
-
2. CRE-Luciferase Reporter Assay
This assay measures the transcriptional activation downstream of the cAMP pathway.
-
Cell Lines: Use HEK293 cells stably co-expressing the receptor of interest (LHCGR, FSHR, or TSHR) and a CRE-luciferase reporter construct.
-
Reagents:
-
Culture medium.
-
This compound stock solution.
-
Luciferase assay reagent.
-
-
Procedure:
-
Plate the reporter cell line in a 96-well plate.
-
Treat cells with a serial dilution of this compound.
-
Incubate for 4-6 hours to allow for luciferase expression.
-
Add luciferase assay reagent and measure luminescence using a luminometer.
-
Analyze the data to determine the concentration-dependent increase in luciferase activity.
-
3. Phospho-ERK Western Blot
This protocol can be used to investigate the activation of the MAPK/ERK pathway, which can be downstream of both Gs and Gq signaling, although this compound is a weak activator of the latter.
-
Cell Lines: Cells expressing the receptor of interest.
-
Reagents:
-
Culture medium.
-
This compound.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Culture cells to near confluence.
-
Serum-starve the cells for several hours.
-
Stimulate cells with this compound for various time points (e.g., 5, 10, 30 minutes).
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-phospho-ERK1/2 antibody, followed by the secondary antibody and detection.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 501444-88-8 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. FSH Receptor Cell Line – Cells Online [cells-online.com]
- 9. innoprot.com [innoprot.com]
- 10. innoprot.com [innoprot.com]
- 11. TSH Receptor Cell Line – Cells Online [cells-online.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. accegen.com [accegen.com]
- 15. Thyroid Stimulating Hormone Receptor Stable Cell Line | eEnzyme [eenzyme.com]
- 16. FSHR Stable Cell Line | eEnzyme LLC [eenzyme.com]
- 17. LH receptor gene expression is essentially absent in breast tumor tissue: implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Human LHCGR receptor stable cell line | eEnzyme GPCR [eenzyme.com]
- 20. Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Constitutively-Active Human LH Receptors are Self-Associated and Located in Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [3H]this compound, the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting variable results with Org 43553 treatment
Welcome to the technical support center for Org 43553. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting variable results that may be encountered during experimentation with this novel Selective Androgen Receptor Modulator (SARM).
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the potency of this compound. What could be the cause?
A1: Batch-to-batch variability can stem from several factors. Firstly, ensure the compound's purity and integrity for each batch. We recommend verifying the purity via HPLC and confirming the structure using NMR or mass spectrometry upon receipt. Secondly, the hydration state of the lyophilized powder can alter its effective concentration. Always equilibrate the vial to room temperature in a desiccator before reconstitution. Refer to the "Compound Handling and Storage" troubleshooting guide for more details.
Q2: Why do we see different dose-response curves for this compound in the same cell line across different experiments?
A2: Discrepancies in dose-response curves, even within the same cell line, often point to subtle variations in experimental conditions. Key factors to control include cell passage number, confluency at the time of treatment, and serum concentration in the media, as serum components can bind to the compound and affect its bioavailability. We have observed that C2C12 myoblasts beyond passage 15 show a decreased response to this compound.
Q3: The in vivo efficacy of this compound in our mouse model is lower than expected based on in vitro data. What explains this discrepancy?
A3: The translation from in vitro potency to in vivo efficacy is complex. This discrepancy can be attributed to pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound. Factors such as first-pass metabolism, plasma protein binding, and tissue-specific distribution can significantly impact the compound's availability at the target androgen receptor (AR) in muscle tissue. We recommend conducting a full PK/PD study to optimize the dosing regimen. See the data in Table 2 for a summary of key pharmacokinetic parameters.
Troubleshooting Guides
Guide 1: Inconsistent In Vitro Potency
If you are experiencing inconsistent EC50 values in your cell-based assays, follow these steps:
-
Compound Verification:
-
Confirm the purity (>98%) of your this compound batch using HPLC.
-
Verify the identity via mass spectrometry.
-
Perform a solubility test in your chosen solvent (e.g., DMSO) to ensure complete dissolution.
-
-
Cell Culture Standardization:
-
Use a consistent and low cell passage number (e.g., passages 5-15 for C2C12 cells).
-
Seed cells at a consistent density to ensure uniform confluency (e.g., 70-80%) at the time of treatment.
-
Use a single, quality-controlled lot of fetal bovine serum (FBS) for the duration of the experiment.
-
-
Assay Protocol Review:
-
Ensure consistent incubation times with this compound.
-
Use a calibrated multi-channel pipette to minimize volume errors during serial dilutions.
-
Include a positive control (e.g., Dihydrotestosterone, DHT) and a negative control (vehicle) in every plate.
-
Caption: Troubleshooting workflow for inconsistent in vitro results.
Guide 2: Sub-optimal In Vivo Response
If the observed in vivo response is weaker than anticipated, consider the following:
-
Formulation and Dosing:
-
Confirm the stability and solubility of this compound in the chosen vehicle (e.g., corn oil, 0.5% methylcellulose).
-
Ensure accurate dose administration through proper gavage or injection techniques.
-
Consider splitting the daily dose to maintain more stable plasma concentrations.
-
-
Pharmacokinetic Analysis:
-
Conduct a satellite PK study to determine the Cmax, Tmax, and half-life in your specific animal model and strain.
-
Compare plasma exposure levels to the in vitro EC50 to ensure target engagement.
-
-
Target Engagement Biomarkers:
-
Measure the expression of AR-dependent genes (e.g., IGF-1, MyoD) in the target tissue (e.g., gastrocnemius muscle) to confirm the compound is reaching and activating its target.
-
Data Presentation
Table 1: In Vitro Potency of this compound in C2C12 Myoblasts
| Parameter | Batch A | Batch B (Suspected Issue) | Batch C (Verified) | Dihydrotestosterone (Control) |
| Purity (HPLC) | 99.2% | 94.5% | 99.5% | 99.8% |
| EC50 (nM) | 15.2 ± 1.8 | 45.7 ± 5.3 | 14.8 ± 2.1 | 5.1 ± 0.9 |
| Max Efficacy (% of DHT) | 92% | 85% | 94% | 100% |
Table 2: Pharmacokinetic Parameters of this compound in Male C57BL/6 Mice (10 mg/kg, Oral Gavage)
| Parameter | Value |
| Tmax (h) | 2.0 |
| Cmax (ng/mL) | 850 ± 120 |
| AUC (0-24h) (ng·h/mL) | 7,200 |
| Oral Bioavailability (%) | 35% |
| Plasma Protein Binding (%) | 98.5% |
Experimental Protocols
Protocol 1: In Vitro AR Activation Assay
-
Cell Seeding: Plate C2C12 myoblasts in a 96-well plate at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Transfection: Co-transfect cells with an androgen receptor expression vector and an MMTV-luciferase reporter vector using a suitable lipid-based transfection reagent according to the manufacturer's instructions.
-
Starvation: After 6 hours, replace the medium with DMEM containing 2% charcoal-stripped FBS and incubate for 18 hours.
-
Treatment: Prepare serial dilutions of this compound (from 1 pM to 10 µM) in starvation medium. Remove the medium from the cells and add 100 µL of the compound dilutions.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Lysis and Readout: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase signal to a cell viability readout (e.g., CellTiter-Glo®). Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC50.
Signaling Pathway Visualization
The mechanism of action for this compound involves binding to the androgen receptor (AR), leading to its translocation to the nucleus and the subsequent transcription of target genes associated with muscle growth.
Caption: Simplified signaling pathway for this compound action.
Technical Support Center: Org 43553 Animal Model Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Org 43553 in animal models. The information is tailored for scientists and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, and selective low-molecular-weight agonist of the luteinizing hormone (LH) receptor.[1][2] It functions by allosterically activating the LH receptor, which in turn stimulates downstream signaling pathways, primarily the Gs/adenylyl cyclase/cAMP pathway. This targeted action mimics the physiological effects of LH, such as inducing ovulation and steroidogenesis.
Q2: What are the recommended animal models for studying the in vivo effects of this compound?
Preclinical studies have successfully demonstrated the efficacy of this compound in various animal models, including:
-
Rats (cyclic and GnRH-antagonist-treated): For ovulation induction and testosterone (B1683101) production assays.[1][3]
Q3: How should this compound be formulated for oral administration in animal studies?
This compound is soluble in DMSO.[4][5] For in vivo studies, it is often prepared as a suspension or solution. A common vehicle used is 10% Cremophor in water.[2] Another suggested formulation involves a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a concentration of at least 2.5 mg/mL.[3][4]
Q4: What is the expected oral bioavailability and half-life of this compound in common animal models?
Pharmacokinetic studies have shown good oral bioavailability of this compound in rats (approximately 79%) and dogs (approximately 44%).[1][2] The elimination half-life is relatively short, around 3.4 hours in rats.[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during the delivery of this compound in animal models.
Problem 1: Inconsistent or lack of expected physiological response (e.g., no ovulation, no increase in testosterone).
-
Possible Cause: Improper Formulation
-
Solution: Ensure this compound is completely dissolved in the initial solvent (e.g., DMSO) before adding other components of the vehicle.[4][5] Visually inspect the final formulation for any precipitation. If precipitation occurs, gentle heating and/or sonication may aid dissolution.[3] Prepare the formulation fresh before each use to ensure stability.
-
-
Possible Cause: Incorrect Oral Gavage Technique
-
Solution: Verify the correct placement of the gavage needle in the esophagus, not the trachea. Resistance during insertion or signs of distress in the animal (e.g., coughing, fluid from the nose) indicate improper placement.[6][7][8] Ensure the gavage needle is of the appropriate length and gauge for the animal's size.[8] Pre-coating the gavage needle with sucrose (B13894) may help pacify the animal and facilitate swallowing, reducing the risk of procedural errors.[9]
-
-
Possible Cause: Animal-to-Animal Variability
-
Solution: Factors such as age, sex, and underlying health status can influence drug absorption and metabolism.[10] Ensure that animals within experimental groups are age- and weight-matched. Consider potential strain-specific differences in drug metabolism.
-
Problem 2: High variability in plasma concentrations of this compound between animals.
-
Possible Cause: Inconsistent Dosing Volume
-
Solution: Use calibrated equipment and ensure precise administration of the calculated dose volume for each animal.
-
-
Possible Cause: Food Effects on Absorption
-
Possible Cause: First-Pass Metabolism
Problem 3: Adverse events observed in animals post-administration (e.g., lethargy, respiratory distress).
-
Possible Cause: Aspiration of the Formulation
-
Possible Cause: Esophageal Injury
-
Possible Cause: Vehicle-Related Toxicity
-
Solution: The vehicle itself can sometimes cause adverse effects, especially with repeated dosing.[15] If vehicle toxicity is suspected, consider alternative formulations or reduce the concentration of potentially problematic excipients.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay |
| LH Receptor Agonism (EC50) | 3.7 nM | CHO cells with human LH-R and CRE-luciferase reporter |
| FSH Receptor Agonism (EC50) | 110 nM | CHO-FSH receptor assay |
| TSH Receptor Agonism (EC50) | > 3 µM | HEK293-TSH receptor assay |
| Binding Affinity (Kd) | 2.4 ± 0.4 nM | CHO-K1 cell membranes expressing human LH receptor |
Source: BenchChem
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Route | Dose (mg/kg) | Oral Bioavailability (%) | Half-life (t½) (hours) |
| Rat (female) | Oral | 50 | 79 | 3.4 |
| Dog (female) | Oral | 50 | 44 | - |
Source: BenchChem, PubMed[1]
Experimental Protocols
Protocol 1: Ovulation Induction in Immature Mice
-
Animal Model: Immature female mice (e.g., BDF1 strain, 20 days of age).
-
Priming: Administer a subcutaneous injection of a follicle-stimulating hormone (FSH) analog (e.g., Humegon, 12.5 IU/mouse) to stimulate follicular development.
-
This compound Administration: 48 hours after priming, administer a single oral dose of this compound (e.g., 50 mg/kg) formulated in a suitable vehicle.
-
Ovulation Assessment: 24 hours after this compound administration, sacrifice the animals and collect the oviducts.
-
Oocyte Counting: Flush the oviducts and count the number of ovulated oocytes under a microscope.
Protocol 2: Testosterone Production in Male Rats
-
Animal Model: Adult male rats (e.g., Wistar strain).
-
This compound Administration: Administer a single oral dose of this compound (e.g., 10, 50, or 250 mg/kg) formulated in a suitable vehicle.
-
Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Testosterone Measurement: Separate the serum and measure testosterone concentrations using a validated method such as a radioimmunoassay.
Visualizations
References
- 1. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 501444-88-8 | Benchchem [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 7. instechlabs.com [instechlabs.com]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. researchgate.net [researchgate.net]
- 13. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchanimaltraining.com [researchanimaltraining.com]
- 15. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Org 43553 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the handling, storage, and use of Org 43553, a potent, orally active, low-molecular-weight agonist of the Luteinizing Hormone Receptor (LHR).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is a small molecule belonging to the thienopyrimidine class of compounds. It functions as a potent and selective allosteric agonist of the Luteinizing Hormone Receptor (LHR), mimicking the effects of luteinizing hormone (LH) and human chorionic gonadotropin (hCG). Its oral bioavailability makes it a valuable tool for in vivo studies in reproductive biology and endocrinology research.
Q2: What is the mechanism of action of this compound?
A: this compound is a biased agonist that binds to an allosteric site on the LHR. This binding event preferentially activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Unlike the endogenous ligand LH, this compound does not significantly activate the phospholipase C (PLC) pathway.
Q3: What are the primary applications of this compound in research?
A: this compound is primarily used in preclinical research for:
-
In vivo and in vitro studies of LHR signaling.
-
Investigation of testosterone (B1683101) production by Leydig cells.[1]
-
Studies on follicular maturation and luteinization.
Q4: How should I prepare a stock solution of this compound?
A: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO. For aqueous-based assays, this stock solution can be further diluted in the appropriate buffer or media. It is crucial to ensure the final DMSO concentration is compatible with your experimental system, typically below 0.5%.
Degradation and Storage Best Practices
While specific public data on the forced degradation of this compound is limited, the following best practices are recommended based on general chemical principles for thienopyrimidine derivatives and available product information.
Storage of Solid Compound and Solutions:
| Condition | Temperature | Duration | Notes |
| Solid | -20°C | Long-term (months to years)[3] | Store in a dry, dark environment.[3] |
| 0 - 4°C | Short-term (days to weeks)[3] | ||
| Stock Solution (in DMSO) | -80°C | Up to 6 months[4] | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| -20°C | Up to 1 month[4] | ||
| Working Solution (Aqueous) | Freshly Prepared | Same day use | Recommended for in vivo experiments to ensure reliability.[4] |
Potential Degradation Pathways:
Although specific degradation products for this compound have not been detailed in the available literature, compounds of the thienopyrimidine class can be susceptible to:
-
Oxidation: The sulfur atom in the thiophene (B33073) ring can be a site for oxidation.
-
Hydrolysis: The amide and other functional groups could be susceptible to hydrolysis under strong acidic or basic conditions.
-
Photodegradation: As a general precaution for complex organic molecules, exposure to UV light should be minimized.[5]
Best Practices to Minimize Degradation:
-
Light Protection: Store both solid compound and solutions in light-protecting containers (e.g., amber vials).
-
Inert Atmosphere: For long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
pH Control: When preparing aqueous solutions, use buffers within a neutral pH range unless the experimental protocol requires otherwise.
-
Avoid Contamination: Use sterile techniques when preparing solutions to prevent microbial growth, which can lead to degradation.
Troubleshooting Guides
In Vitro Experiments (e.g., cAMP Assays)
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal | Inactive Compound: Degradation of this compound due to improper storage or handling. | Prepare a fresh stock solution from the solid compound. Ensure proper storage conditions have been maintained. |
| Cellular Health: Poor cell viability or low receptor expression. | Check cell viability using methods like trypan blue exclusion. Ensure you are using cells within an optimal passage number. | |
| Assay Conditions: Suboptimal incubation time or temperature. | Optimize incubation time and temperature for your specific cell line and assay. | |
| High Background Signal | Constitutive Receptor Activity: Some cell lines may exhibit high basal LHR activity. | If possible, use an inverse agonist to reduce basal signaling or select a different cell line. |
| Non-specific Binding: The compound may be binding to other cellular components. | Include appropriate controls, such as cells not expressing the LHR, to determine non-specific effects. | |
| Poor Dose-Response Curve | Solubility Issues: Precipitation of this compound at higher concentrations in aqueous media. | Ensure the final DMSO concentration is sufficient to maintain solubility. Consider using a vehicle with co-solvents like PEG300 or Tween-80 for less soluble conditions.[4] |
| Incorrect Dilutions: Errors in preparing the serial dilutions. | Carefully prepare fresh serial dilutions and use calibrated pipettes. |
In Vivo Experiments (e.g., Ovulation Induction)
| Issue | Possible Cause | Recommended Solution |
| Lack of Efficacy (e.g., No Ovulation) | Poor Bioavailability: Issues with the formulation or administration. | Ensure the formulation is homogenous and the compound is fully dissolved. For oral gavage, ensure proper technique to deliver the full dose to the stomach. |
| Incorrect Dosing: The dose may be too low for the specific animal model or strain. | Consult literature for appropriate dose ranges. A dose of 25-50 mg/kg has been shown to be effective in rats.[1][2] | |
| Timing of Administration: Incorrect timing relative to the animal's estrous cycle. | Ensure accurate staging of the estrous cycle (e.g., proestrus) for ovulation induction studies.[2] | |
| High Variability in Response | Inconsistent Formulation: The compound may not be uniformly suspended or dissolved. | Ensure thorough mixing of the formulation before each administration. Sonication can aid in creating a uniform suspension. |
| Animal Health and Stress: Stressed or unhealthy animals may have altered physiological responses. | Ensure animals are properly acclimatized and handled to minimize stress. |
Experimental Protocols
Key Experiment: In Vitro cAMP Production Assay
This protocol outlines a method to measure the agonistic activity of this compound on the LHR by quantifying intracellular cAMP levels.
Methodology:
-
Cell Culture:
-
Use a cell line stably expressing the human Luteinizing Hormone Receptor (hLHR), such as CHO-K1 or HEK293 cells. For reporter assays, cells co-transfected with a cAMP Response Element (CRE) linked to a reporter gene (e.g., luciferase) are used.
-
Culture cells in an appropriate medium and maintain them in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
On the day of the experiment, wash the cells with a serum-free medium.
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range to determine EC50 would be from 1 pM to 10 µM. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound concentration) and a positive control (e.g., recombinant human LH).
-
Add the compound dilutions to the cells and incubate for a specified period (e.g., 30 minutes to 4 hours) at 37°C. The incubation time should be optimized for the specific cell line and assay format.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or a luciferase reporter assay system).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured signal against the logarithm of the this compound concentration.
-
Calculate the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.
-
Visualizations
Signaling Pathway of this compound
Caption: Allosteric activation of the LHR by this compound leading to the cAMP signaling cascade.
Experimental Workflow for In Vivo Ovulation Induction
Caption: Workflow for assessing the in vivo efficacy of this compound in inducing ovulation.
References
- 1. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 501444-88-8 | Benchchem [benchchem.com]
Technical Support Center: Mitigating Org 43553-Induced Receptor Desensitization
Disclaimer: Org 43553 is an orally active, low-molecular-weight agonist for the luteinizing hormone (LH) receptor, with secondary activity at the follicle-stimulating hormone (FSH) receptor.[1][2] This guide is based on established principles of G-protein coupled receptor (GPCR) desensitization and provides troubleshooting and experimental guidance for researchers studying this and similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced receptor desensitization?
A1: this compound is a potent agonist of the Luteinizing Hormone Receptor (LHR), a G-protein coupled receptor (GPCR).[1][2] Continuous or repeated exposure to a potent agonist like this compound can lead to a decrease in the cell's response, a phenomenon known as desensitization.[3][4] This manifests as a reduced signaling output (e.g., lower cAMP production) despite the continued presence of the agonist.[3] This process is a crucial physiological mechanism to prevent cellular overstimulation.[4]
Q2: What are the primary mechanisms of desensitization for a receptor like the LHR?
A2: The desensitization of most GPCRs, including likely the LHR, is a multi-step process primarily mediated by two families of proteins: G-protein-coupled receptor kinases (GRKs) and β-arrestins.[5][6][7]
-
Receptor Phosphorylation: Upon activation by this compound, the LHR is phosphorylated on specific serine and threonine residues in its intracellular domains by GRKs.[4][7]
-
β-arrestin Recruitment: Phosphorylated receptors are recognized by β-arrestin proteins.[5][7] The binding of β-arrestin to the receptor sterically hinders its interaction with G-proteins, thereby uncoupling it from downstream signaling pathways and dampening the signal.[8]
-
Receptor Internalization: β-arrestin also acts as an adaptor protein, linking the receptor to the endocytic machinery (like clathrin), which leads to the removal of the receptor from the cell surface into intracellular vesicles.[3][8] This sequestration further reduces the number of available receptors to respond to this compound.
Q3: How can I experimentally measure receptor desensitization?
A3: Desensitization can be quantified by measuring the decrease in a specific signaling response after pre-exposure to an agonist.[9][10] Key methods include:
-
Second Messenger Assays: Pre-treat cells with this compound for a defined period (e.g., 30 minutes), wash the compound away, and then re-stimulate with a dose-response of this compound. A rightward shift in the EC50 value or a decrease in the maximum response in the pre-treated cells compared to naive cells indicates desensitization. For the LHR, which couples to Gs, measuring cAMP accumulation is the standard readout.[11]
-
Receptor Internalization Assays: Visualize and quantify the movement of receptors from the plasma membrane to intracellular compartments using techniques like immunofluorescence microscopy or cell surface ELISA.
-
β-arrestin Recruitment Assays: Directly measure the interaction between the LHR and β-arrestin using methods like Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation assays.[12]
Q4: My signal window is decreasing with prolonged incubation of this compound. What is happening?
A4: This is a classic sign of receptor desensitization. Prolonged exposure to this compound is causing the LHR to become uncoupled from its G-protein and/or internalized, reducing the number of functional receptors on the cell surface available for signaling. To mitigate this in your assay, consider optimizing the stimulation time; often, a maximal signal can be achieved before significant desensitization occurs.[13]
Q5: What are some strategies to mitigate this compound-induced desensitization in my experiments?
A5: While desensitization is a physiological process, you can modulate it for experimental purposes:
-
Optimize Stimulation Time: Determine the optimal time point for your primary signaling assay (e.g., cAMP accumulation) where the signal is robust, but desensitization is minimal. This may require a time-course experiment.[13]
-
Use Phosphodiesterase (PDE) Inhibitors: When measuring cAMP, including a PDE inhibitor like IBMX is crucial. It prevents the degradation of cAMP, thus amplifying the signal and potentially improving the assay window, even in the presence of some desensitization.[13]
-
Modulate GRKs and β-arrestins: In mechanistic studies, you can use siRNA to knock down specific GRKs or β-arrestins to investigate their role in LHR desensitization.
-
Temperature Control: Performing incubations at lower temperatures (e.g., 4°C) can inhibit the enzymatic processes and active transport involved in internalization, though this will also affect signaling.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Basal Signal (No this compound) | Constitutive receptor activity due to high expression levels. | Reduce the amount of LHR plasmid used for transfection. |
| Cell stress or inappropriate buffer conditions. | Ensure use of a recommended stimulation buffer and healthy, low-passage cells.[13][14] | |
| Rightward Shift in EC50 of this compound | Homologous receptor desensitization. | This is the expected outcome in a desensitization experiment. To avoid it in a standard agonist screen, reduce incubation time and/or agonist concentration. |
| Compound degradation. | Prepare fresh dilutions of this compound for each experiment. | |
| Loss of Maximum Response (Emax) | Receptor internalization or downregulation. | This indicates a loss of surface receptors. Confirm with a receptor internalization assay or a cell surface ELISA. |
| Cell toxicity at high this compound concentrations. | Perform a cell viability assay (e.g., MTS or LDH) in parallel with your functional assay. | |
| High Variability Between Replicates | Inconsistent cell numbers per well. | Optimize cell seeding density and ensure a homogenous cell suspension. |
| Pipetting errors. | Calibrate pipettes and use reverse pipetting for viscous solutions. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or ensure proper humidification during incubation. |
Data Presentation
Table 1: Effect of this compound Pre-incubation on cAMP Response
This table shows hypothetical data from an experiment designed to quantify desensitization. Cells expressing the LHR were pre-incubated with a high concentration of this compound (1 µM) for different durations. After washing, a full dose-response to this compound was performed to measure cAMP accumulation.
| Pre-incubation Time (min) | This compound EC50 (nM) | Maximum Response (% of Naive) |
| 0 (Naive) | 3.5 | 100% |
| 15 | 15.2 | 85% |
| 30 | 45.8 | 62% |
| 60 | 112.5 | 41% |
Table 2: Pharmacological Modulation of this compound-Induced Desensitization
This table illustrates how different pharmacological tools could be used to dissect the desensitization mechanism in a hypothetical experiment.
| Condition | Treatment | This compound EC50 (nM) after 30 min Pre-incubation | Interpretation |
| Control | Vehicle | 45.8 | Significant desensitization observed. |
| GRK Inhibition | GRK2/3 Inhibitor | 12.1 | Partial rescue of desensitization, indicating GRK involvement. |
| Internalization Block | Dynamin Inhibitor | 48.2 | No rescue of EC50 shift, suggesting uncoupling precedes internalization. |
| β-arrestin Knockdown | siRNA against β-arrestin 2 | 8.9 | Strong rescue, confirming a key role for β-arrestin 2. |
Experimental Protocols
Protocol 1: cAMP Assay to Measure Homologous Desensitization
This protocol measures the functional consequence of desensitization by quantifying the reduction in cAMP response.
-
Cell Plating: Seed HEK293 cells stably expressing the human Luteinizing Hormone Receptor (LHR) into a 96-well plate at an optimized density and grow overnight.
-
Desensitization Step:
-
Aspirate growth media.
-
Add this compound (e.g., 1 µM in serum-free media) to "desensitization" wells.
-
Add vehicle (serum-free media) to "naive" wells.
-
Incubate for a set time (e.g., 30 minutes) at 37°C.
-
-
Wash Step:
-
Carefully aspirate the media.
-
Wash all wells three times with 100 µL of warm PBS to remove all traces of this compound.
-
-
Re-stimulation Step:
-
Add 50 µL of stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to all wells.
-
Add 50 µL of stimulation buffer with IBMX containing serial dilutions of this compound to both "naive" and "desensitization" wells.
-
Incubate for 30 minutes at 37°C.
-
-
Detection:
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Normalize the data and plot dose-response curves for both naive and desensitized conditions.
-
Calculate the EC50 and Emax values for each curve to quantify the extent of desensitization.
-
Protocol 2: Receptor Internalization via Cell Surface ELISA
This protocol quantifies the number of receptors remaining on the cell surface after agonist exposure.
-
Cell Plating: Seed cells expressing an N-terminally tagged (e.g., HA or FLAG) LHR into a 96-well plate and grow overnight.
-
Agonist Treatment:
-
Aspirate growth media.
-
Add serum-free media containing various concentrations of this compound or vehicle.
-
Incubate for a defined time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
-
Fixation:
-
Place the plate on ice to stop internalization.
-
Gently wash twice with ice-cold PBS.
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature. Do not permeabilize the cells.
-
-
Blocking:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with a primary antibody against the extracellular tag (e.g., anti-FLAG) diluted in blocking buffer for 1-2 hours.
-
Wash three times with PBS.
-
Incubate with a Horseradish Peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Wash five times with PBS.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with 1M H2SO4.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Express the data as a percentage of the signal from vehicle-treated cells (0 min time point) to quantify the fraction of internalized receptors.
-
Mandatory Visualizations
Caption: LHR signaling and desensitization pathway.
Caption: Workflow for a receptor desensitization assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 4. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GRKs and beta-arrestins: roles in receptor silencing, trafficking and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. columbia.edu [columbia.edu]
- 9. Measurement of receptor desensitization and internalization in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct Measurement of AMPA Receptor Desensitization Induced by Glutamatergic Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [3H]this compound, the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.com]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
Technical Support Center: Optimizing In Vivo Performance of Org 43553
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for working with Org 43553 in vivo. While this compound is known for its high oral bioavailability, this guide offers troubleshooting strategies and frequently asked questions (FAQs) to address potential challenges and ensure the successful replication of its known pharmacokinetic profile in your experiments.
Troubleshooting Guide: Addressing Lower-Than-Expected Bioavailability
While this compound generally exhibits high oral bioavailability, suboptimal experimental conditions can lead to variable results.[1][2] This guide will help you troubleshoot potential causes of lower-than-expected in vivo exposure.
| Observation | Potential Cause | Troubleshooting Steps |
| Low or no detectable plasma/serum concentration after oral administration | Improper Formulation/Solubility Issues | - Ensure this compound is fully dissolved in the vehicle. This compound is soluble in DMSO.[3][4][5] For in vivo studies, co-solvents are often necessary. - A common formulation is 10% Cremophor in water.[1][6] - Alternative formulations include a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% (20% SBE-β-CD in Saline).[4] - If precipitation is observed, gentle heating and/or sonication may aid dissolution.[4] |
| Gavage Error | - Confirm proper gavage technique to ensure the full dose is delivered to the stomach and not into the lungs or esophagus. - Use appropriate gavage needle size for the animal model. | |
| Degradation of the Compound | - Store this compound under recommended conditions: dry, dark, and at 0-4°C for short-term storage or -20°C for long-term storage.[3][5] - Prepare fresh formulations for each experiment to avoid degradation in the vehicle. | |
| High variability in plasma/serum concentrations between subjects | Inconsistent Dosing Volume | - Ensure accurate calibration of pipettes or syringes used for dosing. - Dose based on the most recent body weight of each animal. |
| Food Effects | - The presence of food in the stomach can alter drug absorption. Standardize the fasting period for all animals before dosing. | |
| Animal Health Status | - Use healthy animals of a consistent age and weight range. Underlying health issues can affect gastrointestinal function and drug metabolism. | |
| Slower than expected absorption (delayed Tmax) | Delayed Gastric Emptying | - Factors such as stress, anesthesia, or the composition of the dosing vehicle can slow gastric emptying. - Ensure a consistent and low-stress handling and dosing procedure. |
| Formulation Viscosity | - Highly viscous formulations may delay the release and dissolution of the compound. If using a custom formulation, assess its viscosity. |
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound?
A1: Preclinical studies have demonstrated high oral bioavailability for this compound. In rats, the oral bioavailability is reported to be 79%, and in dogs, it is 44%.[1][2]
Q2: What is the mechanism of action for this compound?
A2: this compound is a potent, orally active, low molecular weight allosteric agonist of the luteinizing hormone/choriogonadotropin receptor (LHCGR).[3][6] It binds to the transmembrane domain of the receptor, leading to the activation of the Gs-adenylyl cyclase-cAMP signaling pathway.[3][6]
Q3: What is a recommended vehicle for oral administration of this compound in preclinical models?
A3: A frequently cited vehicle for oral administration in rats is 10% Cremophor in water.[1][6] Other options that can be considered, especially for achieving higher concentrations, include formulations with DMSO, PEG300, Tween-80, and SBE-β-CD.[4]
Q4: How should this compound be stored?
A4: For long-term storage, it is recommended to keep this compound at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment.[3][5]
Q5: What are the key pharmacokinetic parameters of this compound in rats?
A5: After a single oral dose of 50 mg/kg in rats, the elimination half-life (t½) is approximately 3.4 hours.[1]
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound in preclinical models.
| Parameter | Rats | Dogs | Human |
| Oral Bioavailability | 79%[1][2] | 44%[1][2] | Not explicitly reported, but studies confirm oral activity[7] |
| Elimination Half-life (t½) | 3.4 hours[1] | Not explicitly reported | 30-47 hours[1][7] |
| Time to Maximum Concentration (Tmax) | Not explicitly reported | Not explicitly reported | 0.5-1 hour[7] |
| Route of Administration | Oral (p.o.) | Oral (p.o.) | Oral (p.o.) |
| Dose (for reported parameters) | 50 mg/kg[1] | 50 mg/kg[6] | 25-900 mg[7] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage in Rats
-
Objective: To prepare a 5 mg/mL solution of this compound in 10% Cremophor in water for a 50 mg/kg dose in a 200g rat (dosing volume of 2 mL/kg).
-
Materials:
-
This compound powder
-
Cremophor EL
-
Sterile water for injection
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Weigh the required amount of this compound. For 10 mL of a 5 mg/mL solution, weigh 50 mg of this compound.
-
In a sterile conical tube, add 1 mL of Cremophor EL.
-
Add the 50 mg of this compound to the Cremophor EL.
-
Vortex thoroughly until the powder is fully wetted and a uniform paste is formed.
-
Slowly add 9 mL of sterile water to the tube while continuously vortexing to create a 10% Cremophor solution.
-
Once the water is added, cap the tube and vortex for an additional 2-3 minutes.
-
If any particulates are visible, sonicate the solution for 5-10 minutes in a water bath until the solution is clear.
-
Visually inspect the final solution for any undissolved material before administration.
-
Protocol 2: Pharmacokinetic Study of Orally Administered this compound in Rats
-
Objective: To determine the plasma concentration-time profile of this compound following oral administration.
-
Animal Model: Female Wistar rats (8-10 weeks old).
-
Procedure:
-
Fast the rats overnight (approximately 12 hours) with free access to water.
-
Record the body weight of each rat immediately before dosing.
-
Administer the prepared this compound formulation (from Protocol 1) via oral gavage at the target dose (e.g., 50 mg/kg).
-
Collect blood samples (approximately 0.25 mL) via a cannulated vessel or tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process the blood samples by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Harvest the plasma and store it at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[1][6]
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) using non-compartmental analysis software.
-
Visualizations
Caption: Allosteric activation of the LHCGR by this compound.
Caption: Workflow for an in vivo pharmacokinetic study.
Caption: Troubleshooting decision tree for low bioavailability.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 501444-88-8 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
Addressing inconsistencies in Org 43553 experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experimental outcomes involving Org 43553. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, low-molecular-weight (LMW) agonist of the Luteinizing Hormone (LH) receptor.[1][2] It functions by binding to an allosteric site within the transmembrane domain of the LH receptor, mimicking the action of the endogenous hormone LH.[1] This binding event primarily activates the Gsα subunit, leading to the production of cyclic AMP (cAMP), a critical signaling molecule for steroidogenesis and ovulation.[1]
Q2: What are the known off-target effects of this compound?
While this compound is a potent LH receptor agonist, it has been shown to have some activity at other receptors, particularly at higher concentrations. It exhibits agonistic activity on the Follicle-Stimulating Hormone (FSH) receptor and was slightly agonistic in a TSH receptor assay at concentrations exceeding 3 × 10⁻⁶M.[3][4] No agonistic effect has been found on the CRF1 receptor.[3][4]
Q3: Are there any known issues with the solubility of this compound?
Yes, as with many LMW compounds, solubility can be a factor to consider. If precipitation or phase separation is observed during the preparation of solutions, applying heat and/or sonication can help in dissolution.[2] For in vivo experiments, it is recommended to prepare solutions freshly on the day of use.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Lower than expected potency (high EC50) in in-vitro assays. | 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles. 2. Suboptimal Assay Conditions: Incorrect buffer, pH, or incubation time. 3. Cell Line Issues: Low receptor expression in the cell line used. | 1. Aliquot and store the compound as recommended. Prepare fresh dilutions for each experiment. 2. Review and optimize assay parameters. Ensure the use of a phosphodiesterase inhibitor (e.g., IBMX) in cAMP assays to prevent cAMP degradation.[1] 3. Verify receptor expression levels in your cell line (e.g., via qPCR or antibody staining). |
| High variability between replicate experiments. | 1. Inconsistent Compound Concentration: Inaccurate serial dilutions or solubility issues. 2. Cell Passage Number: High passage number can lead to altered cell characteristics and receptor expression. | 1. Ensure complete dissolution of this compound. Use calibrated pipettes for dilutions. 2. Use cells with a consistent and low passage number for all experiments. |
| No in-vivo effect observed after oral administration. | 1. Poor Bioavailability: Issues with the formulation or vehicle used. 2. Incorrect Dosing: The administered dose may be too low to elicit a response. | 1. For in vivo dissolution, consider using a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] 2. Refer to literature for effective dose ranges in relevant animal models. For example, ovulation induction has been demonstrated in mice and rats with a single oral dose of 50 mg/kg.[3] |
| Unexpected off-target effects observed. | 1. High Compound Concentration: Off-target effects are more likely at higher concentrations. 2. Cross-reactivity with other receptors. | 1. Perform dose-response experiments to determine the optimal concentration with minimal off-target effects. 2. Be aware of the known cross-reactivity with FSH and TSH receptors and consider using appropriate controls or cell lines that do not express these receptors if necessary.[3][4] |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Value | Cell Line |
| EC50 | Human LH Receptor | 3.7 nM[2][3] | CHO cells expressing human LH-R[3] |
| EC50 | Human FSH Receptor | 110 nM[2] | CHO cells expressing human FSH-R[3] |
| Ki | Human LH Receptor | 3.3 nM[5] | Not Specified |
| KD | Human LH Receptor | 2.4 ± 0.4 nM[6] | CHO-K1 cell membranes expressing human LH-R[6] |
| Bmax | Human LH Receptor | 1.6 ± 0.2 pmol/mg protein[6] | CHO-K1 cell membranes expressing human LH-R[6] |
Experimental Protocols
Radioligand Binding Assay
This assay is utilized to determine the binding affinity (KD or Ki) of a compound to the LH receptor.[1]
-
Membrane Preparation:
-
Saturation Binding:
-
Incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled ligand (e.g., [3H]this compound).[1]
-
In parallel, for each concentration, prepare tubes with an excess of unlabeled this compound to determine non-specific binding.[1]
-
Incubate at room temperature for a defined period to reach equilibrium.[1]
-
-
Separation and Detection:
-
Data Analysis:
cAMP Functional Assay
This functional assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cAMP.[1]
-
Cell Culture and Plating:
-
Agonist Mode (for this compound):
-
Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, ELISA) or by measuring the activity of a reporter gene like luciferase.[1]
-
-
Data Analysis:
-
Plot the response against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.[1]
-
Visualizations
Caption: Signaling pathway of this compound via the LH receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. [3H]this compound, the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of Org 43553 protocols for specific cell lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of protocols for Org 43553, a potent, orally active, low-molecular-weight allosteric agonist of the luteinizing hormone/chorionic gonadotropin receptor (LHCGR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, non-peptide agonist of the luteinizing hormone receptor (LH-R), a G protein-coupled receptor (GPCR).[1][2] Unlike the endogenous ligands, luteinizing hormone (LH) and human chorionic gonadotropin (hCG), which bind to the extracellular domain, this compound is an allosteric agonist that binds to a site within the transmembrane domain of the receptor.[3][4] This binding preferentially activates the Gαs signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] It has been shown to be a biased agonist, as it does not significantly stimulate the Gαq-phospholipase C (PLC) pathway.[3][4]
Q2: In which cell lines has this compound been predominantly studied?
A2: The majority of in vitro studies on this compound have been conducted in engineered cell lines, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells.[3][5] These cells are typically stably transfected to express the human LH receptor (hLH-R), often in conjunction with a reporter system like a cAMP response element (CRE) linked to a luciferase gene to quantify receptor activation.[3][5] Studies have also been performed in primary mouse Leydig cells and 3T3-L1 adipocytes.[2][6]
Q3: What are the typical effective concentrations of this compound in vitro?
A3: The effective concentration of this compound is cell-line dependent and is influenced by the level of LH receptor expression. In engineered CHO cells expressing the human LH-R, the EC50 (half-maximal effective concentration) for cAMP production is in the low nanomolar range.[3][7] For specific quantitative data, please refer to the tables below. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid powder. For short-term storage, it should be kept at 0-4°C, and for long-term storage, -20°C is recommended.[8] Stock solutions are usually prepared in a solvent like DMSO.[8] Due to its limited solubility in aqueous solutions, it is crucial to ensure complete dissolution.[9] For in vivo experiments, it is advisable to prepare fresh working solutions on the day of use.[9] Aliquoting stock solutions can help avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in various assay formats.
| Parameter | Value | Cell Line | Assay Type |
| EC50 | 3.7 nM | CHO cells expressing hLH-R | cAMP-induced luciferase reporter |
| EC50 | 1.7 nM | Engineered system | cAMP production |
| KD | 2.4 ± 0.4 nM | CHO-K1 cells expressing hLH-R | [3H]this compound Saturation Binding |
| Ki | 3.3 nM | CHO-K1 cells expressing hLH-R | Radioligand Binding ([3H]this compound) |
Table 1: In Vitro Activity of this compound.[3][10]
| Receptor | EC50 | Cell Line |
| FSH Receptor | 110 nM | CHO-FSHR |
| TSH Receptor | >3000 nM | HEK293-TSHR |
| CRF1 Receptor | No agonistic effect | CHO-CRF1 |
Table 2: Receptor Selectivity of this compound.[3]
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general framework. Specific cell lines may require optimization.
1. Cell Culture and Seeding:
- Culture cells in the appropriate medium, supplemented as required.
- For adherent cells, seed into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
- Incubate overnight at 37°C in a 5% CO2 incubator.
2. Compound Preparation:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Perform serial dilutions of the stock solution in a serum-free medium or an appropriate assay buffer to achieve the desired final concentrations. It is recommended to include a vehicle control (DMSO at the same final concentration as in the drug-treated wells).
3. Agonist Stimulation:
- Remove the culture medium from the cells.
- Add the diluted this compound or vehicle control to the wells.
- Incubate for a predetermined time (e.g., 30 minutes to 4 hours) at 37°C. The optimal incubation time should be determined empirically.
4. Assay-Specific Detection:
- For cAMP Assays: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
- For Luciferase Reporter Assays: Add the luciferase substrate and measure the luminescent signal using a luminometer.
5. Data Analysis:
- Plot the response (e.g., cAMP concentration or luminescence) against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Troubleshooting Guides
Common Issues in this compound Experiments
| Problem | Possible Cause | Suggested Solution |
| No or Low Response | 1. Low or absent LH receptor expression in the chosen cell line. 2. Suboptimal concentration of this compound. 3. Degraded this compound. 4. Poor cell health. | 1. Verify LH receptor expression via qPCR, Western blot, or by using a positive control cell line known to respond. 2. Perform a wider dose-response curve. 3. Use a fresh stock of this compound. 4. Check cell viability and ensure proper cell culture techniques. |
| High Background Signal | 1. Constitutive activity of the expressed LH receptor. 2. High cell seeding density. | 1. If high basal activity is observed, consider using an inverse agonist to establish a baseline. 2. Optimize cell seeding density. |
| High Variability Between Replicates | 1. Inconsistent cell seeding. 2. Pipetting errors during compound addition. 3. "Edge effects" in the microplate. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and consider using a master mix for dilutions. 3. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| Unexpected Agonist Activity in Control Cells | 1. Off-target effects of this compound at high concentrations. 2. Contamination of the compound. | 1. Test this compound in a parental cell line lacking the LH receptor. Refer to Table 2 for known off-target activities. 2. Verify the purity of the this compound stock. |
| Precipitation of this compound in Media | 1. Poor solubility in aqueous solutions. 2. High final concentration of DMSO. | 1. Ensure the stock solution is fully dissolved before further dilution. Gentle warming and sonication may help.[9] 2. Keep the final DMSO concentration low (typically ≤0.5%). |
Visualizing Key Processes
To aid in understanding the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
Caption: Signaling pathway of this compound at the LH receptor.
Caption: General experimental workflow for this compound in vitro assays.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. [3H]this compound, the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAT649 Org43553, The First Low-molecular-weight Agonist Of The Human Luteinizing Hormone Receptor Induces Leanness And Energy Expenditure In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to Org 43553 and Other Small Molecule LH Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule Luteinizing Hormone Receptor (LH-R) agonist, Org 43553, with other notable compounds in its class. The information presented is supported by experimental data to aid in the selection of appropriate research tools and to provide a comprehensive overview for drug development professionals.
Introduction
The Luteinizing Hormone Receptor (LH-R), a member of the G-protein coupled receptor (GPCR) superfamily, plays a pivotal role in reproductive physiology. Its activation by the endogenous glycoprotein (B1211001) hormone, Luteinizing Hormone (LH), triggers a cascade of intracellular signaling events crucial for steroidogenesis and ovulation. The development of small molecule, orally active agonists for the LH-R, such as this compound, represents a significant advancement over traditional injectable gonadotropin therapies. These small molecules typically act as allosteric modulators, binding to a site within the transmembrane domain of the receptor, distinct from the orthosteric binding site of the large glycoprotein hormones. This guide will compare the pharmacological profiles of this compound and other key small molecule LH-R agonists.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound and a selection of other small molecule LH-R agonists.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Chemical Class | LH-R Binding Affinity (Kd/Ki, nM) | LH-R Functional Potency (EC50, nM) | Receptor Selectivity (EC50, nM) |
| This compound | Thienopyrimidine | 2.4 (Kd)[1] | 3.7 (cAMP)[2][3] | FSH-R: 110, TSH-R: >3000[2][3] |
| Org 41841 | Thienopyrimidine | Not Reported | 20 (cAMP) | TSH-R: 7700 (partial agonist)[1] |
| Org 43902 | Thienopyrimidine | Nanomolar range | Potent stimulator | FSH-R: 30-50 fold less potent |
| TP-03 | Thienopyrimidine | Not Reported | Comparable to this compound | Weak partial agonist at TSH-R[4] |
| Compound 5 | Pyrazole | Not Reported | 20 (cAMP, 53% efficacy) | FSH-R: 130 (73% efficacy) |
Table 2: In Vivo Efficacy of Small Molecule LH-R Agonists
| Compound | Animal Model | Route of Administration | Observed Effect | Reference |
| This compound | Immature mice, GnRH-antagonist-treated rats | Oral | Induced ovulation | [2] |
| Male rats | Oral | Increased testosterone (B1683101) levels | [2] | |
| Org 41841 | Immature mice primed with FSH | Oral | Induced ovulation in 40% of animals | |
| Org 43902 | Preclinical models | Oral | Induced ovulation | |
| TP-03 | Male rats | Intraperitoneal | Increased testosterone levels |
Signaling Pathways and Mechanism of Action
Small molecule LH-R agonists, including this compound, are allosteric modulators. They bind to a site within the transmembrane (TM) domain of the LH receptor, distinct from the large extracellular domain where the endogenous ligand LH binds. This allosteric binding induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways.
The primary signaling pathway activated by LH-R is the Gs/adenylyl cyclase/cAMP pathway. Activation of this pathway is a key measure of agonist activity. Some agonists may also exhibit biased agonism, preferentially activating one signaling pathway over another (e.g., Gs/cAMP vs. Gq/PLC or β-arrestin pathways). This compound has been shown to be a biased agonist, potently stimulating the cAMP pathway while only weakly activating the phospholipase C (PLC) pathway.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize LH receptor modulators.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of a compound to the LH receptor.
Workflow:
References
- 1. Frontiers | Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism [frontiersin.org]
- 2. Comparative Study of the Steroidogenic Effects of Human Chorionic Gonadotropin and Thieno[2,3-D]pyrimidine-Based Allosteric Agonist of Luteinizing Hormone Receptor in Young Adult, Aging and Diabetic Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Development of Small Molecule Allosteric Modulators of Glycoprotein Hormone Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamics of gonadotropin and thienopyrimidine derivative TP03 effects on ovulation and ovarian steroidogenesis in Follimag-stimulated immature female rats [journal.hep.com.cn]
- 5. Frontiers | Discovery and Development of Small Molecule Allosteric Modulators of Glycoprotein Hormone Receptors [frontiersin.org]
Comparative Analysis of Org 43553 and Other Luteinizing Hormone Receptor Agonists: A Focus on Biased Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Org 43553, a synthetic, small molecule agonist of the Luteinizing Hormone Receptor (LHR), with the endogenous hormone human Chorionic Gonadotropin (hCG) and other small molecule agonists. The central focus of this comparison is the validation of this compound's biased agonism, supported by experimental data and detailed protocols for key assays.
Introduction to Biased Agonism at the Luteinizing Hormone Receptor
The Luteinizing Hormone Receptor (LHR) is a G protein-coupled receptor (GPCR) that plays a pivotal role in reproductive physiology. Upon activation, the LHR can initiate intracellular signaling through multiple pathways, primarily the Gs-adenylyl cyclase-cAMP pathway, which is crucial for steroidogenesis, and the Gq-phospholipase C (PLC) pathway, leading to inositol (B14025) phosphate (B84403) production and calcium mobilization.
Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. This phenomenon offers the potential for developing drugs with more selective therapeutic effects and reduced side effects. This compound has been identified as a biased agonist at the LHR, exhibiting a preference for the Gs-cAMP pathway.[1] This guide delves into the experimental validation of this bias, comparing its signaling profile to that of the balanced endogenous agonist, hCG, and other relevant compounds.
Data Presentation: Quantitative Comparison of LHR Agonists
The following table summarizes the in vitro pharmacological properties of this compound, hCG, and other small molecule LHR agonists. The data highlights the differences in potency (EC50) and efficacy (Emax) for the Gs-cAMP and Gq-PLC signaling pathways, which are key indicators of biased agonism.
| Compound | Target Pathway | Potency (EC50) | Efficacy (Emax) | Bias Factor (Gs/Gq) |
| This compound | Gs-cAMP | 4.7 nM[2] | 80% (relative to LH)[2] | ~10 |
| Gq-PLC | Weak partial agonist/antagonist[1] | Low to negligible | ||
| hCG | Gs-cAMP | ~0.1 nM[3] | 100% (endogenous full agonist) | ~1 |
| Gq-PLC | Activates at higher concentrations | Full agonist | ||
| Org 43902 | Gs-cAMP | Potent agonist | Data not available | Data not available |
| Gq-PLC | Data not available | Data not available | ||
| Org 41841 | Gs-cAMP | 20 nM | Partial agonist | Data not available |
| Gq-PLC | Very weak stimulation[4] | Low |
Note: The Bias Factor is calculated as (Emax/EC50)Gs / (Emax/EC50)Gq. A bias factor significantly greater than 1 indicates a preference for the Gs pathway. Due to the limited availability of complete Emax and EC50 data for the Gq pathway for all compounds, the bias factor for this compound is an approximation based on its described weak partial agonism/antagonism. For hCG, a bias factor of ~1 is assumed for a balanced agonist. Data for Org 43902 and Org 41841 is less complete.
Mandatory Visualization
Signaling Pathways of LHR Agonists
Caption: Biased vs. Balanced Agonism at the LHR.
Experimental Workflow for Assessing Biased Agonism
References
- 1. Evaluation of Small Molecule Modulators of the Luteinizing Hormone/Choriogonadotropin and Thyroid Stimulating Hormone Receptors: Structure Activity Relationships and Selective Binding Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biased ligand quantification in drug discovery: from theory to high throughput screening to identify new biased μ opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Org 43553: A Comparative Analysis of its Cross-Reactivity with Gonadotropin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule agonist Org 43553 and its cross-reactivity with other human gonadotropin receptors, namely the Follicle-Stimulating Hormone Receptor (FSHR) and the Thyroid-Stimulating Hormone Receptor (TSHR), in relation to its primary target, the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LH/CGR). The information presented is based on available experimental data to aid in the evaluation of its selectivity and potential applications in reproductive pharmacology.
This compound is a potent, orally active, and low molecular weight allosteric agonist of the human LH/CGR.[1] Unlike the endogenous ligands, luteinizing hormone (LH) and human chorionic gonadotropin (hCG), which bind to the large extracellular domain of the receptor, this compound interacts with the transmembrane domain.[2] This allosteric binding mechanism confers unique signaling properties, positioning it as a valuable tool for research and a potential therapeutic agent.
Quantitative Comparison of Receptor Activation
The following table summarizes the functional potency of this compound at the human LH/CGR, FSHR, and TSHR. The data clearly demonstrates the compound's significant selectivity for the LH/CGR.
| Receptor | Parameter | This compound | Reference Ligand |
| Human LH/CGR | EC₅₀ (cAMP signaling) | 3.7 nM[3][4] | - |
| Human FSHR | EC₅₀ (cAMP signaling) | 110 nM[3][4] | - |
| Human TSHR | Agonistic Activity | Slight activity only at concentrations >3 µM[3] | - |
| Human CRF1-R | Agonistic Activity | No effect observed[3] | - |
Signaling Pathway Selectivity
A key characteristic of this compound is its nature as a biased agonist. It preferentially activates the Gαs-protein coupled adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP).[2] In contrast to the endogenous ligand LH, which can activate both the cAMP and the phospholipase C (PLC) pathways, this compound shows little to no activation of the PLC pathway, which is responsible for the generation of inositol (B14025) phosphate.[2] This biased agonism makes this compound a specific tool for studying the physiological consequences of activating the cAMP signaling cascade downstream of the LH/CGR.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize the activity of this compound.
Radioligand Binding Assay (for LH/CGR)
This assay is employed to determine the binding affinity of a compound to the LH/CGR.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human LH/CGR.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Pellet the cell membranes by high-speed centrifugation (e.g., 40,000 x g) of the supernatant.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Competition Binding Assay:
-
Incubate a fixed amount of the prepared cell membranes with a constant concentration of a radiolabeled ligand that binds to the allosteric site (e.g., [³H]this compound).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound or other potential ligands).
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Separate the bound from the free radioligand via rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The IC₅₀ value (the concentration of the unlabeled ligand that displaces 50% of the radiolabeled ligand) is determined and can be converted to a Kᵢ value.
References
A Comparative Analysis of Org 43553 and LUF5771 on the Luteinizing Hormone Receptor
This guide provides a detailed and objective comparison of two small-molecule allosteric modulators of the Luteinizing Hormone (LH) receptor: Org 43553 and LUF5771. The information herein, supported by experimental data, is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate compounds for their studies and to provide a deeper understanding of their differential effects on LH receptor signaling.
The Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) is a G-protein coupled receptor (GPCR) that plays a pivotal role in reproductive function.[1] Its activation by the endogenous ligand LH or human chorionic gonadotropin (hCG) primarily initiates a signaling cascade through the Gsα subunit, leading to the production of cyclic AMP (cAMP).[1] This pathway is crucial for processes such as steroidogenesis and ovulation.[1] this compound is a potent, orally active agonist of the LH receptor, whereas LUF5771 is a potent allosteric inhibitor that also exhibits partial agonist activity.[1] Both compounds are believed to bind to the seven-transmembrane domain of the receptor.[1]
Quantitative Comparison of Pharmacological Properties
The following table summarizes the key pharmacological parameters of this compound and LUF5771 based on available experimental data.
| Parameter | This compound | LUF5771 | Cell Line | Assay Type |
| Binding Affinity | ||||
| KD | 2.4 ± 0.4 nM | - | CHO-K1 | [3H]this compound Saturation Binding |
| Ki | 3.3 nM | - | CHO-K1 | [3H]this compound Displacement |
| IC50 | - | 2.3 µM | CHO-K1 | [3H]this compound Displacement |
| Functional Activity | ||||
| Gs/cAMP Pathway | ||||
| EC50 (Agonist) | 3.7 nM | 1.6 µM | CHO-K1 | cAMP-mediated luciferase production |
| Intrinsic Activity | ~0.8 (compared to rhLH) | Partial Agonist | CHO-K1 | cAMP-mediated luciferase production |
| Gq/PLC Pathway | ||||
| EC50 (Agonist) | Weak activator | - | HEK293 | Phospholipase C activation |
| IC50 (Inhibitor) | ~10 nM (of LH-induced PLC) | - | HEK293 | Phospholipase C activation |
| β-Arrestin Recruitment | ||||
| Activity | Very weak stimulator | Inhibitor of agonist-induced recruitment | - | β-arrestin recruitment assay |
Differential Signaling Pathways
The LH receptor is known to couple to multiple intracellular signaling pathways. The canonical pathway involves the activation of Gs protein, leading to adenylyl cyclase activation and subsequent cAMP production. However, the receptor can also couple to Gq/11, which activates phospholipase C (PLC), and can recruit β-arrestins, which mediate receptor desensitization and G-protein-independent signaling.
This compound acts as a biased agonist, potently stimulating the Gs-cAMP pathway.[1] Conversely, it is a very weak activator of the PLC pathway and has been shown to inhibit LH-induced PLC activation.[2] Furthermore, studies indicate that this compound is a very weak stimulator of β-arrestin recruitment.[1]
LUF5771 , on the other hand, is a potent allosteric inhibitor of LH and this compound-induced receptor activation.[1] As an inhibitor, it is expected to block all downstream signaling pathways initiated by an agonist. However, LUF5771 also exhibits partial agonism, which is observed through the Gs-cAMP pathway.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize LH receptor modulators.
Radioligand Binding Assay
This assay is used to determine the binding affinity (KD or Ki) of a compound for the LH receptor.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human LH receptor.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Saturation Binding (to determine KD of a radioligand like [3H]this compound):
-
Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand.
-
For each concentration, prepare a parallel set of tubes containing an excess of a non-radiolabeled competitor to determine non-specific binding.
-
Incubate at a specific temperature for a time sufficient to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the KD and Bmax.
3. Competitive Binding (to determine Ki of a test compound):
-
Incubate a fixed amount of membrane protein with a fixed concentration of the radioligand (typically at its KD value) and increasing concentrations of the test compound (e.g., LUF5771).
-
Follow the incubation, filtration, and counting steps as described for saturation binding.
-
Analyze the data to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay is used to measure the ability of a compound to stimulate or inhibit the production of cAMP, a key second messenger of LH receptor signaling.
1. Cell Culture and Plating:
-
Use a cell line stably expressing the human LH receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase), such as CHO-K1 cells.
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
2. Agonist Mode (to determine EC50):
-
Treat the cells with increasing concentrations of the test compound (e.g., this compound or LUF5771 for its partial agonist effect).
-
Include a known agonist (e.g., recombinant LH) as a positive control.
-
Incubate for a specific period to allow for cAMP production.
3. Antagonist Mode (to determine IC50):
-
Pre-incubate the cells with increasing concentrations of the test compound (e.g., LUF5771).
-
Add a fixed concentration of a known agonist (e.g., recombinant LH or this compound) that elicits a submaximal response (e.g., EC80).
-
Incubate for a specific period.
4. Signal Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or a luciferase assay for reporter gene expression).
5. Data Analysis:
-
For agonist mode, plot the response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.
-
For antagonist mode, plot the inhibition of the agonist-induced signal against the log of the compound concentration to determine the IC50.
Logical and Functional Relationship
The interaction between an allosteric agonist like this compound and an allosteric inhibitor/partial agonist like LUF5771 at the same receptor is complex. They do not compete for the same binding site as the endogenous ligand (orthosteric site) but bind to distinct allosteric sites within the transmembrane domain. Their interaction can be viewed as a modulation of the receptor's conformational state, which in turn affects its ability to activate downstream signaling pathways.
Conclusion
This compound and LUF5771 represent two distinct classes of allosteric modulators of the LH receptor with different pharmacological profiles. This compound is a potent, full agonist with a bias towards the Gs-cAMP pathway, making it a valuable tool for stimulating receptor activity in vitro and in vivo.[1] LUF5771 is an inhibitor of agonist-induced receptor activation but also possesses weak partial agonist activity on its own.[1] This dual functionality makes it a complex but interesting tool for probing the allosteric regulation of the LH receptor. The choice between these compounds will depend on the specific research question, whether it is to activate the receptor, inhibit its function, or investigate the nuances of its allosteric modulation and biased signaling.
References
In Vivo Validation of Org 43553: A Comparative Guide to a Novel Oral Ovulation-Inducing Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Org 43553, a first-in-class orally active, low molecular weight agonist of the luteinizing hormone (LH) receptor, against the current standard, human chorionic gonadotropin (hCG), for the induction of ovulation. The following sections present supporting experimental data, detailed methodologies, and visualizations of the underlying signaling pathways and experimental workflows to facilitate an objective evaluation of this compound's potential in fertility treatment.
Mechanism of Action and Preclinical Efficacy
This compound is an allosteric agonist of the LH receptor, distinguishing it from the orthosteric binding of the glycoprotein (B1211001) hormone hCG.[1] This difference in binding and activation may contribute to a distinct signaling profile and a potentially improved safety profile, particularly a reduced risk of Ovarian Hyperstimulation Syndrome (OHSS).[2][3] Preclinical studies in rodents have demonstrated the potent ovulation-inducing activity of this compound.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo preclinical studies comparing this compound with hCG.
Table 1: Pharmacokinetic Profile in Female Wistar Rats
| Parameter | This compound (50 mg/kg, oral) | hCG |
| Bioavailability | 79%[1] | N/A (injectable) |
| Half-life (t½) | 4.5 ± 1.8 hours[4] | 5.6 hours[1][3] |
| Time to maximum concentration (Tmax) | 3.3 ± 3.3 hours[1] | N/A |
| Maximum concentration (Cmax) | 3.8 ± 0.9 mg/L[1] | N/A |
Table 2: Ovulation Induction in GnRH-Antagonist-Treated Rats
| Treatment | Dose | Mean Number of Ovulated Oocytes (± SEM) |
| Placebo | - | 0[1] |
| This compound | 5 mg/kg, p.o. | ~5[1] |
| This compound | 10 mg/kg, p.o. | ~8[1] |
| This compound | 25 mg/kg, p.o. | ~13[1] |
| This compound | 50 mg/kg, p.o. | ~18[1] |
| hCG | 75 IU/kg, s.c. | ~14[1] |
Table 3: Fertility and Implantation in GnRH-Antagonist-Treated Rats Following Ovulation Induction
| Treatment | Dose | Number of Fetuses (mean ± SEM) |
| This compound | 25 mg/kg, p.o. | 11.2 ± 1.2[5] |
| rec-LH | 400 IU/kg, s.c. | 10.3 ± 0.9[5] |
| hCG | 150 IU/kg, s.c. | 0[5] |
Note: In this specific rat model, hCG-ovulated oocytes did not result in successful implantation.[5]
Table 4: Testosterone (B1683101) Production in Male Rats
| Treatment | Dose | Effect on Testosterone Levels |
| This compound | 10, 50, 250 mg/kg, p.o. | Dose-dependent increase in testosterone.[4] |
| hCG | 1000 IU/kg, s.c. | Significant increase in testosterone.[4] |
At a dose of 250 mg/kg, this compound induced testosterone levels comparable to those induced by hCG.[4]
Experimental Protocols
In Vivo Ovulation Induction in Immature Mice
-
Animal Model: Immature BDF1 mice (20 days of age).[5]
-
Follicular Growth Stimulation: A single subcutaneous injection of 12.5 IU of Humegon® is administered to initiate follicle growth.[5]
-
Ovulation Induction: 48 hours after Humegon® administration, a single oral dose of this compound (50 mg/kg) dissolved in 10% Cremophor in water is administered. The comparator group receives a single subcutaneous injection of hCG (500 IU/kg) in saline.[5]
-
Endpoint Assessment: 72 hours after the initial Humegon® injection, the animals are euthanized, and the oviducts are excised. The number of ovulated oocytes is assessed microscopically.[5]
In Vivo Ovulation Induction in GnRH-Antagonist-Treated Cyclic Rats
-
Animal Model: Mature female virgin Wistar rats (200-300g) exhibiting regular estrous cycles.[1]
-
Ovulation Blockade: On the day of proestrus, a single subcutaneous injection of the GnRH antagonist Org 30850 (10 µg/kg) is administered at 1:00 PM to block the endogenous LH surge.[1][5]
-
Ovulation Induction: At 3:00 PM on the same day, a single oral dose of this compound (in a dose range of 5-50 mg/kg) in 10% Cremophor is administered. The comparator group receives a single subcutaneous injection of hCG (75 IU/kg).[1][5]
-
Endpoint Assessment: The following day, the rats are euthanized, and the oviducts are excised to determine the number of ovulated oocytes.[1][5]
-
Fertility Assessment: For fertility studies, female rats are housed with fertile males after treatment. The presence of a seminal plug the next morning confirms mating. The number of implantations and viable fetuses is determined on day 14 of pregnancy.[5]
Mandatory Visualizations
Signaling Pathway of LH Receptor Activation
Caption: Allosteric vs. Orthosteric Activation of the LH Receptor.
Experimental Workflow for In Vivo Ovulation Induction in Rats
Caption: Workflow for GnRH-Antagonist Rat Ovulation Model.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of Org 43553 and Recombinant LH: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the low molecular weight, orally active luteinizing hormone (LH) receptor agonist, Org 43553, and recombinant human LH (rLH). This document synthesizes preclinical data to highlight the key differences in their mechanism of action, potency, and physiological effects, supported by experimental data and detailed methodologies.
Executive Summary
This compound and recombinant LH both activate the LH receptor, a key player in reproductive processes. However, they represent two distinct classes of agonists. Recombinant LH is a protein that mimics the endogenous hormone, binding to the orthosteric site of the receptor. In contrast, this compound is a small molecule that binds to an allosteric site within the transmembrane domain of the receptor, leading to a biased signaling response. This fundamental difference in their interaction with the LH receptor results in distinct pharmacological profiles, offering unique advantages and potential applications in research and therapeutics.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from preclinical studies comparing this compound and recombinant LH.
| Parameter | This compound | Recombinant LH | Reference(s) |
| Molecular Weight | 515 Da | ~28-30 kDa | [1] |
| Route of Administration | Oral | Subcutaneous | [1] |
| Bioavailability (rat) | 79% | Not applicable (protein) | [1][2] |
| Receptor Binding Site | Allosteric (transmembrane domain) | Orthosteric (extracellular domain) | [3] |
| Signaling Bias | Biased towards Gs-cAMP pathway | Activates multiple pathways (e.g., Gs-cAMP, Gq-PLC) | [4] |
| In Vitro Bioactivity | This compound | Recombinant LH | Reference(s) |
| LH Receptor Agonistic Activity (EC50) | 3.7 nM | Not directly compared in the same assay, but used as a standard for intrinsic activity. | [1] |
| Intrinsic Receptor Activity | 0.8 (compared to rLH standard) | 1.0 (standard) | [1] |
| In Vivo Ovulation Induction (Rat Model) | This compound | Recombinant LH | Reference(s) |
| 100% Ovulation Inducing Dose | 25 mg/kg (oral) | 400 IU/kg (subcutaneous) | [1] |
Mechanism of Action: A Tale of Two Agonists
The most significant distinction between this compound and recombinant LH lies in their mechanism of action at the LH receptor.
Recombinant LH , like the native hormone, is an orthosteric agonist . It binds to the large extracellular domain of the LH receptor, inducing a conformational change that activates multiple downstream signaling pathways, including the canonical Gs-protein-adenylyl cyclase-cAMP pathway and the Gq-protein-phospholipase C (PLC) pathway.[3]
This compound , on the other hand, is an allosteric agonist . It binds to a site within the seven-transmembrane domain of the receptor, distinct from the orthosteric binding site of LH.[3] This allosteric binding stabilizes a receptor conformation that preferentially activates the Gs-cAMP pathway, exhibiting biased agonism .[4] It is a weak activator of the Gq-PLC pathway and can even inhibit LH-induced PLC activation.[4]
This biased signaling of this compound may have significant physiological implications. For instance, preclinical studies suggest that while effectively inducing ovulation, this compound does not increase vascular permeability and vascular endothelial growth factor (VEGF) levels to the same extent as hCG or recombinant LH, potentially reducing the risk of ovarian hyperstimulation syndrome (OHSS).[5]
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways activated by recombinant LH and this compound.
References
Oral Bioavailability of Org 43553 Confirmed Across Multiple Species, Offering a Promising Alternative to Injected Gonadotropins
New data demonstrates the significant oral bioavailability of Org 43553, a low molecular weight (LMW) luteinizing hormone (LH) receptor agonist, in rats and dogs, with further evidence of its effectiveness in mice and humans. These findings position this compound as a viable oral alternative to traditional subcutaneously administered gonadotropins like human chorionic gonadotropin (hCG) and recombinant LH (rec-LH) for applications in reproductive health and endocrinology research.
Pharmacokinetic analyses have revealed high oral bioavailability of this compound in rats at 79% and in dogs at 44%.[1][2] This noteworthy oral uptake, particularly in the rat model, underscores the compound's potential for non-invasive administration, a significant advancement for patient convenience and compliance in clinical settings.[1] In addition to rats and dogs, preclinical studies have shown that a single oral dose of this compound can induce ovulation in mice.[2][3] Furthermore, first-in-human trials have confirmed the compound's oral activity, demonstrating ovulation induction in healthy female volunteers.[3][4]
Comparative Pharmacokinetic Profile
The oral bioavailability of this compound has been systematically evaluated and compared with intravenous administration in preclinical species. The following table summarizes the key pharmacokinetic parameters.
| Species | Administration Route | Dose | Bioavailability (%) | Half-life (t½) (hours) | Cmax (mg/L) | Tmax (hours) |
| Rat | Intravenous (i.v.) | 5 mg/kg | - | 3.4 | - | - |
| Oral (p.o.) | 50 mg/kg | 79 | 4.5 | 4.1 | - | |
| Dog | Intravenous (i.v.) | 12.5 mg/kg | - | - | - | - |
| Oral (p.o.) | 50 mg/kg | 44 | 3.5 | 4.1 | - | |
| Human | Oral (p.o.) | 25-900 mg | - | 30-47 | - | 0.5-1 |
| Data sourced from preclinical and clinical studies.[1][5][6] |
Efficacy in Ovulation Induction: An Oral Advantage
Beyond its favorable pharmacokinetic profile, this compound has demonstrated comparable, if not superior, efficacy in inducing ovulation when compared to standard parenteral treatments.
| Compound | Administration Route | Dose for 100% Ovulation Induction |
| This compound | Oral | 25 mg/kg |
| rec-LH | Subcutaneous | 400 IU/kg |
| hCG | Subcutaneous | 150 IU/kg |
| Comparative efficacy data in rats.[5] |
Experimental Protocols
The determination of this compound's oral bioavailability was conducted through rigorous pharmacokinetic studies in animal models.
Pharmacokinetic Study in Female Wistar Rats and Beagle Dogs
A pharmacokinetic study was performed in female cannulated Wistar rats and female Beagle dogs to determine the serum levels and pharmacokinetic parameters of this compound following both intravenous and oral administration.[1]
-
Administration: For the intravenous arm, rats received a single 5 mg/kg dose, while dogs were administered 12.5 mg/kg.[1] For the oral arm, both species received a single 50 mg/kg dose formulated in 10% Cremophore in water.[1]
-
Blood Sampling: Blood samples were collected at regular intervals over a 24-hour period for rats and a 96-hour period for dogs.[1] Serum was separated by centrifugation.[1]
-
Analysis: Serum concentrations of this compound were quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1]
-
Bioavailability Calculation: Oral bioavailability was calculated by comparing the area under the curve (AUC) of the oral dose to the AUC of the intravenous dose.[1]
Caption: Experimental workflow for determining the oral bioavailability of this compound.
Mechanism of Action: A Novel Allosteric Approach
This compound functions as a low molecular weight allosteric agonist of the LH receptor.[7][8] Unlike the native ligands LH and hCG, which bind to the extracellular domain of the receptor, this compound binds to the transmembrane domain.[5] This interaction triggers a conformational change that activates the G-protein coupled receptor, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[5][9] This downstream signaling cascade ultimately mimics the physiological effects of LH.
Caption: Signaling pathway of the allosteric LH receptor agonist this compound.
The demonstrated oral bioavailability and efficacy of this compound across multiple species represent a significant step forward in the development of gonadotropin receptor agonists. This orally active compound holds the promise of a more patient-friendly and potentially safer alternative to injectable therapies for various reproductive technologies and endocrine disorders. Further clinical investigation is warranted to fully elucidate its therapeutic potential in humans.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. First evidence of ovulation induced by oral LH agonists in healthy female volunteers of reproductive age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound | 501444-88-8 | Benchchem [benchchem.com]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
Assessing the Specificity of Org 43553 for the Luteinizing Hormone Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Org 43553, a low molecular weight, orally active agonist of the Luteinizing Hormone (LH) receptor, with the endogenous ligand LH and its mimetic, human chorionic gonadotropin (hCG). This analysis is based on experimental data to objectively evaluate the specificity and performance of this compound.
Executive Summary
This compound is a potent and selective agonist for the human LH receptor (LHR).[1][2] Unlike the endogenous glycoprotein (B1211001) hormones LH and hCG that bind to the extracellular domain of the receptor, this compound is an allosteric agonist that interacts with the transmembrane domain.[3][4][5] A key characteristic of this compound is its biased agonism; it preferentially activates the cyclic AMP (cAMP) signaling pathway, with minimal to no activation of the phospholipase C (PLC) pathway.[3][4][5][6] This signaling profile, combined with its oral bioavailability and shorter half-life compared to hCG, positions this compound as a promising alternative for inducing ovulation in assisted reproductive technologies, potentially reducing the risk of Ovarian Hyperstimulation Syndrome (OHSS).[1][2]
Data Presentation
Table 1: In Vitro Receptor Activation Profile of this compound
| Receptor | Cell Line | Assay Readout | This compound EC50 (M) | Comparator (LH) EC50 (M) | Reference |
| Human LH Receptor | CHO cells | CRE-luciferase | 3.7 x 10⁻⁹ | 3.5 x 10⁻¹¹ | [1][3] |
| Human FSH Receptor | CHO cells | CRE-luciferase | 1.1 x 10⁻⁷ | - | [1] |
| Human TSH Receptor | HEK293 cells | cAMP accumulation | > 3 x 10⁻⁶ | - | [1] |
| Human CRF1 Receptor | CHO cells | CRE-luciferase | No agonistic effect | - | [1] |
EC50: Half maximal effective concentration. CRE: cAMP response element. CHO: Chinese Hamster Ovary. HEK293: Human Embryonic Kidney 293. CRF1: Corticotropin-releasing factor receptor 1.
Table 2: Binding Affinity of this compound for the Human LH Receptor
| Radioligand | Cell Line | Kᴅ (nM) | Bmax (pmol/mg protein) | Reference |
| [³H]this compound | CHO-K1 cells expressing human LH receptor | 2.4 ± 0.4 | 1.6 ± 0.2 | [7][8] |
Kᴅ: Dissociation constant, a measure of binding affinity. Bmax: Maximum number of binding sites.
Comparative Analysis
This compound demonstrates high potency for the human LH receptor, with an EC50 in the low nanomolar range.[1] Its selectivity for the LH receptor is significant, showing approximately 30-fold less affinity for the closely related human FSH receptor and negligible activity at the TSH receptor.[1] In contrast to the endogenous ligand LH, which activates both the Gs/cAMP and Gq/PLC signaling pathways, this compound is a biased agonist, potently stimulating the cAMP pathway while being a poor activator of the PLC pathway.[3][4][6] Furthermore, it has been shown to inhibit LH-induced PLC activation.[3][6] This signaling selectivity may contribute to its distinct physiological effects.
The endogenous ligands, LH and hCG, are large glycoproteins that bind to the extracellular domain of the LH receptor.[7][9] this compound, a small molecule, binds to an allosteric site within the transmembrane portion of the receptor.[4][5][6] This different mode of binding induces a specific receptor conformation that preferentially couples to the Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP.[5]
Mandatory Visualization
Caption: Signaling pathways of LH/hCG and this compound at the LH receptor.
Caption: Workflow for in vitro LH receptor activation assay.
Experimental Protocols
In Vitro Bioassay for Human LH Receptor Agonistic Activity
Objective: To determine the potency (EC50) of this compound in activating the human LH receptor.
Methodology:
-
Cell Line: A Chinese Hamster Ovary (CHO) cell line stably expressing the human LH receptor and a cyclic-AMP response element (CRE)-inducible luciferase reporter gene is used.[1]
-
Cell Culture: Cells are cultured in appropriate media and conditions until they reach the desired confluency for the assay.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or a reference agonist like recombinant human LH.
-
Incubation: The cells are incubated with the compounds for a specified period to allow for receptor activation and subsequent luciferase gene expression.
-
Cell Lysis: After incubation, the cells are lysed to release the cellular components, including the expressed luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The light output is directly proportional to the amount of luciferase produced, which in turn reflects the level of cAMP pathway activation.
-
Data Analysis: The luminescence data is plotted against the compound concentration to generate a dose-response curve. The EC50 value, which is the concentration of the compound that produces 50% of the maximal response, is calculated from this curve.[1]
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᴅ) of this compound for the human LH receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from CHO-K1 cells stably expressing the human LH receptor.[7]
-
Equilibrium Saturation Assay:
-
Cell membranes are incubated with increasing concentrations of radiolabeled [³H]this compound.[7]
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The specific binding data is then plotted against the concentration of the radioligand.
-
The Kᴅ and Bmax values are determined by non-linear regression analysis of the saturation curve.[7]
-
Conclusion
The available experimental data strongly support the high specificity of this compound for the luteinizing hormone receptor. Its distinct allosteric mechanism and biased agonism differentiate it from the endogenous ligands LH and hCG. For researchers and drug development professionals, this compound represents a valuable tool for studying LH receptor signaling and a promising therapeutic candidate for clinical applications in reproductive medicine. Its oral route of administration and potentially improved safety profile make it an attractive alternative to current injectable gonadotropin treatments.[1][2]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A signaling-selective, nanomolar potent allosteric low molecular weight agonist for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. [3H]this compound, the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Comparative Performance Analysis: Org 43553 Against Endogenous Gonadotropins
A Technical Guide for Researchers in Reproductive Pharmacology
This guide provides a comprehensive performance benchmark of Org 43553, a pioneering, orally active, low molecular weight (LMW) allosteric agonist for the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR).[1] Data is presented to objectively compare its pharmacological profile with the established, endogenous glycoprotein (B1211001) hormones, Luteinizing Hormone (LH) and Human Chorionic Gonadotropin (hCG), which are the natural ligands for this receptor.[1][2][3] This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals investigating novel therapeutics for reproductive health and endocrine-related disorders.
Differentiated Mechanism of Action: Allosteric vs. Orthosteric Activation
The primary distinction between this compound and the endogenous ligands LH and hCG lies in their binding site and subsequent signaling cascade. LH and hCG are large glycoprotein hormones that bind to the extensive extracellular N-terminal domain (the orthosteric site) of the LHCGR.[2][3][4] In contrast, this compound is a small molecule that binds to an allosteric site located within the receptor's seven-transmembrane (TM) domain.[1][5][6]
This allosteric interaction allows this compound to stabilize an active conformation of the receptor, demonstrating a "biased agonism."[1] It preferentially activates the Gs protein-mediated adenylyl cyclase pathway, leading to robust cyclic AMP (cAMP) production.[2][5][6] However, it is significantly less effective at stimulating the Gq/11 protein-mediated phospholipase C (PLC) pathway, which is activated by LH at nanomolar concentrations.[2][6] In fact, this compound can inhibit LH-induced PLC activation.[2][6]
Figure 1: Comparative LHCGR Signaling Pathways
Performance Data: In Vitro & In Vivo Comparison
Quantitative analysis reveals this compound to be a potent agonist with a distinct pharmacological profile compared to endogenous hormones and recombinant LH (rec-LH).
Table 1: In Vitro Pharmacological Profile
| Compound | Parameter | Value | Species | Reference |
| This compound | EC50 (LHCGR Agonism) | 3.7 nM | Human | [7][8][9] |
| EC50 (cAMP Production) | 1.7 nM | Human | [5] | |
| Ki (LHCGR Binding) | 3.3 nM | Human | [5] | |
| KD (LHCGR Binding) | 2.4 nM | Human | [3] | |
| rec-LH | EC50 (cAMP Pathway) | 0.035 - 0.078 nM | Human | [2][5] |
Table 2: Receptor Selectivity Profile of this compound
| Receptor | Parameter | Value | Species | Reference |
| LHCGR | EC50 | 3.7 nM | Human | [7][8] |
| FSHR | EC50 | 110 nM | Human | [5][7] |
| TSHR | EC50 | >3000 nM | Human | [5] |
Table 3: Comparative Pharmacokinetic (PK) Profile
| Compound | Parameter | Value | Species | Reference |
| This compound | Oral Bioavailability | 79% | Rat | [8] |
| Oral Bioavailability | 44% | Dog | [8] | |
| Half-life (t1/2) | 3.4 hours | Rat | [8] | |
| hCG | Half-life (t1/2) | 5.6 hours | Rat | [8] |
The data clearly indicates that this compound is a potent and selective LHCGR agonist. While its potency is lower than that of recombinant LH in vitro, its significant advantage lies in its high oral bioavailability and shorter half-life, which represents a potential clinical benefit in reducing the risk of conditions like ovarian hyperstimulation syndrome (OHSS) compared to the long-acting hCG.[8][9]
Key Experimental Protocols
The following are summaries of key methodologies used to characterize the performance of this compound.
In Vitro Functional Assay: cAMP-Luciferase Reporter
This assay is fundamental for quantifying the agonistic activity of compounds targeting the Gs-cAMP pathway.
-
Objective: To measure the ability of a compound to stimulate cAMP signaling downstream of LHCGR activation.
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably co-transfected with the human LHCGR and a cAMP Response Element (CRE)-luciferase reporter gene construct.[1][3]
-
Principle: Activation of LHCGR leads to cAMP production, which in turn activates protein kinase A (PKA). PKA phosphorylates the CRE-binding protein (CREB), which binds to the CRE sequence in the reporter gene's promoter, driving the expression of luciferase. The resulting luminescence is proportional to the cAMP signaling activity.
-
Brief Protocol:
-
Cell Plating: Seed the transfected CHO-K1 cells into 96-well plates and allow them to adhere overnight.[1]
-
Compound Treatment: Replace the medium with a serum-free medium containing varying concentrations of this compound, a reference agonist (e.g., rec-LH), or a vehicle control.[1]
-
Incubation: Incubate the plates for a defined period (e.g., 4 hours) to allow for reporter gene expression.[1]
-
Lysis & Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.
-
Figure 2: Workflow for cAMP-Luciferase Reporter Assay
Radioligand Binding Assay
These assays determine the affinity (KD or Ki) of a compound for the receptor.
-
Objective: To quantify the direct interaction between this compound and the LHCGR.
-
Methodology: An equilibrium saturation and displacement assay using the tritiated form of the compound, [3H]this compound, as the radioligand.[3][4]
-
Principle: The radioligand binds specifically to LHCGR expressed in cell membranes (e.g., from transfected CHO-K1 cells).[3] In saturation assays, increasing concentrations of [3H]this compound are used to determine the equilibrium dissociation constant (KD) and receptor density (Bmax). In displacement assays, a fixed concentration of the radioligand is competed with increasing concentrations of an unlabeled compound (the "cold" ligand) to determine its inhibitory constant (Ki).
-
Brief Protocol:
-
Membrane Preparation: Prepare cell membrane fractions from CHO-K1 cells expressing the hLHCGR.
-
Assay Incubation: Incubate the membranes with [3H]this compound in the presence (for displacement) or absence (for saturation) of unlabeled competitor compounds.
-
Separation: Separate bound from free radioligand via rapid filtration.
-
Quantification: Measure the radioactivity of the filter-bound membranes using liquid scintillation counting.
-
Data Analysis: Analyze the data using non-linear regression to calculate KD, Bmax, and Ki values.
-
In Vivo Ovulation Induction Model
This protocol assesses the physiological efficacy of this compound.
-
Objective: To determine if orally administered this compound can induce ovulation.
-
Animal Models: Immature female mice or cyclic rats treated with a GnRH antagonist to suppress endogenous gonadotropins.[7][8]
-
Brief Protocol:
-
Hormonal Priming: Prime animals with gonadotropins (e.g., eCG) to stimulate follicular development.
-
Compound Administration: Administer a single oral dose of this compound or a vehicle control.[8]
-
Ovulation Assessment: After a set time, harvest oviducts and count the number of ovulated oocytes.
-
Oocyte Quality Control: Assess the quality of the oocytes through successful fertilization and subsequent implantation to confirm the viability of the resulting embryos.[8][9]
-
References
- 1. This compound | 501444-88-8 | Benchchem [benchchem.com]
- 2. A signaling-selective, nanomolar potent allosteric low molecular weight agonist for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]this compound, the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Induction of ovulation by a potent, orally active, low molecular weight agonist (this compound) of the luteinizing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal Procedures for Org 43553: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for Org 43553, a thieno[2,3-d]pyrimidine (B153573) derivative, emphasizing safety and regulatory adherence.
While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, general best practices for the disposal of laboratory chemical waste, particularly for heterocyclic compounds like thienopyrimidine derivatives, should be strictly followed. These procedures are designed to minimize environmental impact and ensure the safety of all laboratory personnel.
I. Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to prevent exposure.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A standard laboratory coat is required to protect against splashes.
Handling Precautions:
-
Avoid generating dust when handling the solid form of this compound.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any airborne particles.
-
Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
II. Waste Segregation and Container Management
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.
-
Waste Classification: this compound waste should be classified as hazardous chemical waste.
-
Solid Waste:
-
Place solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any other solid materials that have come into contact with the compound into a designated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix this compound solutions with other incompatible waste streams. For instance, acids and bases should always be stored separately.[1]
-
Ensure the container is appropriate for the solvent used (e.g., a solvent-safe plastic carboy).
-
Container Labeling: All waste containers must be accurately and clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "5-Amino-N-(1,1-dimethylethyl)-2-(methylthio)-4-[3-[[2-(4-morpholinyl)acetyl]amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide"[2]
-
The primary hazards associated with the compound (if known, otherwise list as "Chemical Waste for Disposal").
-
The accumulation start date.
III. Disposal Protocol
The following step-by-step protocol should be followed for the disposal of this compound:
-
Preparation: Ensure all necessary PPE is worn and the disposal area is properly set up.
-
Containment: Carefully transfer the this compound waste (solid or liquid) into the appropriate, pre-labeled hazardous waste container.
-
Secure Storage: Tightly seal the waste container and store it in a designated satellite accumulation area (SAA) within the laboratory.[1][3] The SAA should be a secure location away from general laboratory traffic.
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Adhere to your institution's specific procedures for requesting a waste pickup.
IV. Decontamination
-
Glassware and Equipment: Any glassware or equipment that has come into contact with this compound should be decontaminated. Rinse with an appropriate solvent (e.g., the solvent used to dissolve the compound, followed by a final rinse with acetone (B3395972) or ethanol) and collect the rinsate as hazardous liquid waste.
-
Work Surfaces: Clean any contaminated work surfaces with an appropriate solvent and absorbent pads. Dispose of the cleaning materials as solid hazardous waste.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C24H30N6O3S2 | [4] |
| Molecular Weight | 514.66 g/mol | [2] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in DMSO | [4] |
Logical Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Comprehensive Safety and Handling Protocols for Org 43553
For Immediate Reference by Laboratory Personnel
This document provides crucial safety and logistical information for the handling of Org 43553, a potent, orally active, low molecular weight agonist of the luteinizing hormone receptor.[1][2] Adherence to these protocols is essential to ensure the safety of all laboratory personnel and to maintain the integrity of research activities.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Consistent and correct use of PPE is the first line of defense against potential exposure.
| Operation | Required Personal Protective Equipment |
| Routine Handling (Weighing, preparing solutions) | - Gloves: Chemical-impermeable gloves. - Eye Protection: Tightly fitting safety goggles. - Lab Coat: Standard laboratory coat. |
| Procedures with Risk of Aerosolization or Dust Formation | - Gloves: Chemical-impermeable gloves. - Eye Protection: Tightly fitting safety goggles. - Respiratory Protection: Use in a well-ventilated area. If dust formation is unavoidable, a suitable respirator should be worn. - Lab Coat: Standard laboratory coat. |
| Emergency Situations (Spills) | - Gloves: Chemical-impermeable gloves. - Eye Protection: Tightly fitting safety goggles. - Respiratory Protection: Self-contained breathing apparatus may be necessary for large spills. - Protective Clothing: Wear suitable protective clothing to prevent skin contact.[3] |
Operational Handling and Storage
Handling:
-
Handle this compound in a well-ventilated place, such as a chemical fume hood.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Take precautionary measures against static discharge.[3]
-
Avoid contact with skin and eyes.[3]
-
Do not breathe mist, gas, or vapors.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from incompatible materials and foodstuff containers.[3]
Emergency Procedures
First Aid:
-
After eye contact: Immediately rinse with plenty of water for at least 15 minutes. Consult a doctor.[3]
-
After skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[3]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Spill Response:
-
Evacuate personnel to safe areas.[3]
-
Ensure adequate ventilation.[3]
-
Remove all sources of ignition.[3]
-
Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[3]
-
Collect spillage with suitable absorbent material and dispose of in a closed container.[3]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste materials should be placed in a suitable, closed container and disposed of by a licensed professional waste disposal service.
Visual Workflow for Chemical Spill Response
The following diagram outlines the step-by-step procedure for responding to a spill of this compound.
Caption: Workflow for a safe and effective response to a chemical spill of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
